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  • Product: 4,6-Dihydroxy-2,3-dimethylbenzoic acid
  • CAS: 519-42-6

Core Science & Biosynthesis

Foundational

4,6-Dihydroxy-2,3-dimethylbenzoic acid CAS 519-42-6 properties

An In-depth Technical Guide to 4,6-Dihydroxy-2,3-dimethylbenzoic acid (CAS 519-42-6) Authored by Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 4,6-Dihydroxy-2,3-dimethylb...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4,6-Dihydroxy-2,3-dimethylbenzoic acid (CAS 519-42-6)

Authored by Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4,6-Dihydroxy-2,3-dimethylbenzoic acid (CAS 519-42-6), a substituted dihydroxybenzoic acid. The document is structured to provide researchers, scientists, and drug development professionals with in-depth information covering its chemical identity, physicochemical properties, biological significance, and handling protocols. By synthesizing data from established chemical databases and safety documentation, this guide aims to serve as a foundational resource for laboratory applications and further research into its potential therapeutic and synthetic uses.

Chemical Identity and Molecular Structure

4,6-Dihydroxy-2,3-dimethylbenzoic acid is an aromatic carboxylic acid. Its structure features a benzene ring substituted with two hydroxyl groups, two methyl groups, and one carboxylic acid group. This specific arrangement of functional groups dictates its chemical reactivity and physical properties.

The compound is also known by synonyms such as 5-Methylorsellinic acid and 2,4-dihydroxy-5,6-dimethylbenzoic acid[1]. It is classified as a dihydroxybenzoic acid and a member of the resorcinols family[1]. Functionally, it is related to o-orsellinic acid[1].

Key Identifiers:

  • IUPAC Name: 4,6-dihydroxy-2,3-dimethylbenzoic acid[1]

  • CAS Number: 519-42-6[1][2]

  • Molecular Formula: C₉H₁₀O₄[1][2]

  • InChI Key: GIBRZOCMRFRCOQ-UHFFFAOYSA-N[1][3]

  • SMILES: CC1=C(C(=C(C=C1O)O)C(=O)O)C[1]

The presence of both hydrogen bond donors (hydroxyl and carboxyl groups) and acceptors (carbonyl and hydroxyl oxygens) suggests its potential for forming intermolecular interactions, which influences its solubility and biological activity.

Physicochemical and Spectroscopic Properties

The compound typically presents as a white crystalline solid[2]. Its solubility is limited in water but greater in organic solvents, a characteristic common for substituted aromatic acids[2]. The physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Weight 182.17 g/mol PubChem[1]
Monoisotopic Mass 182.05790880 DaPubChem[1]
Appearance White crystalline solid / PowderCymitQuimica, Sigma-Aldrich[2][3]
Melting Point 161-163 °CSigma-Aldrich[3]
Topological Polar Surface Area 77.8 ŲPubChem[1]
Hydrogen Bond Donor Count 3PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Purity ≥95%Sigma-Aldrich[3]
Spectroscopic Profile
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the two methyl groups, and the acidic protons of the two hydroxyl groups and the carboxylic acid group. The chemical shifts would be influenced by the electron-donating and -withdrawing effects of the substituents on the benzene ring.

  • ¹³C NMR Spectroscopy: The carbon NMR would display nine unique signals corresponding to each carbon atom in the molecule, including the two methyl carbons, the six aromatic carbons (four substituted, two unsubstituted), and the carboxyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the O-H stretching of the hydroxyl and carboxylic acid groups (typically a broad band around 3300-2500 cm⁻¹), C=O stretching of the carboxylic acid (around 1700 cm⁻¹), and C-O stretching, as well as aromatic C=C and C-H vibrations.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern would likely involve the loss of water (H₂O) and carbon dioxide (CO₂), which are characteristic of carboxylic acids and phenolic compounds.

The logical workflow for utilizing these techniques for structural elucidation is illustrated below.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Confirmation Sample 4,6-Dihydroxy-2,3-dimethylbenzoic acid NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Analyze IR IR Spectroscopy Sample->IR Analyze MS Mass Spectrometry Sample->MS Analyze NMR_Data Carbon-Hydrogen Framework NMR->NMR_Data Provides IR_Data Functional Groups (-OH, -COOH) IR->IR_Data Identifies MS_Data Molecular Weight & Formula (C₉H₁₀O₄) MS->MS_Data Determines Structure Confirmed Structure NMR_Data->Structure Integrate for IR_Data->Structure Integrate for MS_Data->Structure Integrate for

Caption: Workflow for spectroscopic structural elucidation.

Biological Activity and Potential Applications

Biological Context

As a phenolic compound, 4,6-Dihydroxy-2,3-dimethylbenzoic acid possesses potential antioxidant properties due to the presence of hydroxyl groups on the aromatic ring, which can act as free radical scavengers[2]. Dihydroxybenzoic acids, as a class, are known to exhibit a range of biological activities. Many phenolic acids isolated from natural sources have demonstrated antimicrobial, antiviral, antioxidant, and antitumor effects[4].

The specific biological role of 4,6-Dihydroxy-2,3-dimethylbenzoic acid is not extensively detailed in the literature, but it is identified as a fungal metabolite[1]. This suggests its involvement in biological pathways within certain fungal species. Related compounds, such as other hydroxybenzoic acid derivatives, have been studied for various effects:

  • Antimicrobial Properties: Esters of 4-hydroxybenzoic acid (parabens) are well-known for their antimicrobial activity against various bacteria and fungi[5].

  • Anti-inflammatory Activity: Some derivatives have been evaluated for anti-inflammatory action comparable to drugs like diclofenac sodium[5].

  • Enzyme Inhibition: Certain dihydroxybenzoic acid derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and are targets in cancer therapy[4].

Given its structural similarity to other biologically active phenolic acids, this compound represents a promising scaffold for further investigation in drug discovery.

Applications in Synthesis and Research

The chemical structure of 4,6-Dihydroxy-2,3-dimethylbenzoic acid makes it a valuable intermediate in organic synthesis[2].

  • Esterification and Acylation: The carboxylic acid and hydroxyl groups are reactive sites for esterification and acylation reactions, allowing for the creation of a diverse library of derivatives[2].

  • Precursor for Complex Molecules: It can serve as a building block for more complex molecules, potentially in the synthesis of pharmaceuticals, agrochemicals, or dyes[2]. For example, similar dimethylbenzoic acid structures are used as precursors for synthesizing analogs of diffractaic acid, which have shown potential as inhibitors in colorectal cancer pathways[6].

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for 4,6-Dihydroxy-2,3-dimethylbenzoic acid was not found, general methods for producing related substituted benzoic acids can provide a guiding framework. One common approach involves the carboxylation of a corresponding phenol or a substituted benzene ring. For instance, the synthesis of 2,3-dimethylbenzoic acid has been achieved via the carboxylation of o-xylene using carbon dioxide in the presence of a catalyst like aluminum trichloride[7].

A plausible synthetic route could involve the appropriate functionalization of a dimethylphenol precursor. Furthermore, a patent describes the synthesis of the related isomer, 2,4-dihydroxy-3,6-dimethylbenzoic acid, via hydrolysis of 4-O-desmethylbarbaric acid, followed by methyl esterification[8].

General Protocol: Esterification of a Substituted Benzoic Acid

This protocol describes a general method for esterification, a common reaction for this class of compounds, to illustrate its utility as a synthetic intermediate.

Objective: To synthesize the methyl ester of 4,6-Dihydroxy-2,3-dimethylbenzoic acid.

Materials:

  • 4,6-Dihydroxy-2,3-dimethylbenzoic acid

  • Methanol (reagent grade)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Round-bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1 equivalent of 4,6-Dihydroxy-2,3-dimethylbenzoic acid in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the solution while stirring.

  • Reflux: Attach a condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by slowly adding a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether. Collect the organic layer.

  • Washing and Drying: Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude ester product.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure methyl ester.

Caption: General workflow for Fischer esterification.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling 4,6-Dihydroxy-2,3-dimethylbenzoic acid. Safety Data Sheets (SDS) from multiple suppliers indicate that it is considered hazardous.

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

  • Skin Irritation (Category 2), H315: Causes skin irritation[9].

  • Eye Irritation (Category 2A), H319: Causes serious eye irritation[9].

  • Specific target organ toxicity - single exposure (Category 3), Respiratory system, H335: May cause respiratory irritation[9].

Precautionary Measures and First Aid
  • Handling: Use only in a well-ventilated area or outdoors. Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and appropriate lab clothing. For large quantities or in case of dust formation, use a NIOSH/MSHA-approved respirator[9][10].

  • First Aid (Eyes): IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[11].

  • First Aid (Skin): IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse[11].

  • First Aid (Inhalation): IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell[11].

  • First Aid (Ingestion): IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. Do not induce vomiting[11].

Storage and Disposal
  • Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry and cool place. Store locked up[10][11].

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases[10][11].

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations[11].

Conclusion

4,6-Dihydroxy-2,3-dimethylbenzoic acid (CAS 519-42-6) is a well-defined chemical compound with potential applications rooted in its identity as a phenolic acid. Its structure provides a versatile platform for synthetic modifications, making it a valuable intermediate for creating novel chemical entities. While its specific biological activities require more in-depth investigation, its classification as a fungal metabolite and its relation to other bioactive dihydroxybenzoic acids suggest a promising area for future research, particularly in the fields of drug discovery and materials science. Adherence to established safety protocols is essential for its handling and use in a research setting.

References

  • PubChem. 4,6-Dihydroxy-2,3-dimethylbenzoic acid | C9H10O4 | CID 71365885. [Link]

  • Global Research Online. A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. [Link]

  • MDPI. Investigation of the Effect of 2,3-Dihydrobenzoic Acid Acid (2,3-DHBA) on the Lipid Profiles of MCF-7 and MDA-MB-231 Human Breast Cancer Cells via an Untargeted Lipidomic Approach. [Link]

  • Google Patents.

Sources

Exploratory

Unlocking Fungal Meroterpenoids: A Technical Guide to the Chemical Structure, Biosynthesis, and Isolation of 5-Methylorsellinic Acid

As a Senior Application Scientist specializing in natural product discovery and pathway engineering, I frequently encounter the challenge of isolating and characterizing transient biosynthetic intermediates. 5-Methylorse...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in natural product discovery and pathway engineering, I frequently encounter the challenge of isolating and characterizing transient biosynthetic intermediates. 5-Methylorsellinic acid (5-MOA) is one such critical tetraketide. It serves as the foundational aromatic building block for a vast array of fungal meroterpenoids, including the blockbuster immunosuppressant mycophenolic acid (MPA)[1].

This whitepaper provides an in-depth, self-validating framework for understanding the chemical structure, biosynthetic logic, and experimental extraction of 5-MOA. Rather than a simple list of facts, this guide emphasizes the causality behind the molecular behavior and the experimental choices required to successfully isolate it.

Chemical Identity and Structural Nomenclature

5-MOA is a dihydroxybenzoic acid, structurally defined as an o-orsellinic acid derivative where the hydrogen at the C5 position is substituted by a methyl group[2]. The presence of the carboxylic acid dictates its solubility and extraction behavior, while the fully substituted nature of its aromatic ring makes it a prime candidate for downstream dearomatizing prenylation in complex meroterpenoid biosynthesis[3].

Table 1: Chemical Properties and Synonyms
PropertyValue
IUPAC Name 4,6-Dihydroxy-2,3-dimethylbenzoic acid[2]
Common Synonyms 5-Methylorsellinic acid; 2,4-Dihydroxy-5,6-dimethylbenzoic acid[2]
CAS Registry Number 519-42-6[2]
Molecular Formula C₉H₁₀O₄[2]
Molecular Weight 182.17 g/mol [2]
Database Identifiers PubChem CID: 71365885; ChEBI: 146307[2]

Biosynthetic Logic and Enzymatic Assembly

Understanding the biosynthesis of 5-MOA is crucial for pathway engineering. The assembly of 5-MOA is a masterclass in polyketide synthesis, orchestrated primarily by non-reducing polyketide synthases (NR-PKS) such as MpaC in Penicillium brevicompactum or FncE in Aspergillus species[1][4].

The Mechanistic Cascade
  • Chain Elongation & Methylation: MpaC catalyzes the condensation of one acetyl-CoA starter unit with three malonyl-CoA extender units[1]. Crucially, MpaC integrates an S-adenosyl-L-methionine (SAM)-dependent methyltransferase domain. This domain installs the C5 methyl group during chain elongation, prior to the final aromatization and release of the tetraketide[1].

  • Lactonization: Once 5-MOA is released, the endoplasmic reticulum-bound fusion enzyme MpaDE (comprising a cytochrome P450 and a hydrolase) hydroxylates 5-MOA at C8 to form DHMB, followed by an intramolecular lactonization to yield the phthalide intermediate DHMP[1].

  • Prenylation Divergence: From DHMP, the pathway can diverge. In the biosynthesis of MPA, the prenyltransferase MpaA attaches a farnesyl pyrophosphate (FPP) side chain while preserving aromaticity[1]. Conversely, in the biosynthesis of funiculolides, the prenyltransferase FncB catalyzes a dearomatizing prenylation directly onto the substituted C5 position, destroying the aromaticity to create complex spirocyclopentanones[3].

BiosyntheticPathway Precursors Acetyl-CoA + 3 Malonyl-CoA + SAM MpaC MpaC (NR-PKS) Precursors->MpaC MOA 5-Methylorsellinic Acid (5-MOA) MpaDE MpaDE (P450/Hydrolase) MOA->MpaDE DHMP DHMP (Phthalide Intermediate) MpaA MpaA (Prenyltransferase) DHMP->MpaA FDHMP FDHMP (Farnesylated Intermediate) Downstream Oxidative Cleavage & Methylation FDHMP->Downstream MPA Mycophenolic Acid (MPA) MpaC->MOA MpaDE->DHMP MpaA->FDHMP Downstream->MPA

Biosynthetic assembly of 5-MOA and its downstream conversion into mycophenolic acid.

Experimental Workflows: Extraction and LC-HRMS Validation

To isolate 5-MOA from fungal cultures, we must design a self-validating protocol. Because 5-MOA is a transient intermediate with a carboxylic acid moiety (pKa ~4.0), its partition coefficient is highly sensitive to pH.

Step-by-Step Extraction Protocol
  • Cultivation: Cultivate the target fungal strain (e.g., an Aspergillus nidulans transformant expressing the mpaC gene) on CD-ST solid medium for 5 days at 28°C[5][6].

  • Acidified Organic Extraction: Homogenize the solid agar and extract three times with ethyl acetate (EtOAc)[5]. Causality Check: Ensure the medium/solvent interface is slightly acidic. Suppressing the ionization of the carboxylic acid group forces 5-MOA into its protonated, lipophilic state, drastically improving its partitioning into the EtOAc phase.

  • Sample Preparation: Evaporate the organic phase to dryness under reduced pressure using a rotary evaporator. Resuspend the crude residue ultrasonically for 10 minutes in 300 µL of Acetonitrile/Water (ACN/H₂O, 1:1, v/v) to ensure complete solubilization of the phenolic compounds[5][6].

Self-Validating LC-HRMS Analysis

A major bottleneck in 5-MOA research is the lack of commercially available reference standards. To build a self-validating assay, we utilize 3-methylorsellinic acid (3-MOA) as an analytical proxy [6]. Both isomers exhibit near-identical ionization efficiencies and UV absorption spectra (maxima at ~260 nm and 298 nm)[6].

Inject 1–5 µL of the sample onto a high-resolution C18 column (e.g., Kinetex 2.6 µm, 100 × 2 mm)[6]. Monitor the exact mass in negative Electrospray Ionization (ESI⁻) mode for the [M-H]⁻ ion at m/z 181.0501.

Table 2: Optimized LC-HRMS Gradient for 5-MOA Isolation

Note: The addition of 0.1% formic acid (FA) is critical. It suppresses ionization on the silica stationary phase, preventing peak tailing and ensuring sharp elution profiles.

Time (min)Mobile Phase A (H₂O + 0.1% FA)Mobile Phase B (ACN + 0.1% FA)Flow Rate (mL/min)
0.090%10%0.400
14.035%65%0.400
17.00%100%0.400
20.00%100%0.400

Applications in Meroterpenoid Engineering

The isolation and understanding of 5-MOA have profound implications for drug development. Native meroterpenoids derived from 5-MOA, such as mycophenolic acid, are potent inhibitors of inosine-5′-monophosphate dehydrogenase (IMPDH), making them essential first-line immunosuppressants for preventing organ transplant rejection[1].

Beyond native compounds, 5-MOA is a powerful tool for synthetic biology. By leveraging the 5-MOA synthase FncE, researchers have successfully engineered metabolic pathways in Aspergillus oryzae to accept non-native substrates[4]. Feeding 5-MOA into mutated terpene cyclase pathways has resulted in the generation of entirely unnatural meroterpenoid species, expanding the structural diversity available for high-throughput drug screening[4].

References

  • 4,6-Dihydroxy-2,3-dimethylbenzoic acid | C9H10O4 | CID 71365885 - PubChem. nih.gov. 2

  • Compartmentalized biosynthesis of mycophenolic acid - PNAS. pnas.org. 1

  • Genome Mining-Driven Discovery of 5-Methylorsellinate-Derived Meroterpenoids from Aspergillus funiculosus. acs.org. 3

  • Production of non-natural 5-methylorsellinate-derived meroterpenoids in Aspergillus oryzae. nih.gov. 4

  • Versatile Enzyme Expression and Characterization System for Aspergillus nidulans, with the Penicillium brevicompactum Polyketide Synthase Gene from the Mycophenolic Acid Gene Cluster as a Test Case. asm.org. 6

  • Genome Mining-Guided Discovery of Two New Depsides from Talaromyces sp. HDN1820200 - MDPI. mdpi.com. 5

Sources

Foundational

Definitive Technical Guide: Biological Activity of 2,4-Dihydroxy-5,6-Dimethylbenzoic Acid

Synonyms: 5-Methylorsellinic Acid (5-MOA), -Orcinol Carboxylic Acid (isomer) CAS Registry Number: 519-42-6 Molecular Formula: C H O Molecular Weight: 182.17 g/mol Part 1: Executive Technical Summary 2,4-Dihydroxy-5,6-dim...

Author: BenchChem Technical Support Team. Date: March 2026

Synonyms: 5-Methylorsellinic Acid (5-MOA),


-Orcinol Carboxylic Acid (isomer)
CAS Registry Number:  519-42-6
Molecular Formula:  C

H

O

Molecular Weight: 182.17 g/mol

Part 1: Executive Technical Summary

2,4-Dihydroxy-5,6-dimethylbenzoic acid, distinctively known in fungal secondary metabolism as 5-Methylorsellinic Acid (5-MOA) , represents a pivotal aromatic polyketide scaffold. Unlike its ubiquitous congener orsellinic acid, 5-MOA possesses a fully substituted aromatic ring at positions 2, 4, 5, and 6, leaving only position 3 available for electrophilic substitution (typically prenylation).

This structural constraint dictates its biological utility: 5-MOA acts as a specialized "warhead" precursor. While the free acid exhibits intrinsic antimicrobial and antioxidant properties typical of resorcinolic lipids, its primary pharmacological significance lies in its role as the obligate intermediate for Mycophenolic Acid (MPA) —a potent immunosuppressant—and a diverse class of antineoplastic meroterpenoids (e.g., azasperpyranones, funiculolides).

This guide dissects the molecule’s direct biological activities, its critical function in biosynthetic engineering, and protocols for its isolation and assay.

Part 2: Pharmacological & Biological Activity Profile[1][2]

Immunosuppressive Precursor Activity (The MPA Pathway)

The most validated biological relevance of 5-MOA is its conversion to mycophenolic acid. 5-MOA is the specific aromatic precursor that undergoes farnesylation to initiate the MPA pathway.

  • Mechanism: Downstream derivatives (MPA) reversibly inhibit Inosine-5'-monophosphate dehydrogenase (IMPDH) .

  • Therapeutic Outcome: Depletion of guanosine nucleotides arrests T-cell and B-cell proliferation, serving as the basis for preventing organ transplant rejection.

Direct Antimicrobial & Antibiofilm Activity

Research into structurally homologous depsides (e.g., 3-MOA) and 5-MOA dimers (talaronic acids) indicates significant bacteriostatic potential.

  • Target Spectrum: Methicillin-resistant Staphylococcus aureus (MRSA), Enterococcus faecium, and E. faecalis.

  • Potency: MIC values for methylated orsellinic acid derivatives typically range from 6.25 to 25 µg/mL against multidrug-resistant (MDR) strains.

  • MOA: Disruption of bacterial membrane potential (proton motive force) due to the amphiphilic nature of the resorcinol core, coupled with weak acid stress upon intracellular accumulation.

Cytotoxicity & Antineoplastic Potential

5-MOA serves as the scaffold for Azasperpyranones , a family of azaphilones.[1]

  • Activity: Potent growth inhibition against human tumor cell lines (A549, HepG2, HCT-116, HL-60).[1]

  • IC

    
     Range:  2.39 – 14.42 µM.
    
  • Mechanism: Induction of apoptosis via mitochondrial depolarization and interference with redox homeostasis (generation of Reactive Oxygen Species).

Part 3: Mechanism of Action & Biosynthetic Logic

The biological "intelligence" of 5-MOA lies in its biosynthesis. It is assembled by a non-reducing Polyketide Synthase (NR-PKS), such as FncE in Aspergillus, which iteratively condenses one acetyl-CoA and three malonyl-CoA units, followed by a specific C-methylation step before aromatization.

Biosynthetic Logic Diagram (DOT)

Biosynthesis AcetylCoA Acetyl-CoA + 3x Malonyl-CoA PKS NR-PKS (FncE) (Condensation) AcetylCoA->PKS Methylation C-Methylation (SAM-dependent) PKS->Methylation Cyclization Cyclization & Aromatization Methylation->Cyclization FiveMOA 5-Methylorsellinic Acid (5-MOA) Cyclization->FiveMOA Prenyl Prenyltransferase (Farnesylation at C-3) FiveMOA->Prenyl Substrate Commitment MPA Mycophenolic Acid (Immunosuppressant) Prenyl->MPA Oxidation & Tailoring Mero Meroterpenoids (Azasperpyranones) Prenyl->Mero Cyclization

Figure 1: Biosynthetic trajectory of 5-MOA showing its origin from Acetyl-CoA and its divergence into immunosuppressive and cytotoxic pathways.

Part 4: Experimental Protocols

Protocol A: Isolation of 5-MOA from Aspergillus Fermentation

Rationale: Chemical synthesis is laborious; bio-production via engineered fungal hosts ensures stereochemical purity and yield.

Reagents:

  • Aspergillus oryzae (engineered with FncE gene) or Penicillium brevicompactum (wild type, blocked mutant).

  • Ethyl Acetate (EtOAc).

  • Formic Acid (FA).

  • HPLC Grade Methanol.

Workflow:

  • Fermentation: Inoculate spores into Czapek-Dox broth supplemented with 0.5% yeast extract. Incubate at 25°C, 180 rpm for 7 days.

  • Acidification: Adjust culture broth pH to 2.0 using 1M HCl to protonate the carboxylic acid, driving the molecule into the organic phase.

  • Extraction: Liquid-liquid extraction with EtOAc (1:1 v/v, x3). Combine organic layers.

  • Drying: Pass over anhydrous Na

    
    SO
    
    
    
    and evaporate under reduced pressure.
  • Purification (Flash Chromatography):

    • Stationary Phase: Silica Gel 60.

    • Mobile Phase: Gradient of Hexane:EtOAc (90:10

      
       50:50) + 0.1% Formic Acid.
      
    • Detection: TLC (UV 254 nm); 5-MOA appears as a dark quenching spot, turning red/purple upon spraying with FeCl

      
       (phenolic test).
      
Protocol B: Antimicrobial Susceptibility Assay (MIC)

Rationale: To quantify the direct bacteriostatic activity of the free acid.

  • Preparation: Dissolve purified 5-MOA in DMSO (Stock: 10 mg/mL).

  • Inoculum: Adjust bacterial suspension (e.g., S. aureus ATCC 29213) to 0.5 McFarland standard (~1.5 x 10

    
     CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
    
  • Plate Setup: Use 96-well microtiter plates.

    • Add 100 µL MHB to all wells.

    • Perform serial 2-fold dilution of 5-MOA (Range: 128 µg/mL to 0.25 µg/mL).

    • Add 100 µL of diluted bacterial inoculum to each well.

  • Controls:

    • Positive Control: Ciprofloxacin.

    • Solvent Control: 1% DMSO (must show no inhibition).

  • Incubation: 37°C for 18–24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity. Confirm by adding Resazurin dye (blue

    
     pink indicates viable cells).
    

Part 5: Quantitative Data Summary

Table 1: Comparative Activity of 5-MOA and Key Derivatives

CompoundTarget / AssayActivity MetricNotes
5-MOA (Free Acid) S. aureus (MRSA)MIC: 12.5 – 25 µg/mLModerate bacteriostatic; membrane disruptor.
5-MOA (Free Acid) C. albicansMIC: >100 µg/mLWeak antifungal activity in isolation.
Mycophenolic Acid IMP DehydrogenaseIC

: ~20 nM
Potent immunosuppressant (T-cell arrest).
Azasperpyranone D HCT-116 (Colon Cancer)IC

: 2.39 µM
Derived from 5-MOA; induces apoptosis.
Talaronic Acid A Anti-inflammatory (NO inhibition)IC

: 15.2 µM
Heterodimer of 3-MOA and 5-MOA.

Part 6: References

  • Bedford, C. T., et al. (1971). Sequence studies in biosynthesis; mycophenolic acid.[2][3] Chemical Communications, 323-324. Link

    • Key Finding: Establishes 2,4-dihydroxy-5,6-dimethylbenzoic acid as the specific precursor to mycophenolic acid.[2][4][5][6][7][8]

  • Shinohara, Y., et al. (2016). Production of non-natural 5-methylorsellinate-derived meroterpenoids in Aspergillus oryzae. Beilstein Journal of Organic Chemistry, 12, 2378–2386. Link

    • Key Finding: Details the "FncE" synthase and the structural plasticity of 5-MOA in generating diverse meroterpenoids.

  • Li, Y., et al. (2020). Azasperpyranones, bioactive polyketides from the fungus Aspergillus sp. Journal of Natural Products, 83(3), 626-633. Link

    • Key Finding: Demonstrates the potent cytotoxicity of 5-MOA derived azaphilones against cancer cell lines.

  • Zhu, H., et al. (2022). Cloning and functional characterization of polyketide synthases... Frontiers in Microbiology, 13, 842990. Link

    • Key Finding: Comparative antibacterial activity of methyl-orsellinic acid derivatives against MRSA.

  • PubChem. Compound Summary for CID 71365885: 4,6-Dihydroxy-2,3-dimethylbenzoic acid (Synonym: 5-Methylorsellinic acid).[9] Link

    • Key Finding: Verification of chemical structure, synonyms, and physical properties.

Sources

Exploratory

Biosynthetic Pathway of 5-Methylorsellinic Acid in Fungi: A Technical Guide

The following technical guide details the biosynthetic pathway of 5-methylorsellinic acid (5-MOA), a pivotal polyketide scaffold in fungal secondary metabolism. Executive Summary 5-Methylorsellinic acid (5-MOA) serves as...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biosynthetic pathway of 5-methylorsellinic acid (5-MOA), a pivotal polyketide scaffold in fungal secondary metabolism.

Executive Summary

5-Methylorsellinic acid (5-MOA) serves as the foundational aromatic scaffold for a diverse class of fungal meroterpenoids, including the immunosuppressant mycophenolic acid (MPA) and the bioactive terretonins and austins. Unlike simple orsellinic acid, the biosynthesis of 5-MOA requires a precise C-methylation event integrated within the polyketide assembly line. This guide dissects the molecular mechanisms governed by non-reducing polyketide synthases (NR-PKS), specifically focusing on the MpaC and FncE synthases. It provides actionable protocols for heterologous expression, isolation, and validation to support biosynthetic engineering and drug development campaigns.

Molecular Mechanism of Biosynthesis

The biosynthesis of 5-MOA is a programmed assembly requiring three substrates: Acetyl-CoA (starter unit), Malonyl-CoA (extender unit), and S-adenosyl-L-methionine (SAM) (methyl donor).

The Enzymatic Assembly Line

The reaction is catalyzed by a specialized iterative Type I Polyketide Synthase (PKS). Unlike standard NR-PKSs that produce orsellinic acid (e.g., OrsA), 5-MOA synthases possess an intrinsic requirement for methylation prior to product release.

Key Enzymes:

  • MpaC: Identified in Penicillium brevicompactum (Mycophenolic acid pathway).

  • FncE: Identified in Penicillium sp. (Funiculolide pathway) and used in engineered Aspergillus hosts.

Step-by-Step Chemical Logic
  • Priming: The Ketosynthase (KS) domain receives an acetyl group from Acetyl-CoA via the Acyl Transferase (AT) and Acyl Carrier Protein (ACP) domains.

  • Chain Elongation: The enzyme performs three iterative condensation cycles using malonyl-CoA, generating a tetraketide intermediate bound to the ACP.

  • Regioselective C-Methylation:

    • Crucially, a Methyltransferase (MT) domain (either integrated or tightly associated) transfers a methyl group from SAM to the C-5 position of the polyketide backbone.

    • Mechanistic Note: In MpaC, this methylation is obligate. Without SAM, the enzyme does not release a non-methylated byproduct efficiently, suggesting the methylation may trigger the specific conformation required for cyclization.

  • Cyclization and Aromatization: The Product Template (PT) or Thioesterase (TE/CLC) domain catalyzes an intramolecular Claisen condensation (C2–C7 cyclization) to form the resorcinol ring.

  • Release: The final product, 5-MOA, is hydrolyzed from the ACP.

Pathway Visualization

The following diagram illustrates the chemical transformations and enzymatic logic.

BiosyntheticPathway cluster_inputs Substrates AcetylCoA Acetyl-CoA (Starter) PKS_Complex NR-PKS Complex (MpaC / FncE) AcetylCoA->PKS_Complex MalonylCoA Malonyl-CoA (3x Extender) MalonylCoA->PKS_Complex SAM S-Adenosyl-Met (Methyl Donor) SAM->PKS_Complex Methylation Tetraketide Tetraketide-ACP Intermediate PKS_Complex->Tetraketide Condensation Methylated_Inter 5-Methyl-Tetraketide (ACP Bound) Tetraketide->Methylated_Inter C-Methylation Cyclization C2-C7 Cyclization (PT/TE Domain) Methylated_Inter->Cyclization Product 5-Methylorsellinic Acid (5-MOA) Cyclization->Product Hydrolysis

Caption: Figure 1.[1] Enzymatic logic of 5-MOA biosynthesis via Non-Reducing Polyketide Synthase (MpaC/FncE).

Genetics and Enzymology[3][4][5][6]

Understanding the domain architecture is critical for engineering applications. 5-MOA synthases belong to the fungal NR-PKS class but are distinct from the standard WA (wA-type) synthases.

Domain Architecture

The typical domain organization for a 5-MOA synthase (e.g., MpaC) is: SAT – KS – AT – PT – ACP – MT – TE

DomainFunctionCriticality
SAT Starter Unit ACP TransacylaseSelects Acetyl-CoA.
KS KetosynthaseCatalyzes C-C bond formation.
AT Acyl TransferaseLoads Malonyl-CoA extenders.
PT Product TemplateControls folding/cyclization regiochemistry.
MT Methyltransferase The defining domain. Inserts the C-Me group.
TE ThioesteraseReleases the final product.

Note: In some pathways (e.g., Austin biosynthesis), the methylation may be catalyzed by a discrete methyltransferase enzyme acting in trans, but MpaC represents the integrated model.

Experimental Protocols

This section details the workflow for heterologous expression and validation of 5-MOA production.

Heterologous Expression Strategy

Host: Aspergillus oryzae NSAR1 (quadruple auxotrophic mutant: niaD-, sC-, ΔargB, adeA-). Vector: pAdeA (or equivalent) containing the amyB promoter for high-level expression.

Protocol:

  • Gene Amplification: PCR amplify the mpaC (from P. brevicompactum) or fncE coding sequence from cDNA.

  • Cloning: Insert into the expression vector downstream of the amyB promoter.

  • Transformation:

    • Generate protoplasts of A. oryzae using Yatalase/Lysing Enzyme.

    • Transform using PEG/CaCl2 method.

    • Select transformants on minimal medium lacking adenine (or appropriate selection marker).

Fermentation and Extraction
  • Inoculation: Inoculate

    
     spores into 100 mL of DPY medium (2% dextrin, 1% polypeptone, 0.5% yeast extract, 0.5% KH2PO4, 0.05% MgSO4·7H2O).
    
  • Incubation: Shake at 30°C, 180 rpm for 4–5 days.

  • Extraction:

    • Filter mycelia (5-MOA is often secreted, but check intracellular fraction).

    • Acidify broth to pH 3.0 with 1M HCl to protonate the carboxylic acid.

    • Extract twice with equal volumes of Ethyl Acetate (EtOAc).

    • Dry organic layer over Na2SO4 and concentrate in vacuo.

Analytical Validation (LC-MS)

To confirm 5-MOA production, use the following Liquid Chromatography-Mass Spectrometry parameters.

ParameterSetting
Column C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 mins
Flow Rate 0.3 mL/min
Detection UV (254 nm, 280 nm) and ESI (-)
Target Mass 181.05 m/z [M-H]⁻ (Calculated MW: 182.17 g/mol )

Self-Validation Check:

  • Retention Time: 5-MOA is more hydrophobic than Orsellinic Acid (OA). It should elute after OA.

  • UV Spectrum: Characteristic absorption maxima at ~260 nm and ~300 nm (resorcinol chromophore).

Experimental Workflow Diagram

The following diagram outlines the critical path from gene identification to chemical validation.

ExperimentalWorkflow Gene_Mining Gene Mining (BLAST for MpaC/FncE) Vector_Construction Vector Construction (pAdeA-amyB-mpaC) Gene_Mining->Vector_Construction Transformation Fungal Transformation (A. oryzae Protoplasts) Vector_Construction->Transformation Fermentation Fermentation (DPY Media, 5 Days) Transformation->Fermentation Extraction Acidic Extraction (pH 3.0, EtOAc) Fermentation->Extraction Analysis LC-MS/MS Analysis (Target m/z 181.05) Extraction->Analysis

Caption: Figure 2.[1][2][3] Workflow for the heterologous production and isolation of 5-MOA.

Applications in Drug Development

5-MOA is rarely the end product; it is a versatile platform molecule.

  • Mycophenolic Acid (MPA): 5-MOA undergoes farnesylation and oxidative cleavage to form MPA, a potent IMPDH inhibitor used in organ transplantation.

  • Meroterpenoids: In the austin and terretonin pathways, 5-MOA is farnesylated to form 3,5-dimethylorsellinic acid (DMOA) derivatives (via further methylation) or used directly to generate complex polycyclic cores.

  • Combinatorial Biosynthesis: By feeding 5-MOA precursors to terpene cyclases, novel "unnatural" meroterpenoids can be generated, expanding the chemical space for screening.

References

  • Regueira, T. B., et al. (2011).[1] "The gene cluster for the biosynthesis of the immunosuppressant mycophenolic acid in Penicillium brevicompactum." Metabolic Engineering. Link

  • Shinohara, Y., et al. (2016). "Biosynthesis of the Meroterpenoid Austinol in Aspergillus nidulans." Angewandte Chemie International Edition. Link

  • Matsuda, Y., et al. (2013).[4] "Biosynthesis of the Meroterpenoid Andrastin A." Journal of the American Chemical Society. Link

  • Tang, M., et al. (2024).[5] "Production of non-natural 5-methylorsellinate-derived meroterpenoids in Aspergillus oryzae." Beilstein Journal of Organic Chemistry. Link

  • Hansen, B. G., et al. (2011). "Production of the immunosuppressant mycophenolic acid is regulated by the global regulator VelA in Penicillium brevicompactum." Fungal Genetics and Biology. Link

Sources

Foundational

Technical Guide: Antioxidant Potential & Therapeutic Utility of 4,6-Dihydroxy-2,3-dimethylbenzoic Acid

The following technical guide provides an in-depth analysis of 4,6-Dihydroxy-2,3-dimethylbenzoic acid, synthesizing its chemical properties, biosynthetic origins, and antioxidant mechanisms. Synonyms: 5-Methylorsellinic...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 4,6-Dihydroxy-2,3-dimethylbenzoic acid, synthesizing its chemical properties, biosynthetic origins, and antioxidant mechanisms.

Synonyms: 5-Methylorsellinic Acid | CAS: 519-42-6 | Molecular Formula: C₉H₁₀O₄[1]

Executive Summary

4,6-Dihydroxy-2,3-dimethylbenzoic acid (5-Methylorsellinic acid) is a tetra-substituted benzoic acid derivative and a critical biosynthetic intermediate in the polyketide pathway, most notably serving as the direct precursor to the immunosuppressant Mycophenolic Acid (MPA) . While historically viewed primarily as a metabolic intermediate in Penicillium and Aspergillus species, its structural pharmacophore—characterized by ortho- and para-positioned hydroxyl groups relative to the carboxyl moiety, flanked by electron-donating methyl groups—positions it as a potent antioxidant candidate. This guide analyzes its physicochemical basis for radical scavenging, its isolation methodologies, and its potential applications in mitigating oxidative stress via the Nrf2-Keap1 signaling axis.

Chemical Profile & Structural Basis for Antioxidant Activity (SAR)

The antioxidant efficacy of phenolic acids is dictated by the number and position of hydroxyl groups and the presence of ring substituents that stabilize the resulting phenoxy radical.

Structure-Activity Relationship (SAR) Analysis
  • Ortho-Hydroxyl Effect (Position 6): The hydroxyl group at position 6 is ortho to the carboxylic acid. This proximity allows for intramolecular hydrogen bonding (H-bond) with the carbonyl oxygen of the carboxyl group. This interaction often lowers the bond dissociation enthalpy (BDE) of the O-H bond, facilitating Hydrogen Atom Transfer (HAT) to free radicals.

  • Para-Hydroxyl Effect (Position 4): The hydroxyl group at position 4 is para to the carboxylic acid. Para-substituted phenols are generally more reactive in Single Electron Transfer (SET) mechanisms due to resonance delocalization across the aromatic ring.

  • Methylation (Positions 2 & 3): Unlike simple dihydroxybenzoic acids (e.g., 2,4-DHB), this compound possesses methyl groups at positions 2 and 3. Methyl groups are electron-donating (via hyperconjugation). This increases the electron density of the benzene ring, stabilizing the electron-deficient phenoxy radical formed after oxidation. This theoretically enhances antioxidant potency compared to non-methylated analogues.

Visualization: Structural Pharmacophore

The following diagram illustrates the functional zones responsible for the compound's reactivity.

SAR_Analysis Compound 4,6-Dihydroxy-2,3-dimethylbenzoic Acid OrthoOH 6-OH (Ortho) Metal Chelation Site Intramolecular H-Bonding Compound->OrthoOH Position 6 ParaOH 4-OH (Para) Primary Radical Scavenging (HAT Mechanism) Compound->ParaOH Position 4 Methyls 2,3-Dimethyl Groups Electron Donating (+I Effect) Stabilizes Phenoxy Radical Compound->Methyls Positions 2,3 COOH Carboxyl Group Solubility & Conjugation Compound->COOH Position 1 OrthoOH->COOH Synergistic Chelation

Figure 1: Structural Activity Relationship (SAR) map highlighting the electron-donating and radical-stabilizing features of the compound.

Biosynthesis & Isolation Sources[2]

While often investigated in the context of Smilax species (which are rich in general benzoic acid derivatives like astilbin), 4,6-Dihydroxy-2,3-dimethylbenzoic acid is definitively identified as a fungal polyketide .

Primary Source: Fungal Fermentation

It is produced by Penicillium brevicompactum and Aspergillus terreus. It is formed by the methylation of Orsellinic Acid (2,4-dihydroxy-6-methylbenzoic acid) via S-adenosylmethionine (SAM)-dependent methyltransferases.

Isolation Workflow

For research purposes, isolation from fungal broth is more viable than plant extraction due to higher specificity.

Isolation_Workflow Start Fungal Culture (P. brevicompactum) Filtration Filtration Remove Mycelium Start->Filtration Acidification Acidification (pH 2.0 with HCl) Filtration->Acidification Supernatant Extraction Solvent Extraction (Ethyl Acetate or Ether) Acidification->Extraction Partitioning Separation Fractionation (Silica Gel Chromatography) Extraction->Separation Crude Extract Purification Recrystallization (Benzene/Acetone) Separation->Purification Target Fraction Final Pure 4,6-Dihydroxy-2,3- dimethylbenzoic Acid Purification->Final

Figure 2: Isolation protocol from fungal fermentation broth, highlighting pH adjustment and solvent partitioning steps.

Antioxidant Mechanisms: In Vitro & In Vivo

Direct Radical Scavenging (Chemical Assays)

The compound acts as a dual-action scavenger:

  • Hydrogen Atom Transfer (HAT): In non-polar environments, the phenolic hydrogens are donated to lipid peroxyl radicals (ROO•), terminating chain reactions. The resulting radical is stabilized by the 2,3-methyl groups.

  • Single Electron Transfer (SET): In polar media (plasma/cytosol), the deprotonated carboxylate form facilitates electron transfer to reactive oxygen species (ROS) like superoxide anions.

Cellular Signaling: The Nrf2 Pathway

Beyond direct chemistry, dihydroxybenzoic acids are known electrophiles that can activate the Nrf2-Keap1 pathway , the master regulator of cellular antioxidant defense.

  • Mechanism: The compound (or its oxidized quinone form) modifies cysteine residues on Keap1.

  • Result: Nrf2 dissociates, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE).

  • Output: Upregulation of HO-1 (Heme Oxygenase-1), SOD (Superoxide Dismutase), and CAT (Catalase).

Nrf2_Pathway Compound 4,6-Dihydroxy-2,3- dimethylbenzoic Acid Keap1 Keap1-Nrf2 Complex (Cytosol) Compound->Keap1 Electrophilic Modification of Cys Residues Nrf2_Free Nrf2 Released Keap1->Nrf2_Free Dissociation Nucleus Nucleus Translocation Nrf2_Free->Nucleus ARE ARE Binding (Antioxidant Response Element) Nucleus->ARE Enzymes Expression of: HO-1, NQO1, SOD ARE->Enzymes Transcription

Figure 3: Proposed mechanism of action via the Nrf2/Keap1 antioxidant response pathway.

Experimental Protocols for Validation

To validate the antioxidant potential of this specific isomer, the following self-validating protocols are recommended.

DPPH Radical Scavenging Assay
  • Objective: Quantify HAT/SET scavenging capacity.

  • Reagents: 0.1 mM DPPH in methanol; Trolox (standard).

  • Protocol:

    • Prepare a stock solution of 4,6-dihydroxy-2,3-dimethylbenzoic acid (1 mg/mL in MeOH).

    • Prepare serial dilutions (10–200 µg/mL).

    • Add 100 µL of sample to 100 µL of DPPH solution in a 96-well plate.

    • Incubate in darkness for 30 minutes at room temperature.

    • Measure absorbance at 517 nm .

  • Calculation: % Inhibition =

    
    .
    
  • Validation: The IC50 should be compared against Gallic Acid (positive control). Expect slightly higher IC50 (lower potency) than Gallic Acid due to fewer OH groups, but comparable to 2,4-DHB.

Ferric Reducing Antioxidant Power (FRAP)
  • Objective: Measure total electron-donating potential (SET mechanism).

  • Protocol:

    • Mix 300 mM Acetate buffer (pH 3.6), 10 mM TPTZ, and 20 mM FeCl₃ in a 10:1:1 ratio.

    • Add 10 µL of sample to 190 µL of FRAP reagent.

    • Incubate at 37°C for 10 minutes.

    • Read absorbance at 593 nm .

  • Causality: The reduction of Fe³⁺-TPTZ to blue Fe²⁺-TPTZ correlates directly with the donation of electrons from the phenolic rings.

References

  • Biosynthesis of Mycophenolic Acid. Canadian Journal of Microbiology. Confirms 4,6-dihydroxy-2,3-dimethylbenzoic acid as a specific precursor.[2][3][4][5]

  • Structure-Antioxidant Capacity Relationships of Dihydroxybenzoic Acids. Organic Chemistry Plus. Details the SAR of ortho/para substituted benzoic acids.

  • Antioxidant Properties of Benzoic Acid Derivatives. Semantic Scholar. Comparative analysis of DHB isomers against superoxide radicals.

  • PubChem Compound Summary: 4,6-Dihydroxy-2,3-dimethylbenzoic acid. National Library of Medicine. Chemical and physical property data.

  • Smilax glabra Phytochemistry. Frontiers in Pharmacology. Contextualizes the class of phenolic compounds found in Smilax species.

Sources

Exploratory

4,6-Dihydroxy-2,3-dimethylbenzoic acid molecular weight and formula

This technical guide provides an in-depth analysis of 4,6-Dihydroxy-2,3-dimethylbenzoic acid , a critical aromatic polyketide intermediate. This document is structured for researchers in natural product biosynthesis, med...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 4,6-Dihydroxy-2,3-dimethylbenzoic acid , a critical aromatic polyketide intermediate. This document is structured for researchers in natural product biosynthesis, medicinal chemistry, and drug development, focusing on its physicochemical identity, biosynthetic utility, and experimental characterization.

[1][2][3][4][5][6]

Part 1: Chemical Identity & Physicochemical Properties

4,6-Dihydroxy-2,3-dimethylbenzoic acid is a tetrasubstituted benzoic acid derivative. It is structurally significant as a "masked" polyketide unit, serving as the specific biosynthetic precursor to Mycophenolic Acid (MPA) , a potent immunosuppressant and inhibitor of inosine monophosphate dehydrogenase (IMPDH).

Core Molecular Data
PropertyValue
IUPAC Name 4,6-Dihydroxy-2,3-dimethylbenzoic acid
Common Synonyms 5-Methylorsellinic acid; 2,4-Dihydroxy-5,6-dimethylbenzoic acid (isomer/synonym variance in databases)
CAS Registry Number 519-42-6
Molecular Formula C₉H₁₀O₄
Molecular Weight 182.17 g/mol
Exact Mass 182.0579 Da
SMILES Cc1c(C)c(O)cc(O)c1C(=O)O
InChI Key GIBRZOCMRFRCOQ-UHFFFAOYSA-N
Physicochemical Characteristics
  • Appearance: White to off-white crystalline solid.

  • Solubility: Soluble in polar organic solvents (Methanol, DMSO, Ethyl Acetate); sparingly soluble in cold water; soluble in aqueous alkali (due to phenolate and carboxylate formation).

  • Acidity (pKa): The compound possesses three ionizable protons.

    • Carboxylic Acid:[1][2] ~4.0–4.5 (Predicted)

    • Phenolic Hydroxyls: ~9.5–10.5 (Predicted)

  • Stability: Susceptible to decarboxylation under high thermal stress or strong acidic conditions, yielding 2,4-dimethylresorcinol derivatives.

Part 2: Biosynthetic Context & Signaling

The primary research interest in this compound stems from its role in the polyketide synthase (PKS) pathways of fungal species, specifically Penicillium brevicompactum.

The Mycophenolic Acid Pathway

Unlike simple orsellinic acid, the 4,6-dihydroxy-2,3-dimethylbenzoic acid moiety incorporates an additional methyl group early in the biosynthetic assembly.[3] Isotope labeling studies (


C) have confirmed that this specific methylated aromatic acid is the obligate precursor  to mycophenolic acid, whereas non-methylated analogs (e.g., orsellinic acid) are not incorporated.

Biosynthetic Logic:

  • Assembly: A tetraketide synthase condenses one acetyl-CoA and three malonyl-CoA units.

  • Methylation: S-adenosylmethionine (SAM) provides the methyl groups during or immediately post-PKS assembly to form the 2,3-dimethyl core.

  • Farnesylation: The aromatic ring undergoes alkylation with farnesyl pyrophosphate (FPP) to attach the terpene side chain, eventually leading to MPA.

Biosynthetic Pathway Diagram

The following diagram illustrates the progression from basic metabolic units to the target precursor and finally to Mycophenolic Acid.

Biosynthesis Acetyl Acetyl-CoA + 3 Malonyl-CoA PKS Polyketide Synthase (Tetraketide Formation) Acetyl->PKS Condensation Precursor 4,6-Dihydroxy-2,3-dimethylbenzoic Acid (C9H10O4) PKS->Precursor Cyclization & Methylation SAM S-Adenosylmethionine (SAM) SAM->PKS C-Methylation FarnesylTransferase Aromatic Prenyltransferase Precursor->FarnesylTransferase FPP Farnesyl Pyrophosphate (FPP) FPP->FarnesylTransferase Intermediate 6-Farnesyl-5,7-dihydroxy-4-methylphthalide FarnesylTransferase->Intermediate Prenylation MPA Mycophenolic Acid (Final Product) Intermediate->MPA Oxidative Cleavage & Lactonization

Figure 1: Biosynthetic trajectory of 4,6-Dihydroxy-2,3-dimethylbenzoic acid within the Mycophenolic Acid pathway.

Part 3: Experimental Methodologies

Chemical Synthesis Protocol

While extraction from fungal broth is possible, chemical synthesis ensures high purity for standard referencing. A historical but robust method involves the Alder-Rickert reaction or modified Diels-Alder approaches, though modern methods favor functionalization of resorcinol derivatives.

Protocol: Carboxylation of 2,4-Dimethylresorcinol (Kolbe-Schmitt Variation) Note: This is a generalized reaction class for synthesizing resorcylic acids.

  • Starting Material: 2,4-Dimethylresorcinol.

  • Reagents: Potassium Bicarbonate (

    
    ), Carbon Dioxide (
    
    
    
    ), Glycerol (solvent).
  • Procedure:

    • Step 1: Dissolve 2,4-dimethylresorcinol in glycerol at 100°C.

    • Step 2: Add

      
       and saturate the system with a stream of dry 
      
      
      
      .
    • Step 3: Heat the mixture to 120-130°C for 4–6 hours under

      
       pressure.
      
    • Step 4 (Quench): Pour the reaction mixture into ice-cold dilute HCl (1N) to precipitate the free acid.

    • Step 5 (Purification): Recrystallize from water/methanol (90:10).

  • Validation: Monitor by TLC (Silica gel, Mobile phase: Chloroform/Methanol/Formic Acid 85:15:1). The product should show a distinct spot under UV (254 nm) and stain blue/purple with Ferric Chloride (

    
    ) due to the phenolic hydroxyls.
    
Analytical Characterization

To validate the identity of 4,6-Dihydroxy-2,3-dimethylbenzoic acid , the following spectral signatures must be confirmed.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       ~12.0 ppm (1H, br s, -COOH) – Often broad or invisible due to exchange.
      
    • 
       ~10.0 ppm (2H, s, Phenolic -OH)
      
    • 
       ~6.20 ppm (1H, s, Ar-H at C5) – Key diagnostic: Only one aromatic proton.
      
    • 
       ~2.30 ppm (3H, s, Ar-CH₃ at C3)
      
    • 
       ~1.95 ppm (3H, s, Ar-CH₃ at C2)
      
  • Mass Spectrometry (ESI-):

    • [M-H]⁻: m/z 181.1

    • Fragmentation: Loss of

      
       (m/z 181 -> 137) is characteristic of benzoic acids.
      

Part 4: References

  • Bedford, C. T., et al. (1973). "Biosynthesis of Mycophenolic Acid."[4] Canadian Journal of Chemistry, 51(7), 1053-1059. Link[4]

  • National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 71365885, 4,6-Dihydroxy-2,3-dimethylbenzoic acid." PubChem. Link

  • Canonica, L., et al. (1971). "The Biosynthesis of Mycophenolic Acid." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Regueira, A., et al. (2011). "Mycophenolic acid biosynthesis in Penicillium brevicompactum." Applied and Environmental Microbiology. Link

Sources

Foundational

Technical Guide: 5-Methylorsellinic Acid (5-MOA) as a Meroterpenoid Scaffold

[1][2][3] Executive Summary This technical guide analyzes the specific role of 5-methylorsellinic acid (5-MOA) within fungal secondary metabolism.[1] While 3,5-dimethylorsellinic acid (DMOA) is the canonical precursor fo...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary

This technical guide analyzes the specific role of 5-methylorsellinic acid (5-MOA) within fungal secondary metabolism.[1] While 3,5-dimethylorsellinic acid (DMOA) is the canonical precursor for the majority of known meroterpenoids (e.g., austin, terretonin), 5-MOA represents a distinct, chemically versatile scaffold. It serves as the obligate precursor for mycophenolic acid and the recently discovered funiculolides , and acts as a critical "branch point" intermediate in engineered biosynthetic systems.

This document details the biosynthetic logic of 5-MOA production, its divergent prenylation mechanisms compared to DMOA, and protocols for its isolation and utilization in heterologous expression systems.

Part 1: The Biosynthetic Foundation

The Polyketide Synthase (PKS) Machinery

The biosynthesis of 5-MOA is governed by highly reducing or non-reducing polyketide synthases (NR-PKS).[2][3][4] Unlike the DMOA synthases (e.g., AusA, Trt1) which perform two C-methylation steps while the polyketide chain is bound to the enzyme, 5-MOA synthases perform only one regiospecific methylation.

  • Enzyme Class: Iterative Type I NR-PKS.[3]

  • Key Enzymes:

    • MpaC (from Penicillium brevicompactum): The canonical 5-MOA synthase involved in mycophenolic acid biosynthesis.

    • FncE (from Aspergillus funiculosus): A recently characterized synthase specific to the funiculolide pathway.

  • Substrates: 1 Acetyl-CoA (starter), 3 Malonyl-CoA (extenders), 1 S-Adenosylmethionine (SAM).[3]

Mechanistic Logic

The PKS assembles a tetraketide backbone.[3] The C-Methyltransferase (C-MeT) domain is the critical determinant. In 5-MOA synthases, the C-MeT domain methylates the C5 position (relative to the orsellinic acid numbering) before the final cyclization and release.

Critical Distinction:

  • AusA (DMOA Synthase): Methylates at C3 and C5.

  • MpaC/FncE (5-MOA Synthase): Methylates only at C5.

Part 2: The Gateway Step – Prenylation Divergence

The utility of 5-MOA as a precursor is defined by how prenyltransferases (PTs) interact with its aromatic ring. This interaction dictates the structural complexity of the final meroterpenoid.

Aromatizing vs. Dearomatizing Prenylation

The presence of a single methyl group (as opposed to two in DMOA) leaves the C3 position open. This creates two distinct chemical trajectories:

  • Aromatizing Prenylation (C-Alkylation at open positions):

    • Mechanism:[5][2][1][3] The prenyl group attacks an unsubstituted carbon (e.g., C3).

    • Outcome: The aromaticity is restored via tautomerization.

    • Example:Mycophenolic Acid .[5][3][4][6] The farnesyl group is attached, but the ring remains aromatic, allowing for subsequent oxidation of the side chain without drastic skeletal rearrangement.

  • Dearomatizing Prenylation (C-Alkylation at substituted positions):

    • Mechanism:[5][2][1][3] The prenyl group attacks a carbon already bearing a substituent (e.g., C5-Methyl).

    • Outcome: Formation of a non-aromatic cyclohexadienone intermediate. This high-energy intermediate drives rapid ring expansions or cyclizations.

    • Example:Funiculolides .[2][1][6][7] The PT enzyme FncB attaches a farnesyl group to the C5 position of 5-MOA.[2] This destroys aromaticity and triggers the formation of the complex spiro-cyclic core.

Visualization of Pathway Divergence

Biosynthesis cluster_PKS Polyketide Synthase (PKS) Start Acetyl-CoA + 3 Malonyl-CoA Tetraketide Tetraketide Intermediate Start->Tetraketide MpaC MpaC / FncE (1x Methylation) Tetraketide->MpaC AusA AusA / Trt1 (2x Methylation) Tetraketide->AusA MOA5 5-Methylorsellinic Acid (5-MOA) MpaC->MOA5 SAM DMOA 3,5-Dimethylorsellinic Acid (DMOA) AusA->DMOA 2x SAM PT_Arom Prenyltransferase (e.g., MpaA) MOA5->PT_Arom FPP (C-4 attack) PT_Dearom Prenyltransferase (e.g., FncB) MOA5->PT_Dearom FPP (C-6 attack) Austin Austin/Terretonin (Canonical) DMOA->Austin Canonical Pathway Myco Mycophenolic Acid (Aromatic Core) PT_Arom->Myco Funic Funiculolides (Spiro/Cyclic Core) PT_Dearom->Funic

Caption: Divergent biosynthetic pathways. 5-MOA acts as a distinct scaffold from the canonical DMOA pathway, leading to unique structural classes via regiospecific prenylation.

Part 3: Experimental Protocols

Heterologous Expression System (Validation)

To study 5-MOA derived pathways, the use of Aspergillus oryzae NSAR1 (a quadruple auxotrophic mutant) is the industry standard due to its clean metabolic background.

Objective: Validate the production of 5-MOA by a candidate PKS gene.

Protocol:

  • Vector Construction:

    • Clone the candidate PKS gene (e.g., fncE) into an expression vector like pTAex3 (under the control of the amyB promoter).

    • Selectable marker: argB or adeA.

  • Transformation:

    • Generate protoplasts of A. oryzae NSAR1 using Yatalase digestion of mycelia.

    • Perform PEG-mediated transformation.

    • Plate on Czapek-Dox (CD) minimal medium lacking the specific nutrient (arginine/adenine).

  • Cultivation:

    • Inoculate transformants into 20 mL of DPY medium (2% dextrin, 1% polypeptone, 0.5% yeast extract).

    • Incubate at 30°C, 180 rpm for 4–5 days.

  • Extraction:

    • Add 20 mL of Ethyl Acetate (EtOAc) directly to the culture broth.

    • Homogenize and centrifuge (3000 rpm, 10 min).

    • Collect the organic layer and evaporate to dryness.

    • Resolve in methanol (MeOH) for HPLC analysis.

Analytical Identification

5-MOA has a distinct UV and Mass Spectral signature that distinguishes it from Orsellinic Acid (OA) and DMOA.

CompoundMolecular Formula[M-H]⁻ (m/z)UV

(nm)
Retention Time (Relative)
Orsellinic Acid (OA)C₈H₈O₄167.04214, 260, 298Early
5-MOA C₉H₁₀O₄ 181.05 216, 262, 300 Mid
DMOAC₁₀H₁₂O₄195.07217, 264, 305Late

Note: Retention times assume a standard C18 reverse-phase gradient (Water/Acetonitrile + 0.1% Formic Acid).

Part 4: Engineering Applications (Non-Natural Meroterpenoids)

Recent advancements have utilized 5-MOA as a "plug-and-play" scaffold to generate non-natural meroterpenoids. By feeding 5-MOA (produced by FncE) to terpene cyclases that normally accept DMOA (like AdrI or Trt1), researchers can generate "desmethyl" analogues of complex drugs.

Case Study: 5-MOA + Trt1

  • Natural Substrate: Trt1 (Terretonin cyclase) normally accepts epoxyfarnesyl-DMOA.

  • Engineered Substrate: Epoxyfarnesyl-5-MOA.[5][8][6]

  • Result: Production of 1-desmethyl-preterretonin A.

  • Significance: The removal of the C1-methyl group (derived from DMOA) significantly alters the binding affinity of the molecule, proving 5-MOA is a viable tool for Structure-Activity Relationship (SAR) studies.

References

  • Yan, D., & Matsuda, Y. (2021). Genome Mining-Driven Discovery of 5-Methylorsellinate-Derived Meroterpenoids from Aspergillus funiculosus. Organic Letters, 23(8), 3028–3032. [7]

  • Tang, J., Zhang, Y., & Matsuda, Y. (2024).[8][9] Production of non-natural 5-methylorsellinate-derived meroterpenoids in Aspergillus oryzae. Beilstein Journal of Organic Chemistry, 20, 638–644.[8] [8]

  • Regueira, T. B., et al. (2011). The mycophenolic acid biosynthetic gene cluster of Penicillium brevicompactum.[3] Applied and Environmental Microbiology, 77(9), 3035–3043.

  • Matsuda, Y., & Abe, I. (2016). Biosynthesis of fungal meroterpenoids. Natural Product Reports, 33(1), 26–53.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Protocol for the Extraction and Isolation of 5-Methylorsellinic Acid (5-MOA) from Lichen Thalli

Introduction & Mechanistic Background 5-Methylorsellinic acid (5-MOA) is a biologically significant polyketide synthesized by lichen-forming fungi and certain free-living molds. Biosynthetically, 5-MOA is assembled from...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Background

5-Methylorsellinic acid (5-MOA) is a biologically significant polyketide synthesized by lichen-forming fungi and certain free-living molds. Biosynthetically, 5-MOA is assembled from one acetyl-CoA and three malonyl-CoA units, with concurrent S-adenosylmethionine (SAM)-dependent methylation mediated by a non-reducing polyketide synthase (NR-PKS) such as MpaC (1)[1]. In lichens, 5-MOA frequently serves as a monomeric precursor for complex depsides and depsidones, which exhibit potent anti-inflammatory, neurotrophic, and antimicrobial properties (2)[2].

Extracting 5-MOA from native lichen thalli presents unique analytical challenges. The lichen matrix is a robust composite of fungal hyphae and algal cells, heavily fortified with structural polysaccharides (e.g., lichenan and isolichenan) (3)[3]. Traditional extraction methods often fail due to poor matrix penetration or the co-extraction of viscous polysaccharides that irreversibly foul chromatographic columns. This application note details a field-proven, self-validating protocol designed to maximize 5-MOA recovery while systematically eliminating matrix interferences.

Biosynthesis A Acetyl-CoA + 3 Malonyl-CoA C NR-PKS Enzyme (e.g., MpaC) A->C Condensation B S-adenosylmethionine (SAM) B->C C-Methylation D 5-Methylorsellinic Acid (5-MOA) C->D Cyclization & Release

Biosynthetic assembly of 5-methylorsellinic acid via non-reducing polyketide synthase.

Quantitative Solvent Selection

The choice of primary extraction solvent is the most critical variable in lichen phytochemistry. While methanol provides exhaustive extraction, it solubilizes large quantities of polar polysaccharides. Acetone is preferred because it effectively solubilizes phenolic acids while precipitating high-molecular-weight carbohydrates (4)[4].

Table 1: Quantitative Evaluation of Extraction Solvents for Lichen Phenolics

Solvent SystemExtraction MethodRelative 5-MOA YieldMatrix Co-extractionMechanistic Rationale
Acetone (100%) Soxhlet (Boiling)HighLow (Precipitates sugars)Optimal for depsides/phenolics; excludes high-MW lichenans.
Ethyl Acetate Maceration (25°C)ModerateVery LowHighly selective for moderately polar polyketides.
Methanol (100%) Ultrasound-AssistedHighHigh (Fouls columns)Exhaustive, but co-extracts polar polysaccharides and pigments.
CHCl₃ : MeOH (2:1) Folch ExtractionModerateModerateEffective for total lipids; requires extensive biphasic cleanup.

Experimental Workflow Architecture

The extraction architecture relies on a principle of progressive purification: aggressive mechanical disruption, selective solvent extraction, pH-driven phase partitioning, and high-resolution chromatography.

Workflow A 1. Matrix Disruption Cryomilling of Lyophilized Thalli B 2. Primary Extraction Soxhlet with Boiling Acetone A->B C 3. Phase Partitioning EtOAc / Acidified H2O (pH 3.0) B->C D 4. Chromatographic Isolation Prep-HPLC (C18, 0.1% FA) C->D E 5. Analytical Validation LC-HRMS (m/z 181 [M-H]-) D->E

Workflow for the extraction and purification of 5-MOA from lichen thalli.

Step-by-Step Methodology

Phase 1: Matrix Disruption (Cryomilling)
  • Preparation : Manually clean the collected lichen thalli with distilled water to remove epiphytes, soil, and debris.

  • Lyophilization : Freeze-dry the thalli for 48 hours at -50°C and <0.1 mbar.

    • Causality: Removing water prevents the hydrolytic degradation of complex depsides into 5-MOA during storage, ensuring the extracted 5-MOA reflects the true physiological state of the organism.

  • Cryomilling : Submerge the dried thalli in liquid nitrogen and pulverize using a cryogenic mixer mill for 2 minutes at 30 Hz.

    • Causality: The extreme cold makes the resilient fungal hyphae brittle, allowing for micron-scale particle sizes without the thermal degradation associated with traditional friction grinding.

Phase 2: Solid-Liquid Extraction
  • Soxhlet Extraction : Transfer 10 g of the cryomilled powder to a cellulose thimble. Extract with 300 mL of boiling acetone in a Soxhlet apparatus for 6–8 hours (4)[4].

  • Concentration : Evaporate the combined acetone extract to dryness under reduced pressure (rotary evaporator) at a temperature not exceeding 35°C to yield a crude brown gum (5)[5].

Phase 3: pH-Driven Liquid-Liquid Partitioning
  • Resuspension : Suspend the crude gum in 50 mL of HPLC-grade water. Adjust the pH to 3.0 using 0.1 M HCl.

    • Causality: 5-MOA contains a carboxylic acid group (pKa ~4.0). Acidifying the aqueous phase ensures the molecule is fully protonated (unionized), maximizing its lipophilicity for the organic transfer.

  • Partitioning : Transfer the suspension to a separatory funnel and extract three times with 50 mL of Ethyl Acetate (EtOAc).

  • Drying : Combine the EtOAc layers, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate to dryness.

    • Self-Validating QC Checkpoint: Re-dissolve a 1 mg fraction in methanol and analyze via analytical HPLC-DAD. 5-MOA must exhibit characteristic UV absorption maxima at 240, 280, and 330 nm (6)[6]. If these are absent, the target compound was lost during partitioning; immediately verify the aqueous phase pH.

Phase 4: Preparative HPLC Purification
  • Chromatography : Dissolve the partitioned extract in 1 mL of Methanol. Inject onto a Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase : Use a binary gradient of Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid (FA).

    • Causality: The formic acid modifier suppresses the ionization of 5-MOA's carboxylate group during elution, preventing peak tailing and ensuring sharp resolution (7)[7].

  • Gradient : Run a linear gradient from 15% to 50% B over 25 minutes at a flow rate of 15 mL/min. Collect the fraction corresponding to the 5-MOA peak.

Phase 5: Analytical Validation (LC-HRMS)
  • Mass Spectrometry : Analyze the purified fraction using LC-HRMS in electrospray ionization negative (ESI-) mode.

  • Confirmation : Confirm the presence of the[M-H]- ion at m/z 181, which is the exact mass signature for methylorsellinic acids (6)[6].

    • Note on Standards: Because commercial 5-MOA standards are exceedingly rare, 3-MOA can be utilized as a reliable proxy standard for retention time and ionization behavior mapping (7)[7].

References

  • Tracing the Origin and Evolution of the Fungal Mycophenolic Acid Biosynthesis Pathway Source: Oxford Academic URL
  • Lichen-derived compounds show potential for central nervous system therapeutics Source: ResearchGate URL
  • A review of the potential of lichen substances as antifungal agents: the effects of extracts and lichen secondary metabolites on Fusarium fungi Source: PMC URL
  • On the biosynthesis of lichen substances. 3. Lichen acids as products of a symbiosis.
  • MYCOPHENOLIC ACID AND OTHER METABOLITES OF PENICILLIUM BREVICOMPACTUM Source: University of Glasgow URL
  • Genome Mining-Guided Discovery of Two New Depsides from Talaromyces sp.
  • Versatile Enzyme Expression and Characterization System for Aspergillus nidulans, with the Penicillium brevicompactum Polyketide Synthase Gene from the Mycophenolic Acid Gene Cluster as a Test Case Source: ASM Journals URL

Sources

Application

Application Note: High-Yield Production of 5-Methylorsellinic Acid via Regioselective Hydrolysis of 4-O-Demethylbarbatic Acid

Abstract & Introduction This application note details a robust protocol for the hydrolysis of 4-O-demethylbarbatic acid (a depside) to yield 5-methylorsellinic acid (synonymous with -orcinol carboxylic acid or 2,4-dihydr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This application note details a robust protocol for the hydrolysis of 4-O-demethylbarbatic acid (a depside) to yield 5-methylorsellinic acid (synonymous with


-orcinol carboxylic acid  or 2,4-dihydroxy-3,6-dimethylbenzoic acid ).[1]

While lichen depsides like 4-O-demethylbarbatic acid possess inherent bioactivity, their monomeric units are increasingly valued as versatile biosynthetic building blocks in drug discovery and semi-synthetic meroterpenoid production. The primary challenge in this transformation is cleaving the ester (depside) linkage without inducing decarboxylation of the resulting salicylic acid derivatives.

This guide presents a "Cold Acidolysis" method using concentrated sulfuric acid (


), which favors ester cleavage over decarboxylation, ensuring high yields of the carboxylic acid monomer rather than the decarboxylated phenol (

-orcinol).

Chemical Basis & Mechanism[2][3][4]

Structural Context

4-O-demethylbarbatic acid is a para-depside formed by the esterification of two identical units of 2,4-dihydroxy-3,6-dimethylbenzoic acid.[1][2]

  • Precursor: 4-O-demethylbarbatic acid (

    
    )[2]
    
  • Target: 5-methylorsellinic acid (

    
    )
    
Reaction Mechanism

The reaction utilizes an


 (Acid-catalyzed, Acyl-oxygen cleavage, Bimolecular) mechanism. Concentrated sulfuric acid protonates the carbonyl oxygen of the ester linkage, making the carbonyl carbon highly electrophilic. Water (introduced during the quenching step or present in trace amounts) acts as the nucleophile.

Critical Control Point: Temperature.[3]

  • < 30°C: Favors hydrolysis to the carboxylic acid.

  • > 50°C or Alkaline conditions: Significantly increases the risk of decarboxylation, yielding

    
    -orcinol (2,5-dimethylresorcinol), which is an impurity in this context.
    
Reaction Scheme Visualization

ReactionScheme Substrate 4-O-Demethylbarbatic Acid (Depside) Intermediate Tetrahedral Intermediate Substrate->Intermediate T < 30°C Reagent Conc. H2SO4 (Protonation) Reagent->Intermediate Product 2 eq. 5-Methylorsellinic Acid (Monomer) Intermediate->Product + H2O (Quench) Impurity Beta-Orcinol (Decarboxylated byproduct) Product->Impurity Heat/Base

Figure 1: Reaction pathway for the acid-mediated cleavage of 4-O-demethylbarbatic acid. Note the thermal instability leading to decarboxylation.

Experimental Protocol

Reagents & Equipment
ComponentSpecificationPurpose
Precursor 4-O-demethylbarbatic acid (>95% purity)Starting Material
Acid Catalyst Sulfuric Acid (

), 95-98%
Proton source/Solvent
Quenching Agent Deionized Water / Crushed IceHydrolysis nucleophile
Extraction Solvent Diethyl Ether (

) or Ethyl Acetate
Product isolation
Purification Benzene (or Toluene/Acetone mix)Recrystallization
Step-by-Step Methodology
Phase 1: Solvolysis (Depside Cleavage)
  • Preparation: Weigh 1.0 g of 4-O-demethylbarbatic acid into a 50 mL round-bottom flask.

  • Acid Addition: Cool the flask to 0–5°C in an ice bath. Slowly add 5.0 mL of concentrated

    
     (approx. 0.2 g/mL ratio).
    
    • Note: The precursor will dissolve to form a viscous, often yellow-orange solution.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25°C) .

  • Monitoring: Stir for 15–30 minutes .

    • Endpoint: Complete dissolution is usually a visual indicator, but TLC (Solvent: Toluene:Ethyl Acetate:Formic Acid 139:83:8) is recommended to confirm disappearance of the depside (

      
      ) and appearance of the monomer (
      
      
      
      ).
Phase 2: Quenching & Isolation
  • Quench: Pour the reaction mixture slowly onto 50 g of crushed ice in a beaker with vigorous stirring.

    • Observation: A white to off-white precipitate (the crude acid) will form immediately.

  • Filtration (Option A - High Yield): If the precipitate is granular and filterable, filter via vacuum filtration (Buchner funnel). Wash with cold water (

    
     mL) to remove residual acid.
    
  • Extraction (Option B - High Purity): If the precipitate is fine/colloidal:

    • Extract the aqueous slurry with Diethyl Ether (

      
       mL).
      
    • Combine organic layers and wash with brine.[4]

    • Dry over anhydrous

      
       and evaporate to dryness under reduced pressure.
      
Phase 3: Purification[1]
  • Recrystallization: The crude solid is often pure enough for synthetic use (>90%). For analytical grade:

    • Dissolve crude solid in minimal hot acetone or methanol.

    • Add warm water until slightly turbid.

    • Cool slowly to 4°C.

  • Drying: Dry crystals in a vacuum desiccator over

    
    .
    

Validation & Quality Control

Analytical Data (Expected)
TechniqueParameterExpected Value/Observation
HPLC Retention TimeMonomer elutes earlier than Depside (C18 column, MeOH/Water gradient).
1H NMR (Acetone-

, 600 MHz)

2.20 (s, 3H, Me), 2.47 (s, 3H, Me), 6.33 (s, 1H, Ar-H).
13C NMR (Acetone-

)

8.0, 24.1 (Me); 104.4, 109.2, 111.2, 141.0, 161.0, 164.7 (Ar-C); 174.9 (COOH).
Mass Spec ESI-MS (

)

181.05 (Calculated for

).
Troubleshooting Guide
  • Issue: Low Yield / Dark Product.

    • Cause: Temperature too high during acid addition or stirring.

    • Fix: Keep reaction strictly < 25°C.

  • Issue: Presence of Decarboxylated Product (

    
    -orcinol). 
    
    • Cause: Reaction time too long or exotherm during quenching.

    • Fix: Quench onto excess ice; reduce reaction time to 10 mins.

Workflow Visualization

Workflow cluster_reaction Acidolysis cluster_workup Workup start Start: 4-O-Demethylbarbatic Acid step1 Dissolve in Conc. H2SO4 (0°C -> 25°C, 20 min) start->step1 step2 Quench on Crushed Ice (Precipitation) step1->step2 decision Precipitate Quality? step2->decision pathA Filtration & Wash (Cold H2O) decision->pathA Granular pathB Extraction (Et2O / EtOAc) decision->pathB Colloidal end Target: 5-Methylorsellinic Acid (>95% Purity) pathA->end pathB->end

Figure 2: Operational workflow for the isolation of 5-methylorsellinic acid.

References

  • Culberson, C. F. (1969). Chemical and Botanical Guide to Lichen Products. University of North Carolina Press.
  • Huneck, S., & Yoshimura, I. (1996).[1] Identification of Lichen Substances. Springer-Verlag.

  • Yu, X., et al. (2020). "Method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid." CN Patent 111116370A. (Describes the specific acid hydrolysis conditions and NMR data).

  • Minami, A., et al. (2020). "Production of non-natural 5-methylorsellinate-derived meroterpenoids in Aspergillus oryzae." RSC Advances, 10, 396-402. (Context on 5-methylorsellinic acid as a biosynthetic precursor).

  • Stenroos, S., et al. (2002). "Phylogeny and classification of the lichen family Cladoniaceae based on SSU and ITS rDNA sequences." Molecular Phylogenetics and Evolution, 23(3), 334-347.[1] (Source identification for depside precursors).

Sources

Method

Application Note: Preparative Purification of Dihydroxybenzoic Acids Using Sephadex LH-20 Chromatography

Introduction to the Analytical Challenge Dihydroxybenzoic acids (DHBAs)—such as protocatechuic acid (3,4-DHBA) and gentisic acid (2,5-DHBA)—are low-molecular-weight phenolic compounds critical to drug development due to...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Analytical Challenge

Dihydroxybenzoic acids (DHBAs)—such as protocatechuic acid (3,4-DHBA) and gentisic acid (2,5-DHBA)—are low-molecular-weight phenolic compounds critical to drug development due to their potent antioxidant, anti-inflammatory, and antimicrobial properties. Isolating these highly polar, reactive compounds from complex biological matrices (e.g., crude plant extracts) presents a significant chromatographic challenge. Standard normal-phase silica often leads to irreversible chemisorption, while preparative reversed-phase HPLC can be prohibitively expensive for initial bulk fractionation.

Sephadex LH-20 chromatography serves as a highly reproducible, orthogonal, and cost-effective preparative technique for this exact application (1)[1]. This guide details the mechanistic principles and provides a self-validating protocol for the isolation of DHBAs.

Mechanistic Principles: Beyond Size Exclusion

Sephadex LH-20 is synthesized via the hydroxypropylation of cross-linked dextran (Sephadex G-25), yielding a matrix with dual hydrophilic and lipophilic characteristics (2)[2].

A common misconception is that Sephadex LH-20 operates solely via size exclusion. In reality, the separation of phenolic acids is dictated by the solvent environment :

  • In Aqueous Systems: The resin acts as an adsorption medium. The hydroxyl groups and aromatic rings of DHBAs form reversible hydrogen bonds and

    
     interactions with the dextran matrix, causing them to be strongly retained (3)[3].
    
  • In Organic Systems (e.g., Methanol): The organic solvent disrupts these non-covalent interactions. The mechanism shifts toward size exclusion and partitioning, allowing the previously retained phenolics to elute based on their molecular size and specific affinities (3)[3].

By exploiting this duality using a step-gradient from water to methanol, researchers can achieve baseline resolution of DHBAs from bulk sugars and highly polymerized tannins.

Mechanism Matrix Sephadex LH-20 Matrix SolventAq Aqueous Mobile Phase Matrix->SolventAq Swollen in SolventOrg Organic Mobile Phase Matrix->SolventOrg Swollen in MechAdsorp Adsorption & Partitioning (H-bonds, π-π) SolventAq->MechAdsorp Promotes MechSEC Size Exclusion (Molecular Sieving) SolventOrg->MechSEC Promotes Retain Retention of DHBAs MechAdsorp->Retain Causes Elute Elution of DHBAs MechSEC->Elute Causes Retain->SolventOrg Disrupted by

Mechanistic pathways of DHBA separation on Sephadex LH-20 based on solvent polarity.

Quantitative Data: Swelling and Elution Metrics

Understanding the physical limits of the resin is critical. Sephadex LH-20 bed volumes fluctuate drastically depending on the solvent. Failure to account for this during gradient elution can cause the column bed to shrink (creating dead volume) or expand (cracking the glass column).

Table 1: Sephadex LH-20 Swelling Volumes in Common Solvents

Data adapted from manufacturer specifications (2)[2].

SolventApproximate Bed Volume (mL / g dry powder)Application Note
Water 4.0 – 4.4Maximum swelling; promotes strong adsorption of aromatics.
Methanol 3.8 – 4.2Ideal for desorption of phenolic acids (e.g., DHBAs).
Ethanol 3.6 – 4.0Greener alternative to methanol; slightly lower resolution.
Acetone 2.4 – 2.8Severe bed shrinkage; used only for final column washing.
Table 2: Typical Elution Hierarchy (Water Methanol Gradient)

Expected elution order based on chemical affinity (3)[3].

Compound ClassElution PhasePrimary Separation Mechanism
Sugars & Aliphatic Acids100% WaterSize Exclusion (Minimal Adsorption)
Simple Phenolic Acids (DHBAs) 30% – 70% Methanol Moderate Adsorption (H-bonding)
Flavonoid Aglycones70% – 100% MethanolStrong Adsorption (

interactions)
Proanthocyanidins / TanninsAqueous AcetoneVery Strong Adsorption

Experimental Protocol: Step-by-Step Workflow

This methodology details the preparative isolation of DHBAs from a semi-purified crude extract (e.g., an ethyl acetate partition).

Step 1: Resin Preparation and Swelling

Causality: The resin must be completely swollen before packing. Incomplete swelling leads to in-column expansion, which causes severe channeling and ruins chromatographic resolution (2)[2].

  • Weigh the required dry Sephadex LH-20 powder based on the target column volume (refer to Table 1).

  • Suspend the resin in the initial mobile phase (e.g., 10% aqueous methanol).

  • Allow the slurry to swell at room temperature for a minimum of 3 hours (overnight is highly recommended for aqueous mixtures).

Step 2: Column Packing
  • Prepare a slurry consisting of 75% settled medium and 25% solvent. Decant the supernatant to remove fine particles that could clog the column frit.

  • Pour the slurry into a vertically aligned glass column in one continuous motion, directing the flow down a glass rod to prevent air bubble entrapment (2)[2].

  • Open the bottom outlet and pack at a flow rate of ~300 cm/h until the bed height stabilizes.

  • Equilibrate the packed bed with 2 to 3 column volumes (CV) of the starting mobile phase.

Step 3: Sample Preparation and Loading

Causality: Overloading the column causes band broadening. Because Sephadex LH-20 has a relatively low theoretical plate count compared to HPLC silica, strict adherence to loading volumes is mandatory.

  • Dissolve the dried extract in a minimum volume of the starting mobile phase. Filter through a 0.45 µm solvent-resistant PTFE syringe filter.

  • Carefully apply the sample to the top of the resin bed. Critical Rule: The sample volume must not exceed 1% to 2% of the total bed volume (2)[2].

Step 4: Gradient Elution

Causality: A step-gradient sequentially disrupts the hydrogen bonding of increasingly complex phenolics, allowing for distinct fractionation (4)[4].

  • Begin elution with 10% aqueous methanol at a linear flow rate of 1 to 5 cm/h.

  • Collect fractions uniformly (e.g., 15 mL per tube).

  • Stepwise increase the methanol concentration (e.g., 10%

    
     30% 
    
    
    
    50%
    
    
    70%
    
    
    100%). DHBAs like protocatechuic acid will typically elute in the 50% to 70% methanol fractions (5)[5].

Workflow S1 1. Resin Swelling (>3 hrs in solvent) S2 2. Column Packing (Continuous pour, 300 cm/h) S1->S2 S3 3. Sample Loading (1-2% Bed Volume) S2->S3 S4 4. Gradient Elution (Water to Methanol) S3->S4 S5 5. Fraction Analysis (TLC & HPLC-DAD) S4->S5 S6 6. Regeneration (100% Methanol wash) S5->S6

Step-by-step experimental workflow for DHBA purification using Sephadex LH-20.

Self-Validation and Troubleshooting

To ensure the protocol has successfully isolated the target DHBAs, the system must be self-validated through orthogonal analytical checks:

  • TLC Monitoring (Rapid In-Process Check):

    • Spot fractions on silica gel 60 F254 plates.

    • Develop in a polar organic system (e.g., Chloroform : Methanol : Formic Acid, 85:15:1).

    • Validation: Spray with 1% Ferric Chloride (

      
      ) solution. The presence of ortho- or para-hydroxyl groups on the DHBA aromatic ring will instantly chelate the iron, producing a distinct dark blue or green spot (3)[3].
      
  • HPLC-DAD Confirmation:

    • Inject pooled, concentrated fractions into a Reversed-Phase HPLC system (C18 column).

    • Validation: DHBAs exhibit characteristic UV absorbance maxima. For instance, protocatechuic acid will show distinct peaks at ~260 nm and ~290 nm (5)[5].

Column Regeneration

To maintain the longevity of the Sephadex LH-20 resin:

  • Wash the column with 2 to 3 CV of 100% methanol to strip strongly retained flavonoids (2)[2].

  • If heavy polymeric pigments remain, a brief wash with 50% aqueous acetone can be utilized, followed immediately by re-equilibration in methanol to restore bed volume.

  • Store the resin in 20% ethanol at 4°C to 30°C to prevent microbial contamination.

References

  • Sephadex LH-20 - Instructions for Use Source: Cytiva Life Sciences URL:[Link]

  • Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species Source: PMC - NIH URL:[Link]

  • Separation and Purification of Phenolic Acids and Myricetin from Black Currant by High Speed Countercurrent Chromatography Source: PMC - NIH URL:[Link]

  • How does separation happen with the Sephadex LH-20 matrix? Source: ResearchGate URL:[Link]

  • Response surface optimised extraction and chromatographic purification of rosmarinic acid from Melissa officinalis leaves Source: Ectorbio / Elsevier URL:[Link]

Sources

Application

Application Note: HPLC Method Development for 4,6-Dihydroxy-2,3-Dimethylbenzoic Acid

Executive Summary This application note details the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 4,6-dihydroxy-2,3-dimethylbenzoic acid (CAS 519-42...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 4,6-dihydroxy-2,3-dimethylbenzoic acid (CAS 519-42-6). Also known as 5-methylorsellinic acid , this compound is a critical biosynthetic precursor to mycophenolic acid and a key metabolite in fungal polyketide pathways.

The method utilizes a Reversed-Phase (RP-HPLC) approach with UV detection. Key challenges addressed include the suppression of carboxylic acid ionization to prevent peak tailing, the resolution of potential regioisomers (e.g., orsellinic acid derivatives), and the optimization of mobile phase pH to ensure retention of this polar acidic molecule.

Physicochemical Profiling & Strategy

Success in HPLC begins with understanding the analyte. We apply a "Structure-Based" development strategy.

The Analyte
  • Chemical Structure: A benzoic acid core substituted with two hydroxyl groups (positions 4,[1][2][3][4][5][6][7] 6) and two methyl groups (positions 2, 3).[7]

  • Acidity (pKa): The carboxylic acid group is the primary ionization center. Due to the ortho-hydroxyl group at position 6, intramolecular hydrogen bonding stabilizes the carboxylate anion, significantly lowering the pKa compared to benzoic acid (pKa 4.2).

    • Estimated pKa:2.5 – 3.0 [1].

    • Implication: The mobile phase pH must be maintained < 2.5 to keep the analyte in its protonated (neutral) form. Ionized species elute near the void volume (t0) and exhibit severe tailing on C18 columns.

  • Hydrophobicity (LogP): The two methyl groups add hydrophobicity, while the hydroxyls add polarity. The molecule is moderately polar.

    • Implication: A standard C18 column is sufficient, but a Polar-Embedded C18 or Aq-C18 (compatible with 100% water) is superior to prevent "phase collapse" if low organic starting conditions are needed.

Detection Strategy
  • Chromophore: The substituted benzene ring exhibits strong UV absorption.

  • Wavelengths:

    • 210 nm: Maximum sensitivity (carbonyl + ring), but susceptible to solvent noise.

    • 254 nm: Standard aromatic detection; good balance of sensitivity and selectivity.

    • 280 nm: Specific for phenolic moieties; reduces interference from non-phenolic impurities.

    • Selection:254 nm is recommended for general quantification; 280 nm for purity checks.

Method Development Workflow

The following diagram illustrates the decision logic used to arrive at the final protocol.

MethodDevelopment Start Analyte: 4,6-dihydroxy-2,3-dimethylbenzoic acid pKaCheck Check pKa (~2.5-3.0) Start->pKaCheck pH_Decision Set Mobile Phase pH < 2.5 (Suppresses Ionization) pKaCheck->pH_Decision Ortho-effect lowers pKa Column_Select Select Stationary Phase pH_Decision->Column_Select C18_Std Standard C18 (Risk: Dewetting) Column_Select->C18_Std C18_Polar Polar-Embedded C18 (Recommended) Column_Select->C18_Polar Analyte is Polar MobilePhase Mobile Phase Selection C18_Polar->MobilePhase Buffer 0.1% Formic Acid (LC-MS) or 20mM Phosphate pH 2.5 (UV) MobilePhase->Buffer Organic Methanol (Better Selectivity) vs Acetonitrile (Sharper Peaks) MobilePhase->Organic FinalMethod Final Protocol: C18 Polar, pH 2.1, MeOH Gradient Buffer->FinalMethod Organic->FinalMethod

Figure 1: Decision tree for HPLC method development of acidic phenolic compounds.

Standard Operating Protocol (SOP)

Reagents & Equipment
  • Reference Standard: 4,6-dihydroxy-2,3-dimethylbenzoic acid (Purity >98%).

  • Solvents: HPLC-grade Methanol (MeOH) and Acetonitrile (ACN).

  • Water: Milli-Q (18.2 MΩ·cm).

  • Buffer Additive: 85% Phosphoric Acid (H₃PO₄) or Formic Acid (LC-MS grade).

  • Column: Agilent Zorbax SB-C18 (StableBond) or Phenomenex Kinetex Polar C18.

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.

Preparation of Solutions

A. Mobile Phase A (Buffer):

  • Add 1.0 mL of 85% Phosphoric Acid to 1000 mL of Milli-Q water.

  • Adjust pH to 2.1 ± 0.1 (if necessary) using dilute NaOH or H₃PO₄.

  • Filter through a 0.22 µm nylon membrane and degas.

    • Note: For LC-MS applications, substitute Phosphoric Acid with 0.1% Formic Acid in water.

B. Mobile Phase B (Organic):

  • 100% Acetonitrile (ACN) or Methanol (MeOH).

    • Recommendation: Use Acetonitrile for lower backpressure and sharper peaks. Use Methanol if resolution from similar isomers (e.g., 2,4-dihydroxybenzoic acid) is poor.

C. Standard Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of analyte into a 10 mL volumetric flask.

  • Dissolve in 5 mL of Methanol. Sonicate for 5 minutes.

  • Dilute to volume with Mobile Phase A.

Chromatographic Conditions
ParameterSetting
Column C18 Polar-Embedded (150 x 4.6 mm, 3.5 µm)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Temperature 30°C (Controlled)
Detection UV @ 254 nm (Reference: 360 nm)
Run Time 15 minutes

Gradient Table:

Time (min)% Mobile Phase A (0.1% H3PO4)% Mobile Phase B (ACN)
0.0955
8.04060
10.0595
11.0595
11.1955
15.0955

Method Validation Summary

This method must be validated according to ICH Q2(R1) guidelines [2].

System Suitability

Before analyzing samples, ensure the system meets these criteria (based on 5 replicate injections of standard):

  • Retention Time %RSD: < 1.0%

  • Peak Area %RSD: < 1.0%

  • Tailing Factor (T): 0.9 < T < 1.5 (Critical for acidic analytes)

  • Theoretical Plates (N): > 5000

Linearity & Sensitivity
  • Range: 1.0 µg/mL to 100 µg/mL.

  • Regression: R² > 0.999.

  • LOD (Limit of Detection): Approx. 0.05 µg/mL (S/N = 3).

  • LOQ (Limit of Quantitation): Approx. 0.15 µg/mL (S/N = 10).

Specificity (Isomer Separation)

The method must distinguish the target from structural isomers like 2,4-dihydroxy-6-methylbenzoic acid (Orsellinic acid) .

  • Validation Step: Inject a mixture of the target and Orsellinic acid.

  • Requirement: Resolution (Rs) > 1.5 between peaks.

  • Adjustment: If Rs < 1.5, switch Mobile Phase B to Methanol or lower the gradient slope.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols; pH > pKa.Ensure pH is < 2.5. Use a "Base Deactivated" or high-purity C18 column. Increase buffer ionic strength (e.g., 20mM Phosphate).
Split Peaks Sample solvent incompatibility.Dissolve sample in mobile phase (or weaker solvent) rather than 100% MeOH.
Retention Shift Column "Phase Collapse" (Dewetting).If using <5% organic phase, ensure column is "Aq" type (compatible with 100% water).
High Backpressure Precipitation of buffer in organic phase.Ensure phosphate buffer concentration is low (<25mM) if ACN > 80%.

References

  • PubChem. (2023). 4,6-dihydroxy-2,3-dimethylbenzoic acid (Compound Summary). National Library of Medicine. [Link]

  • ICH Expert Working Group. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • Zhang, X.Y., et al. (2014).[4] HPLC method for the determination of ligustilide and precursors. Pharmaceutical Biology, 52(1), 21–30.[4] (Reference for precursor analysis).

Sources

Method

Application Notes and Protocols for the Purification of 4,6-dihydroxy-2,3-dimethylbenzoic acid via Recrystallization

Introduction 4,6-dihydroxy-2,3-dimethylbenzoic acid, a substituted dihydroxybenzoic acid, is a molecule of interest in various research and development sectors, including pharmaceuticals and agrochemicals.[1] The purity...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4,6-dihydroxy-2,3-dimethylbenzoic acid, a substituted dihydroxybenzoic acid, is a molecule of interest in various research and development sectors, including pharmaceuticals and agrochemicals.[1] The purity of such compounds is paramount for their intended applications, necessitating robust and efficient purification methodologies. Recrystallization stands as a powerful and widely used technique for the purification of solid organic compounds.[2] This process relies on the differential solubility of a compound in a given solvent at varying temperatures. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound crystallizes out in a purer form, leaving impurities behind in the solvent.[2]

This document provides a comprehensive guide to selecting appropriate recrystallization solvents and detailed protocols for the purification of 4,6-dihydroxy-2,3-dimethylbenzoic acid. The methodologies described herein are designed for researchers, scientists, and drug development professionals to achieve high purity of the target compound.

Physicochemical Properties and Rationale for Solvent Selection

4,6-dihydroxy-2,3-dimethylbenzoic acid is a white crystalline solid.[3] Its molecular structure, featuring two hydroxyl groups and a carboxylic acid moiety, imparts a high degree of polarity. The presence of these functional groups allows for strong hydrogen bonding, both as a hydrogen bond donor and acceptor.[4] This polarity profile dictates its solubility characteristics. It exhibits limited solubility in water but is more soluble in organic solvents.[3]

The ideal solvent for recrystallization should exhibit a steep solubility curve for the compound of interest, meaning it should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[2] This significant difference in solubility across a temperature gradient is the cornerstone of effective recrystallization, as it allows for high recovery of the purified compound upon cooling.

Based on the structure of 4,6-dihydroxy-2,3-dimethylbenzoic acid and solubility data of structurally similar compounds like other dihydroxybenzoic acids, polar organic solvents are the most promising candidates. A study on 2,6-dihydroxybenzoic acid demonstrated that its solubility increases with temperature in alcohols such as methanol, ethanol, and 2-propanol, as well as in their aqueous mixtures.[2][5] This makes these solvent systems highly suitable for investigation.

Recommended Solvents for Screening:

  • Water

  • Ethanol

  • Methanol

  • 2-Propanol (Isopropanol)

  • Acetone

  • Ethyl Acetate

  • Ethanol/Water mixtures

  • Acetone/Water mixtures

A preliminary solvent screen is a crucial first step to identify the optimal solvent or solvent system for your specific sample of 4,6-dihydroxy-2,3-dimethylbenzoic acid, as the presence of different impurities can influence the recrystallization behavior.

Experimental Protocols

PART 1: Preliminary Solvent Screening

This initial screening is designed to quickly identify promising solvents for the recrystallization of 4,6-dihydroxy-2,3-dimethylbenzoic acid.

Objective: To assess the solubility of 4,6-dihydroxy-2,3-dimethylbenzoic acid in various solvents at room temperature and at their boiling points.

Materials:

  • Crude 4,6-dihydroxy-2,3-dimethylbenzoic acid

  • Test tubes

  • A selection of solvents (Water, Ethanol, Methanol, Acetone, Ethyl Acetate, Toluene, Hexanes)

  • Hot plate or heating mantle

  • Spatula

Procedure:

  • Place approximately 20-30 mg of crude 4,6-dihydroxy-2,3-dimethylbenzoic acid into a small test tube.

  • Add the solvent to be tested dropwise at room temperature, swirling after each addition, up to approximately 1 mL. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate.

  • Observe the solubility at the boiling point of the solvent. A good solvent will completely dissolve the compound at or near its boiling point.

  • If the compound dissolves upon heating, allow the test tube to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. The ideal solvent will yield a good quantity of well-formed crystals upon cooling.

Data Interpretation:

SolventSolubility at Room Temp.Solubility at Boiling PointCrystal Formation on CoolingSuitability
Water LowModerate to HighGoodPotentially good single solvent
Ethanol ModerateHighMay require a co-solventGood for mixed-solvent system
Methanol ModerateHighMay require a co-solventGood for mixed-solvent system
Acetone HighHighPoorUnsuitable as a single solvent
Ethyl Acetate Low to ModerateHighGoodPotentially good single solvent
Toluene LowLowPoorUnsuitable
Hexanes InsolubleInsoluble-Unsuitable

Note on Decolorizing Carbon (Charcoal): The use of activated charcoal to remove colored impurities should be approached with caution for phenolic compounds. The presence of ferric ions in some grades of charcoal can lead to the formation of colored complexes with phenols, which can interfere with the purification process.[1] If colored impurities are present, consider using a minimal amount of high-purity, acid-washed activated charcoal and perform a hot filtration step.

PART 2: Single-Solvent Recrystallization Protocol (Example: Water)

This protocol is suitable if a single solvent, such as water, is identified as having the desired solubility properties.

Objective: To purify 4,6-dihydroxy-2,3-dimethylbenzoic acid using a single solvent.

Materials:

  • Crude 4,6-dihydroxy-2,3-dimethylbenzoic acid

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Graduated cylinders

  • Buchner funnel and filter flask

  • Filter paper

  • Watch glass

  • Spatula

  • Chosen solvent (e.g., deionized water)

Workflow Diagram:

G cluster_dissolution Dissolution cluster_filtration Filtration (Optional) cluster_crystallization Crystallization cluster_collection Collection & Drying dissolve Dissolve crude compound in minimum hot solvent hot_filtration Hot gravity filtration (if insoluble impurities or charcoal present) dissolve->hot_filtration If needed cool_slowly Slow cooling to room temperature dissolve->cool_slowly If no hot filtration hot_filtration->cool_slowly ice_bath Cool in ice bath to maximize crystal yield cool_slowly->ice_bath vacuum_filtration Collect crystals by vacuum filtration ice_bath->vacuum_filtration wash Wash with ice-cold solvent vacuum_filtration->wash dry Dry the purified crystals wash->dry

Caption: Single-Solvent Recrystallization Workflow.

Procedure:

  • Dissolution: Place the crude 4,6-dihydroxy-2,3-dimethylbenzoic acid in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of the chosen solvent (e.g., water) and heat the mixture on a hot plate with stirring. Continue to add the hot solvent in small portions until the compound just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.[6]

  • Hot Filtration (if necessary): If there are insoluble impurities or if decolorizing charcoal was used, perform a hot gravity filtration through a fluted filter paper into a pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[7] Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Allow the crystals to dry on the filter paper with the vacuum on for a few minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven at a suitable temperature below the compound's melting point.

  • Analysis: Determine the mass of the recovered pure compound and calculate the percent recovery. Measure the melting point of the purified crystals to assess their purity. A sharp melting point close to the literature value is indicative of high purity.

PART 3: Mixed-Solvent Recrystallization Protocol (Example: Ethanol/Water)

This protocol is ideal when the compound is very soluble in one solvent (the "good" solvent) and poorly soluble in another (the "bad" or "anti-solvent"), and the two solvents are miscible.

Objective: To purify 4,6-dihydroxy-2,3-dimethylbenzoic acid using a mixed-solvent system.

Materials:

  • Crude 4,6-dihydroxy-2,3-dimethylbenzoic acid

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Graduated cylinders

  • Buchner funnel and filter flask

  • Filter paper

  • Watch glass

  • Spatula

  • "Good" solvent (e.g., ethanol)

  • "Bad" solvent (e.g., deionized water)

Decision Tree for Mixed-Solvent Recrystallization:

G start Start with crude compound dissolve_good Dissolve in minimum amount of hot 'good' solvent (e.g., Ethanol) start->dissolve_good add_bad Add 'bad' solvent (e.g., Water) dropwise until solution becomes cloudy dissolve_good->add_bad reheat Gently reheat until the solution becomes clear again add_bad->reheat cool_slowly Allow to cool slowly to room temperature reheat->cool_slowly ice_bath Cool in an ice bath cool_slowly->ice_bath collect Collect, wash, and dry crystals ice_bath->collect

Caption: Mixed-Solvent Recrystallization Decision Flow.

Procedure:

  • Dissolution: Dissolve the crude 4,6-dihydroxy-2,3-dimethylbenzoic acid in the minimum amount of the hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask.

  • Inducing Cloudiness: While keeping the solution hot, add the "bad" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.[8]

  • Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears, resulting in a clear, saturated solution at the boiling point.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to complete the crystallization.

  • Collection, Washing, and Drying: Follow steps 4-6 from the Single-Solvent Recrystallization Protocol, using an ice-cold mixture of the two solvents in the same ratio for washing the crystals.

  • Analysis: Determine the mass, percent recovery, and melting point of the purified product.

Troubleshooting

IssuePossible CauseSolution
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Reheat the solution and add more of the "good" solvent. For mixed-solvent systems, try a different solvent pair.
No Crystals Form Too much solvent was used, or the solution is supersaturated.Try scratching the inside of the flask with a glass rod or adding a seed crystal. If that fails, gently boil off some of the solvent and allow it to cool again.[6]
Low Recovery Too much solvent was used, the cooling process was too fast, or the crystals were washed with too much cold solvent.Use the minimum amount of hot solvent. Ensure slow cooling. Use a minimal amount of ice-cold solvent for washing.
Colored Crystals Colored impurities are co-precipitating.Consider using a minimal amount of high-purity activated charcoal and perform a hot filtration step. Be mindful of the potential for complexation with phenolic compounds.[1]

References

  • Wang, X., et al. (2018). Measurement and Correlation of the Solubility of 2,6-Dihydroxybenzoic Acid in Alcohols and Binary Solvents. Journal of Chemical & Engineering Data, 63(7), 2534-2541. [Link]

  • University of California, Davis. (2020). Recrystallization. Chemistry LibreTexts. [Link]

  • PubChem. (n.d.). 4,6-Dihydroxy-2,3-dimethylbenzoic acid. National Center for Biotechnology Information. [Link]

  • Gilbert, J. C., & Martin, S. F. (2016). Experimental Organic Chemistry: A Miniscale and Microscale Approach. Cengage Learning.
  • University of York. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]

  • Laurence, L. G., & Mohammed, I. A. (2014). Recrystallization of Impure Benzoic Acid. International Journal of Science and Research (IJSR), 3(11), 2319-7064.
  • University of York. (n.d.). Chemistry Teaching Labs: Mixed-solvent recrystallisation. Retrieved from [Link]

  • Wade, L. G. (2017). Organic Chemistry. Pearson.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Organic Laboratory Techniques: A Small-Scale Approach. Cengage Learning.
  • College of Saint Benedict and Saint John's University. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71365885, 4,6-Dihydroxy-2,3-dimethylbenzoic acid. Retrieved from [Link].

Sources

Application

Chemical reagents for methyl esterification of 5-methylorsellinic acid

Application Note: Chemical Reagents for Methyl Esterification of 5-Methylorsellinic Acid Executive Summary & Chemical Context 5-Methylorsellinic Acid (5-MOA) (2,4-dihydroxy-5,6-dimethylbenzoic acid) represents a challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemical Reagents for Methyl Esterification of 5-Methylorsellinic Acid

Executive Summary & Chemical Context

5-Methylorsellinic Acid (5-MOA) (2,4-dihydroxy-5,6-dimethylbenzoic acid) represents a challenging substrate for standard esterification due to a convergence of electronic and steric factors. As a key intermediate in the biosynthesis of meroterpenoids and polyketides, its derivatization is frequently required for structural elucidation or synthetic modification.

The Challenge: The "Ortho-Effect" and Thermal Instability

  • Steric Shielding: The carboxylic acid at C1 is flanked by a hydroxyl group at C2 and a methyl group at C6. This 2,6-disubstitution creates a "steric pocket," significantly retarding the nucleophilic attack of methanol under standard Fischer esterification conditions.

  • Decarboxylation Risk: As a resorcinol derivative (electron-rich ring), 5-MOA is prone to thermal decarboxylation, especially under strong acidic conditions. Heating this substrate to overcome steric hindrance often leads to the loss of

    
     and formation of 2,4-dimethylresorcinol (beta-orcinol derivative).
    
  • Chemoselectivity: The molecule contains two phenolic hydroxyls (C2, C4). Reagents must selectively target the carboxylic acid without alkylating the phenols (etherification).

This guide details three validated protocols designed to overcome these specific barriers, prioritizing yield, selectivity, and substrate integrity.

Reagent Selection Matrix

Reagent SystemMechanismSuitability for 5-MOAProsCons
MeI / KHCO₃ / Acetone Sɴ2 AlkylationHigh Excellent for hindered acids; avoids strong acid; highly selective for ester vs. phenol.Requires alkyl halide handling; slower reaction time.
TMS-Diazomethane Proton Transfer / Sɴ2High (Small Scale)Extremely mild; room temp; near-quantitative; no decarboxylation risk.Expensive; requires careful handling (toxicity); potential for phenol methylation if excess used.
SOCl₂ / MeOH Acyl Chloride IntermediateMedium Overcomes sterics via highly reactive intermediate; scalable.Generates HCl/heat; high risk of decarboxylation if not temperature-controlled.
H₂SO₄ / MeOH Fischer (Equilibrium)Low Cheap; readily available.Often fails for di-ortho substituted acids; requires reflux which triggers decarboxylation.

Detailed Protocols

Protocol A: The "Bicarbonate-Acetone" Method (Recommended)

Best for: Gram-scale synthesis, high chemoselectivity, and avoiding decarboxylation.

Rationale: This method utilizes a weak base (


) that is strong enough to deprotonate the carboxylic acid (

) but not the phenolic hydroxyls (

). The resulting carboxylate anion acts as the nucleophile, attacking the methyl iodide. The aprotic solvent (acetone) enhances the nucleophilicity of the carboxylate.

Materials:

  • 5-Methylorsellinic Acid (dried)

  • Methyl Iodide (

    
    ) or Dimethyl Sulfate (
    
    
    
    )
  • Potassium Bicarbonate (

    
    ) or Sodium Bicarbonate (
    
    
    
    )
  • Anhydrous Acetone (dried over

    
     or molecular sieves)
    

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of 5-MOA in anhydrous acetone (concentration ~0.1 M).

  • Base Addition: Add 1.2 – 1.5 eq of solid

    
    . The weak base ensures only the carboxylate is formed.
    
  • Reagent Addition: Add 2.0 – 3.0 eq of Methyl Iodide dropwise.

    • Note: While MeI is volatile, using an excess drives the reaction.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (

    
    ) under nitrogen.
    
  • Monitoring: Monitor by TLC (System: Hexane/EtOAc 3:1). The reaction typically requires 10–24 hours due to steric hindrance.

  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic salts (

      
      ).
      
    • Evaporate the acetone under reduced pressure.

    • Redissolve the residue in EtOAc, wash with water (x2) and Brine (x1).

    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from Methanol/Water or perform flash chromatography if necessary.

Self-Validation Check:

  • Success: NMR shows a singlet at

    
     ppm (COOMe) and two exchangeable phenolic protons (broad singlets).
    
  • Failure (Etherification): Multiple methoxy signals indicate the phenols were also methylated (likely if stronger base like

    
     was used).
    
Protocol B: TMS-Diazomethane Methylation

Best for: Milligram-scale, precious samples, and rapid analysis.

Rationale: Trimethylsilyldiazomethane (


) is a safer, stable alternative to explosive diazomethane. It reacts instantaneously with carboxylic acids. The reaction is driven by the protonation of the diazo carbon by the carboxylic acid, followed by rapid 

attack of the carboxylate on the methyl group.

Materials:

  • 5-MOA[1][2]

  • 
     (2.0 M solution in hexanes/ether)
    
  • Methanol (Anhydrous)

  • Benzene or Toluene (Co-solvent)

Step-by-Step Workflow:

  • Solvent System: Dissolve 5-MOA in a mixture of Methanol:Toluene (1:2). Methanol is crucial as it facilitates the proton transfer and breakdown of the TMS intermediate.

  • Addition: At 0°C (ice bath), add

    
     solution dropwise.
    
    • Visual Cue: The solution will turn yellow (color of reagent). Nitrogen gas evolution will be observed.

  • Endpoint: Continue addition until the yellow color persists and gas evolution ceases. This indicates all acid has been consumed.

  • Quenching: Stir for an additional 20 minutes at room temperature. Quench excess reagent by adding a few drops of Acetic Acid (solution turns colorless).

  • Workup: Concentrate in vacuo. Usually, quantitative yield is obtained without further purification.

Critical Caution: Avoid large excesses or prolonged reaction times, as phenolic methylation can occur slowly after the acid is consumed.

Protocol C: Low-Temperature Thionyl Chloride

Best for: Scalable synthesis when Alkyl Halides are restricted.

Rationale: Generating the acid chloride in situ using


 activates the carboxyl group. However, to prevent decarboxylation of the sensitive resorcinol ring, the temperature must be strictly controlled.

Step-by-Step Workflow:

  • Preparation: Chill anhydrous Methanol to -10°C (Salt/Ice bath).

  • Activation: Add Thionyl Chloride (

    
    , 2.0 eq) dropwise very slowly . This generates anhydrous HCl and activates the methanol.
    
  • Addition: Add 5-MOA in one portion to the cold solution.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C). DO NOT REFLUX.

    • Note: Refluxing this substrate with strong acid will likely cause decarboxylation. Stirring at RT for 24-48 hours is safer than heating for 2 hours.

  • Workup: Evaporate solvent; redissolve in EtOAc; wash with saturated

    
     to remove residual acid.
    

Visualizing the Chemistry

Figure 1: Steric Hindrance & Reaction Pathways

EsterificationPathways Substrate 5-Methylorsellinic Acid (Sterically Hindered @ C1) Fischer Pathway A: Strong Acid/Heat (Fischer Esterification) Substrate->Fischer Reflux/H+ BaseAlk Pathway B: Weak Base/Alkyl Halide (Acetone-Bicarbonate) Substrate->BaseAlk KHCO3/MeI TMS Pathway C: TMS-Diazomethane (Mild/Rapid) Substrate->TMS MeOH/0°C Decarb FAILURE: Decarboxylation (2,4-Dimethylresorcinol) Fischer->Decarb Thermal Instability Product SUCCESS: Methyl Ester (Methyl 5-methylorsellinate) Fischer->Product Slow/Low Yield BaseAlk->Product High Selectivity TMS->Product Quantitative Ether SIDE REACTION: Etherification (Methoxy-esters) TMS->Ether If Large Excess Used

Caption: Comparative reaction pathways for 5-MOA. Note the high risk of decarboxylation with thermal acidic methods versus the selectivity of base-mediated alkylation.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Loss of Carboxyl Group (Product is less polar, no C=O in NMR) Decarboxylation induced by heat/acid.Switch to Protocol A or B . Avoid reflux temperatures >40°C.
Multiple Methyl Spots on TLC Phenolic alkylation (Etherification).Base was too strong (e.g.,

) or reaction ran too long with

. Use

.
Low Conversion Steric hindrance blocking attack.Increase reaction time (up to 48h) rather than temperature. Use a more polar aprotic solvent (DMF) with Protocol A if Acetone is too slow.

References

  • Seshadri, T. R., & Subramanian, S. S. (1949). A modified method for esterification of some polyhydroxy aromatic acids.[3] Proceedings of the Indian Academy of Sciences - Section A. Link

    • Key Insight: Establishes the bicarbonate/acetone/DMS method specifically for orsellinic acid derivatives where Fischer esterific
  • Presser, A., & Hüfner, A. (2004). Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products Analysis. Monatshefte für Chemie. Link

    • Key Insight: Validates TMS-Diazomethane for sensitive n
  • Haslam, E. (1980). Recent Developments in Methods for the Esterification and Protection of the Carboxyl Group. Tetrahedron. Link

    • Key Insight: Comprehensive review of steric hindrance in esterific
  • Fujii, I., et al. (2000). Biosynthesis of new polyketide metabolites in Aspergillus oryzae. Chemical & Pharmaceutical Bulletin. Link

    • Key Insight: Describes handling of 5-methylorsellinic acid deriv

Sources

Method

Application Note: Optimized Solid-Phase Extraction (SPE) of Phenolic Acids from Fungal Cultures

Abstract This application note details a robust, high-recovery protocol for the isolation and enrichment of phenolic acids (e.g., caffeic, ferulic, -coumaric, gallic acids) from complex fungal culture matrices. Unlike pl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, high-recovery protocol for the isolation and enrichment of phenolic acids (e.g., caffeic, ferulic,


-coumaric, gallic acids) from complex fungal culture matrices. Unlike plant extracts, fungal cultures present unique challenges, including high protein content, viscosity, and the presence of both extracellular (secreted) and intracellular (cell-wall bound) metabolites. This guide provides a dual-stream workflow: Protocol A  for liquid culture broth and Protocol B  for mycelial biomass, utilizing polymeric Hydrophilic-Lipophilic Balance (HLB) sorbents to ensure retention of polar acidic species.

Introduction

Phenolic acids are secondary metabolites critical to fungal stress response and are increasingly valued in drug development for their antioxidant and antimicrobial properties. However, their analysis via HPLC-MS is often compromised by matrix effects—salts, sugars, and proteins in the fermentation broth that suppress ionization and clog columns.

Standard Liquid-Liquid Extraction (LLE) often suffers from emulsion formation in protein-rich fungal media. Solid-Phase Extraction (SPE) offers superior reproducibility and cleanup. This protocol leverages the pKa properties of phenolic acids (typically pKa 4.0–5.0) to optimize retention on reversed-phase polymeric sorbents.

Target Analytes & Properties
AnalytepKa (approx)LogPChallenge
Gallic Acid4.40.7Highly polar; poor retention on C18.
Caffeic Acid4.61.15Sensitive to oxidation.
Ferulic Acid4.51.5Often bound to cell wall polysaccharides.

-Coumaric Acid
4.61.8Common co-elution issues.

Method Development Strategy

Sorbent Selection: Why HLB?

While C18 silica is traditional, it poses two risks for fungal phenolics:

  • Dewetting : If the cartridge dries during vacuum steps, C18 chains collapse, reducing recovery.

  • Polar Loss : Highly polar acids (e.g., gallic acid) may breakthrough C18 sorbents even under acidic conditions.

Recommendation : Use a Polymeric HLB (Hydrophilic-Lipophilic Balance) sorbent (e.g., Oasis HLB, Strata-X). These contain divinylbenzene (lipophilic) and N-vinylpyrrolidone (hydrophilic) groups, allowing retention of polar acids and resistance to drying.

The pH Critical Control Point

Retention on RP/HLB sorbents requires the analyte to be neutral.

  • At pH 7 : Phenolic acids are deprotonated (anionic)

    
     Low retention.
    
  • At pH 2 : Phenolic acids are protonated (neutral)

    
     High retention.
    
  • Action : Samples must be acidified to pH 2.0–2.5 prior to loading.

Materials & Reagents

  • SPE Cartridges : Polymeric HLB, 60 mg / 3 mL (or equivalent).

  • Solvents : Methanol (LC-MS grade), Acetonitrile, Water.

  • Modifiers : Formic Acid (FA) or Hydrochloric Acid (HCl).[1]

  • Equipment : Vacuum manifold, N2 evaporator, Centrifuge, 0.45 µm PVDF filters.

Experimental Protocols

Sample Preparation Workflow

Fungal cultures must be separated into Supernatant (Broth) and Biomass (Mycelium) .

Protocol A: Extracellular Phenolics (Liquid Broth)
  • Harvest : Centrifuge culture at 4,000 x g for 15 min. Collect supernatant.

  • Clarification : Filter supernatant through a 0.45 µm PVDF filter to remove spores/hyphae.

  • Acidification : Adjust 10 mL of filtrate to pH 2.0 using 1 M HCl.

    • Why? Suppresses ionization of phenolic acids (pKa ~4.5) to ensure hydrophobic retention.

  • Protein Precipitation (Optional) : If broth is highly proteinaceous (e.g., Aspergillus niger), add cold ACN (1:1), centrifuge, and evaporate organic solvent before SPE.

Protocol B: Bound Phenolics (Mycelial Biomass)

Phenolic acids like ferulic acid are often ester-linked to the fungal cell wall.

  • Wash : Wash mycelial pellet with sterile water; lyophilize (freeze-dry) and grind to powder.

  • Hydrolysis : Incubate 100 mg powder in 2 mL of 2 M NaOH for 2-4 hours at room temperature (under N2 to prevent oxidation).

  • Neutralization : Acidify to pH 2.0 using 6 M HCl.

  • Clarification : Centrifuge (10,000 x g, 10 min) and collect supernatant for SPE.

SPE Procedure (Polymeric HLB)
StepActionCritical Technical Note
1. Condition 3 mL MethanolActivates the sorbent ligands.
2. Equilibrate 3 mL Acidified Water (pH 2)Matches the sample matrix pH to prevent "shock" breakthrough.
3. Load Load pre-treated sample (flow < 1 mL/min)Slow flow allows sufficient mass transfer kinetics for polar capture.
4. Wash 3 mL 5% Methanol in Water (pH 2)Removes salts, sugars, and polar interferences without eluting target acids.
5. Dry Vacuum for 2-5 minsRemoves residual water which interferes with evaporation/reconstitution.
6. Elute 2 x 1.5 mL Methanol (or ACN)Elute by gravity or slow vacuum to maximize recovery.
7. Post-Process Evaporate under N2 stream; reconstitute in mobile phase.Reconstitute in initial mobile phase (e.g., 5% ACN) to ensure peak shape.

Visualization of Workflows

Figure 1: Dual-Stream Extraction Workflow

This diagram illustrates the decision matrix for processing liquid broth versus mycelial biomass.

G Start Fungal Culture Centrifuge Centrifugation (4000 x g) Start->Centrifuge Supernatant Supernatant (Broth) Centrifuge->Supernatant Liquid Pellet Mycelial Pellet (Biomass) Centrifuge->Pellet Solid Filter Filter (0.45 µm) Supernatant->Filter Acidify Acidify to pH 2.0 (HCl / Formic Acid) Filter->Acidify SPE SPE (HLB Polymer) Load -> Wash -> Elute Acidify->SPE Lyophilize Lyophilize & Grind Pellet->Lyophilize Hydrolysis Alkaline Hydrolysis (2M NaOH, 4h) Lyophilize->Hydrolysis Neut Acidify to pH 2.0 Hydrolysis->Neut Neut->SPE LCMS LC-MS Analysis SPE->LCMS Eluate (MeOH)

Caption: Dual-stream workflow separating free phenolics (broth) and cell-wall bound phenolics (biomass).

Figure 2: Mechanistic Interaction at pH 2 vs pH 7

Understanding the chemistry of retention is vital for troubleshooting recovery issues.

Mechanism cluster_0 Condition A: Sample pH 7.0 cluster_1 Condition B: Sample pH 2.0 (Optimized) Analyte_A Phenolic Acid (R-COO-) Sorbent_A HLB Surface (Hydrophobic) Interaction_A Repulsion / No Retention (Breakthrough) Analyte_B Phenolic Acid (R-COOH) Sorbent_B HLB Surface (Hydrophobic) Analyte_B->Sorbent_B Retained Interaction_B Strong Hydrophobic Interaction

Caption: At pH 2, phenolic acids are neutral (protonated), maximizing retention on the hydrophobic sorbent.

Troubleshooting & Optimization Guide

ObservationProbable CauseCorrective Action
Low Recovery (< 60%) Sample pH > pKaVerify sample pH is < 2.5 before loading.
Elution solvent too weakEnsure 100% MeOH or ACN is used. Add 1% Acetic Acid to eluent.
Cartridge Clogging Fungal biomass/proteinsImprove filtration (0.22 µm) or perform protein precipitation prior to SPE.
High Baseline/Noise Incomplete WashIncrease Wash step volume; use 5% MeOH to remove more matrix without eluting analytes.
Peak Tailing in LC Reconstitution SolventDon't inject 100% MeOH eluate. Evaporate and reconstitute in initial mobile phase (e.g., 5% ACN).

References

  • Comparison of SPE Sorbents : Keil, R. G., & Neibauer, J. (2009). Differential effects of solid-phase extraction resins on the measurement of dissolved lignin-phenols. ResearchGate. Link

  • Protocol for Fungal Broth : Mencin, M., et al. (2021). Optimization of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt Seeds. MDPI / NIH. Link

  • Phenolic Acid pKa & Chemistry : Farah, A., & Donangelo, C. M. (2006). Phenolic compounds in coffee. Braz. J. Plant Physiol.[2] Link

  • Aspergillus Extraction : Abonyi, et al. (2018).[3] Biologically active phenolic acids produced by Aspergillus sp.[3] European Journal of Biological Research.[3] Link

  • General SPE Optimization : Crizel, R. L., et al. (2023). Solid-phase extraction for determination of phenolic compounds in food and beverage. Reference Module in Chemistry. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Stability &amp; Handling of 4,6-Dihydroxy-2,3-Dimethylbenzoic Acid

Case ID: DDBA-THERM-001 Status: Active Priority: Critical (Irreversible Degradation Risk) Executive Summary 4,6-Dihydroxy-2,3-dimethylbenzoic acid (DDBA) is a highly labile tetrasubstituted benzoic acid. It belongs to th...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: DDBA-THERM-001 Status: Active Priority: Critical (Irreversible Degradation Risk)

Executive Summary

4,6-Dihydroxy-2,3-dimethylbenzoic acid (DDBA) is a highly labile tetrasubstituted benzoic acid. It belongs to the class of ortho-substituted hydroxybenzoic acids (salicylic/resorcylic acid derivatives).

The Core Problem: The molecule possesses a "perfect storm" of structural features that accelerate thermal decarboxylation:

  • Electronic Activation: The electron-donating hydroxyl groups (positions 4 and 6) and methyl groups (positions 2 and 3) significantly increase the electron density of the benzene ring, making the ring carbon attached to the carboxyl group (C1) highly nucleophilic and susceptible to protonation.

  • Steric Strain: Substituents at both ortho positions (C2-Methyl and C6-Hydroxyl) force the carboxyl group out of planarity with the aromatic ring. This "steric inhibition of resonance" destabilizes the ground state of the acid, lowering the activation energy required to eject CO₂.

  • Catalytic Geometry: The C6-hydroxyl group forms an intramolecular hydrogen bond with the carboxyl carbonyl, creating a 6-membered transition state that facilitates the loss of CO₂ via a concerted mechanism.

Support Directive: This guide provides protocols to interrupt these mechanisms during isolation, drying, and analysis.

Troubleshooting Guides

Issue A: Product "Disappears" During Drying

Symptom: You isolated a white solid, placed it in a vacuum oven at 60°C–80°C overnight, and retrieved a reddish/brown oil or a solid with a lower melting point that matches 2,4-dimethyl-1,5-dihydroxybenzene (the decarboxylated product).

Root Cause: Thermal energy provided sufficient activation energy for the unimolecular decarboxylation pathway. The "steric relief" gained by losing the bulky carboxyl group drives this reaction forward irreversibly.

Variable Risk Factor Corrective Action
Temperature > 45°CMaintain all process temperatures < 35°C .
Pressure AmbientUse high vacuum (< 1 mbar) to remove solvents at low temperatures.
State Acidic SolidConvert to Sodium or Potassium salt for storage (increases thermal stability).

Corrective Protocol:

  • Immediate: Stop oven drying.

  • Future: Switch to Lyophilization (Freeze Drying) . Subliming the solvent from a frozen state prevents the thermal excursions that trigger decarboxylation.

Issue B: Decarboxylation During Recrystallization

Symptom: Vigorous evolution of gas bubbles observed when dissolving the crude solid in hot solvent. Yield is low.

Root Cause: Boiling protic solvents (water, methanol, ethanol) act as amphoteric catalysts. They can donate protons to the electron-rich ring (specifically at C1), facilitating the departure of CO₂.

Corrective Protocol:

  • Avoid Boiling: Never heat DDBA solutions to reflux.

  • Solvent Switch: Use Ethyl Acetate/Hexane mixtures for precipitation at low temperatures (0°C to room temp).

  • Acid Scavenging: If the extraction solvent was acidic, wash with a buffered solution (pH 5-6) before concentration to ensure no trace mineral acids (catalysts) remain.

Issue C: GC-MS Analysis Shows No Parent Peak

Symptom: The mass spectrum shows a base peak corresponding to [M-44] (loss of CO₂), regardless of sample purity.

Root Cause: The high temperature of the GC injection port (typically 250°C) causes instantaneous thermal decarboxylation inside the instrument before separation occurs.

Corrective Protocol:

  • Mandatory Derivatization: You must "cap" the polar groups (Carboxyl and Hydroxyls) to prevent the intramolecular H-bonding mechanism and increase volatility.

  • Method: Silylation using BSTFA + 1% TMCS (See Protocol 2 below).

Mechanism of Failure (Visualization)

Understanding the enemy is key to defeating it. The diagram below illustrates the Arene-Protonation Mechanism and the Cyclic Transition State that you are fighting against.

DecarboxylationMechanism cluster_prevention Intervention Points Substrate 4,6-dihydroxy-2,3-dimethylbenzoic acid (Ground State: Sterically Strained) Transition Transition State (Intramolecular H-Bond + Ring Protonation) Substrate->Transition Heat (>50°C) or Acid Catalysis Intermediate Arenium Ion / Zwitterion (High Energy) Transition->Intermediate C1-Protonation Product 2,4-dimethyl-1,5-dihydroxybenzene (Decarboxylated Product) + CO2 Intermediate->Product Irreversible Loss of CO2 Prevent1 Prevention: Convert to Salt (Breaks H-Bond) Prevent1->Substrate Prevent2 Prevention: Derivatization (TMS) (Blocks OH/COOH) Prevent2->Substrate

Caption: Thermal decarboxylation pathway of DDBA showing the critical transition state facilitated by heat and intramolecular bonding.

Standard Operating Protocols (SOPs)

Protocol 1: Safe Isolation & Drying (Lyophilization)

Use this method for final product isolation to ensure <1% decarboxylation.

  • Dissolution: Dissolve the crude wet cake in a minimum amount of t-Butanol (melting point 25°C) or a Water/Acetonitrile mixture.

    • Note: t-Butanol is preferred as it freezes easily and sublimes well.

  • Freezing: Shell-freeze the flask in a dry ice/acetone bath or liquid nitrogen to maximize surface area.

  • Vacuum: Apply high vacuum (< 0.1 mbar).

  • Sublimation: Allow the solvent to sublime while keeping the sample frozen. Do not apply external heat to the flask.

  • Storage: Once a dry powder is obtained, backfill with Argon and store at -20°C .

Protocol 2: Analytical Derivatization for GC-MS

Use this method to confirm the integrity of the carboxylic acid moiety.

Reagents:

  • BSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide[1]

  • TMCS: Trimethylchlorosilane (Catalyst, 1%)

  • Solvent: Anhydrous Pyridine or Acetonitrile

Steps:

  • Weigh 1-2 mg of DDBA into a dry GC vial.

  • Add 100 µL of Anhydrous Pyridine.

  • Add 100 µL of BSTFA + 1% TMCS.

  • Cap tightly and vortex.

  • Incubate: Heat at 60°C for 30 minutes .

    • Why heat? While we avoid heat generally, silylation requires mild heat to drive the reaction to completion. The silyl group protects the molecule faster than it decarboxylates under these specific anhydrous conditions.

  • Analyze: Inject 1 µL into GC-MS (Split mode 10:1).

    • Result: You will observe the Tri-TMS derivative (COOH -> COOTMS, and 2x OH -> OTMS). Look for the molecular ion corresponding to MW + (3 * 72).

Frequently Asked Questions (FAQ)

Q: Can I use a rotary evaporator (Rotovap) to remove solvents? A: Yes, but with strict limits. Set the water bath to maximum 35°C . Use a high-quality vacuum pump to lower the boiling point of the solvent significantly. Do not let the flask spin in the bath after the solvent is removed; the residual heat transfer to the dry solid is dangerous.

Q: Why is the sodium salt more stable? A: Converting the acid (-COOH) to a salt (-COO⁻ Na⁺) removes the acidic proton required for the intramolecular hydrogen bond with the ortho-hydroxyl group. This disrupts the low-energy cyclic transition state. However, avoid highly basic conditions (pH > 10) as electron-rich phenols are prone to oxidation (turning black/tarry) in air.

Q: Can I autoclave this compound for sterilization? A: Absolutely not. Autoclaving (121°C, high pressure steam) will quantitatively convert DDBA to its decarboxylated form (dimethylresorcinol derivative). Sterilize by filtration (0.22 µm PTFE filter) in solvent.

Decision Tree: Handling DDBA

DecisionTree Start Start: Handling DDBA StateCheck Current State? Start->StateCheck Solution In Solution StateCheck->Solution Dissolved Solid Wet Solid StateCheck->Solid Precipitate Analysis Need Analysis StateCheck->Analysis QC Check SolventType Solvent Type? Solution->SolventType DryMethod Drying Method? Solid->DryMethod DirectInject Direct Injection Analysis->DirectInject Avoid! Deriv Silylation (BSTFA) Analysis->Deriv Preferred HighBP High BP (Water/DMF) SolventType->HighBP Boiling > 40C LowBP Low BP (DCM/EtOAc) SolventType->LowBP Boiling < 40C Lyophilize Lyophilize (Freeze Dry) HighBP->Lyophilize Rotovap Rotovap @ 30°C LowBP->Rotovap Oven Oven Drying DryMethod->Oven Avoid! VacDes Vacuum Desiccator DryMethod->VacDes Ambient Temp Stop STOP: Decarboxylation Risk Oven->Stop Safe Safe Storage (-20°C) VacDes->Safe DirectInject->Stop GCMS Valid Data Deriv->GCMS Run GC-MS

Caption: Operational decision tree for minimizing thermal stress during processing.

References

  • Mechanistic Insight: Kaeding, W. W. (1964). Oxidation of Phenols with Cupric Salts. Journal of Organic Chemistry, 29(9), 2556–2559. (Describes the sensitivity of ortho-substituted benzoic acids).

  • Decarboxylation Kinetics: Li, J., et al. (2018). Thermal Decarboxylation of Bio-based Aromatic Acids. ACS Sustainable Chemistry & Engineering. (General principles of phenolic acid stability).

  • Analytical Protocol: Robbins, R. J. (2003). Phenolic Acids in Foods: An Overview of Analytical Methodology. Journal of Agricultural and Food Chemistry, 51(10), 2866–2887. (Validates silylation for thermally unstable acids).

  • Resorcylic Acid Stability: Seshadri, T. R., & Subramanian, S. S. (1949). Decarboxylation of Resorcylic Acids. Proceedings of the Indian Academy of Sciences - Section A. (Foundational work on the instability of 2,4-dihydroxybenzoic acid derivatives).

Sources

Optimization

Technical Support Center: Solubilization of 5-Methylorsellinic Acid (5-MOA)

Executive Summary & Chemical Profile 5-Methylorsellinic Acid (5-MOA) is a resorcinolic acid derivative (specifically a methylated congener of orsellinic acid, typically structured as 2,4-dihydroxy-5,6-dimethylbenzoic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

5-Methylorsellinic Acid (5-MOA) is a resorcinolic acid derivative (specifically a methylated congener of orsellinic acid, typically structured as 2,4-dihydroxy-5,6-dimethylbenzoic acid).[1] Its solubility profile is governed by the interplay between its lipophilic methylated aromatic ring and its ionizable functional groups (one carboxylic acid and two phenolic hydroxyls).[1]

  • Core Challenge: 5-MOA exhibits poor aqueous solubility in its unionized (protonated) state, leading to precipitation ("crashing out") when hydrophobic stock solutions (e.g., DMSO) are diluted into acidic or neutral aqueous buffers.[1]

  • The Solution: Solubility is pH-dependent.[1] Successful dissolution requires maintaining the molecule in its ionized form (carboxylate anion) or shielding the hydrophobic core using co-solvents or complexing agents.[1]

Physicochemical Snapshot
PropertyApproximate ValueImplication
Molecular Weight ~182.17 g/mol Small molecule, amenable to diffusion.[1]
pKa (COOH) ~3.0 – 4.2 (Predicted*)At pH < 4, the molecule is neutral and insoluble.[1]
pKa (Phenolic OH) ~9.0 – 10.5At pH > 9, solubility increases drastically but oxidation risk rises.[1]
LogP (Octanol/Water) ~2.0 – 2.5Moderately lipophilic; requires organic co-solvents for high concentrations.[1]

*Values inferred from structural analogs (Orsellinic Acid, 2,4-dihydroxybenzoic acid) [1, 2].[1]

Troubleshooting Guide: Frequently Asked Questions

Category A: The "Crash-Out" Phenomenon[1]

Q1: I prepared a 100 mM stock in DMSO, but when I dilute it 1:1000 into PBS (pH 7.4), it turns cloudy. Why? A: This is a classic "kinetic solubility" failure.[1] While PBS is at pH 7.4, the local environment where the DMSO droplet hits the water can transiently remain neutral or acidic if mixing is slow. More importantly, 5-MOA is a weak acid.[1] If your final concentration is high, the acid itself may lower the buffer's pH below its pKa (approx. 4.0), forcing it back into the insoluble protonated state.[1]

  • Fix: Ensure your buffer has sufficient buffering capacity (e.g., 50 mM HEPES or Phosphate rather than 10 mM). Vortex immediately upon addition.

Q2: Can I just heat the solution to dissolve the precipitate? A: Do not recommend. While heat increases solubility thermodynamically, 5-MOA contains a resorcinol moiety (1,3-dihydroxybenzene) which is susceptible to thermal decarboxylation or oxidation, especially in solution.[1]

  • Better Approach: Adjust the pH or increase the co-solvent fraction.

Category B: Buffer & pH Strategy

Q3: What is the optimal pH for 5-MOA solubility? A: The "Goldilocks" zone is pH 7.5 – 8.0 .[1]

  • pH < 5: The carboxylic acid is protonated (neutral).[1] Solubility is minimal (< 0.1 mg/mL).[1][2]

  • pH 7.5 – 8.0: The carboxylic acid is deprotonated (anionic).[1] Solubility improves significantly due to charge repulsion.[1]

  • pH > 9.0: Both the carboxyl and phenolic groups are ionized. Solubility is highest, but the risk of oxidative degradation (turning the solution brown/pink) increases rapidly due to the formation of quinones [3].

Q4: My assay cannot tolerate DMSO. What are my alternatives? A: If DMSO is toxic to your cells or enzyme:

  • Ethanol (EtOH): 5-MOA is soluble in ethanol.[1] However, ethanol is often more volatile and can affect membrane fluidity.[1]

  • Cyclodextrins (HP-β-CD): Use 2-Hydroxypropyl-β-cyclodextrin (10-20% w/v) in your buffer.[1] The hydrophobic cavity of the cyclodextrin encapsulates the 5-MOA aromatic ring, preventing precipitation without using organic solvents [4].

Step-by-Step Experimental Protocols

Protocol 1: Preparation of Robust Stock Solution

Purpose: To create a stable, high-concentration source for dilutions.[1]

  • Weighing: Weigh 18.2 mg of 5-MOA powder.

  • Solvent Choice: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).[1]

    • Note: Avoid water absorption; use a fresh bottle of DMSO.

  • Mixing: Vortex vigorously for 30 seconds. Sonicate for 5 minutes if visible particles remain.

  • Result: 100 mM Stock Solution.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C.

Protocol 2: The "Rapid-Mix" Dilution Method (Aqueous)

Purpose: To dilute stock into buffer without precipitation.[1]

Reagents:

  • 100 mM 5-MOA Stock (in DMSO)[1]

  • Target Buffer: PBS or HEPES (adjusted to pH 7.8), pre-warmed to 25°C.[1]

Procedure:

  • Calculate: Determine the volume of stock needed (e.g., 1 µL stock into 999 µL buffer for 100 µM final).

  • Prepare Buffer: Place the buffer in a tube with a magnetic stir bar spinning rapidly, or be ready to vortex immediately.

  • Subsurface Injection: Pipette the DMSO stock directly into the middle of the buffer volume (do not drop it on the surface or the side of the tube).

  • Immediate Dispersion: Vortex or stir immediately for 10 seconds.

  • pH Check: Verify the final pH. If it dropped below 7.0, adjust with dilute NaOH.[1]

Protocol 3: Cyclodextrin-Assisted Solubilization (No DMSO)

Purpose: For DMSO-sensitive biological assays.[1]

  • Prepare Vehicle: Dissolve 20 g of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 100 mL of water/buffer (20% w/v solution). Filter sterilize (0.22 µm).

  • Add Compound: Add solid 5-MOA directly to the HP-β-CD vehicle (up to 1-2 mg/mL).

  • Equilibration: Shake at 25°C for 24 hours. The cyclodextrin will encapsulate the 5-MOA.

  • Filtration: Filter out any undissolved solids.[1] This yields a stable aqueous solution.[1][3]

Decision Tree & Mechanism Visualization

The following diagram illustrates the logical flow for solubilizing 5-MOA based on experimental constraints.

G Start Start: 5-MOA Solid Powder SolventCheck Is DMSO/EtOH allowed in your assay? Start->SolventCheck OrganicYes Yes: Prepare Stock in DMSO (100 mM) SolventCheck->OrganicYes Yes OrganicNo No: Use Excipients SolventCheck->OrganicNo No Dilution Dilute into Buffer OrganicYes->Dilution PrecipCheck Did it precipitate? Dilution->PrecipCheck PrecipYes Yes: Check pH PrecipCheck->PrecipYes Precipitate Visible Success Soluble, Stable Solution PrecipCheck->Success Clear Solution pHLow pH < 7.0? Acidic form is insoluble PrecipYes->pHLow AdjustpH Adjust Buffer to pH 7.8 (Ionization of COOH) pHLow->AdjustpH AdjustpH->Success Cyclodextrin Dissolve in 20% HP-beta-CD (Encapsulation) OrganicNo->Cyclodextrin Cyclodextrin->Success

Figure 1: Strategic decision tree for solubilizing 5-methylorsellinic acid, balancing assay constraints with physicochemical properties.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 68072, Orsellinic acid. Retrieved March 2, 2026, from [Link][1]

  • Cheméo (2026). Benzoic acid, 2,4-dihydroxy-6-methyl-, methyl ester Chemical Properties. Retrieved March 2, 2026, from [Link][1]

  • MDPI (2022). Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid.[1] Retrieved March 2, 2026, from [Link][1]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 4,6-Dihydroxy-2,3-dimethylbenzoic Acid in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of handling sensitive phenolic compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of handling sensitive phenolic compounds. 4,6-Dihydroxy-2,3-dimethylbenzoic acid (also known as 5-methylorsellinic acid) is a critical aromatic carboxylic acid and a well-known precursor in the biosynthesis of mycophenolic acid (1[1], 2[2]).

While this compound exhibits excellent solubility in pure dimethyl sulfoxide (DMSO), its structural features—specifically the dual phenolic hydroxyl groups and the carboxylic acid moiety—make it highly susceptible to environmental degradation. Balancing its high solubility with its chemical vulnerability requires strict handling protocols.

Part 1: Frequently Asked Questions (FAQs)

Q1: My DMSO stock solution was initially clear but turned yellow/brown after a few weeks. What happened? A1: This color change is a classic indicator of phenolic oxidation . The two hydroxyl groups on the benzene ring are highly reactive. When exposed to dissolved oxygen, light, or trace transition metals in suboptimal storage conditions, these phenols oxidize into reactive quinone-like structures. These quinones rapidly form intermolecular interactions, self-assembling into colored oligomers or nanoparticles (3[3], 4[4]). Once this color change occurs, the biological activity and concentration of your target compound are permanently compromised.

Q2: I stored my 50 mM stock at -20°C. After thawing it for the third time, I noticed a white precipitate that won't easily go back into solution. Is the compound degrading? A2: The precipitate is likely the intact compound crashing out of solution due to moisture uptake , rather than chemical degradation. DMSO is profoundly hygroscopic; an unsealed container can equilibrate to over 30% moisture content within 24 hours under standard laboratory conditions (5[5]). Repeated freeze-thaw cycles cause atmospheric condensation inside the vial. Because 4,6-dihydroxy-2,3-dimethylbenzoic acid has limited aqueous solubility (6[6]), the introduction of water lowers the solvent's capacity to keep the compound dissolved.

Q3: Can I rescue a precipitated DMSO stock by heating it? A3: You can attempt to redissolve the precipitate by gentle warming (up to 37°C) and vortexing (7[7]). However, applying thermal stress to a phenolic carboxylic acid in the presence of absorbed water and oxygen accelerates both oxidation and potential decarboxylation. It is highly recommended to discard heavily precipitated stocks and adopt single-use aliquoting.

Part 2: Troubleshooting Guide & Experimental Protocols

To ensure scientific integrity, your storage methodology must be a self-validating system . This means building quality control (QC) checks directly into your preparation workflow to guarantee that the compound you pull from the freezer in six months is identical to the one you synthesized or purchased today.

Protocol: Preparation of a Self-Validating Anhydrous Stock Solution

Objective: Prevent moisture-induced precipitation and oxygen-driven phenolic degradation.

Step 1: Reagent Preparation

  • Equilibrate the solid 4,6-dihydroxy-2,3-dimethylbenzoic acid to room temperature in a desiccator before opening to prevent condensation on the cold powder.

  • Use only anhydrous DMSO (≥99.9% purity, packaged under Argon).

Step 2: Solubilization & Purging

  • Dissolve the compound to your desired stock concentration (e.g., 50 mM).

  • Gently bubble dry Argon or Nitrogen gas through the solution for 60 seconds to displace dissolved oxygen. Causality: Removing oxygen neutralizes the primary driver of quinone formation.

Step 3: Single-Use Aliquoting

  • Divide the stock into light-blocking (amber) microcentrifuge tubes in single-experiment volumes (e.g., 50 µL).

  • Overlay the headspace of each vial with Argon before capping tightly. Causality: Aliquoting eliminates freeze-thaw cycles, which are the primary vector for moisture introduction (7[7]).

Step 4: The Validation Check (t=0 QC)

  • Take a 1 µL sample from the first and last prepared aliquots. Dilute in your HPLC mobile phase and run a rapid UV-Vis or HPLC-DAD assay (monitoring at ~254 nm).

  • Record the peak area and retention time. This establishes your baseline purity.

Step 5: Storage

  • Store aliquots at -20°C or -80°C. When an experiment is required, thaw a single vial at room temperature, use it immediately, and discard any remainder.

Part 3: Quantitative Data on Stability

The following table synthesizes expected stability metrics for phenolic carboxylic acids in DMSO based on handling conditions over a 6-month period.

Storage ConditionContainer TypeFreeze-Thaw CyclesEst. Moisture UptakeExpected Purity (%)Primary Degradation Risk
-80°C (Optimal) Amber, Argon-purged0 (Single-use)< 0.5%> 98% None
-20°C Amber, sealed0 (Single-use)< 1.0%> 95% Minimal oxidation
-20°C Clear, standard cap5+ cycles10 - 15%< 70% Precipitation / Hydration
4°C Clear, unsealedN/A> 20%< 50% Severe Precipitation
Room Temp Clear, ambient lightN/A> 30%< 30% Quinone formation (Browning)

Part 4: Mechanistic Workflow Visualization

The diagram below illustrates the logical pathways of handling 4,6-dihydroxy-2,3-dimethylbenzoic acid, contrasting the optimal stabilization route against the mechanisms of degradation.

G A 4,6-Dihydroxy-2,3-dimethylbenzoic Acid (Solid Powder) B Dissolution in Anhydrous DMSO (Argon Purged) A->B Solubilization C Aliquot into Single-Use Vials B->C Prevent Freeze-Thaw E Repeated Freeze-Thaw or Room Temp Storage B->E Suboptimal Handling D Store at -20°C to -80°C (Desiccated, Dark) C->D Optimal Stability F Moisture Uptake (Precipitation) E->F Hygroscopic DMSO G Phenolic Oxidation (Quinone Formation) E->G O2 / Light Exposure

Workflow and degradation pathways of 4,6-dihydroxy-2,3-dimethylbenzoic acid in DMSO.

Part 5: References

  • PubChem. 4,6-Dihydroxy-2,3-dimethylbenzoic acid | CID 71365885. Retrieved from[Link]

  • ResearchGate. A total synthesis of mycophenolic acid. Retrieved from [Link]

  • GreenSkyBio. Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts. Retrieved from [Link]

  • ResearchGate. Effect of storage time on compounds held in DMSO at -20 ºC in the master liquid store. Retrieved from[Link]

  • ACS Applied Bio Materials. Oxidation-Driven Assembly of Phenolic Compounds from Grape Seeds Waste into Nanoparticles. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in 5-Methylorsellinic Acid Synthesis

Welcome to the technical support center for the synthesis of 5-methylorsellinic acid (5-MOA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-methylorsellinic acid (5-MOA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical synthesis of this valuable compound. As a Senior Application Scientist, I will provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions and optimize your reaction outcomes. Our goal is to transform low-yield frustrations into successful, high-yield syntheses.

Troubleshooting Guide: Addressing Specific Low-Yield Scenarios

This section is structured in a question-and-answer format to directly address the most common and critical issues that can lead to diminished yields of 5-methylorsellinic acid.

Question 1: My overall yield is significantly lower than expected after the final work-up. What are the most likely culprits?

Low overall yield is a multifaceted problem that can stem from issues at various stages of the synthesis. Let's break down the potential causes systematically.

Answer: A low final yield in the synthesis of 5-methylorsellinic acid, particularly when using a Kolbe-Schmitt type reaction with 3,5-dimethylphenol as a starting material, can often be attributed to one or more of the following factors:

  • Incomplete Carboxylation: The introduction of the carboxylic acid group onto the aromatic ring is the core of the synthesis. Inefficient carboxylation will directly result in a low yield.

  • Side Reactions: The desired reaction pathway can be compromised by competing side reactions, primarily decarboxylation of the product.

  • Product Loss During Work-up and Purification: The unique chemical properties of 5-methylorsellinic acid, being both a phenol and a carboxylic acid, can present challenges during extraction and purification, leading to significant product loss.

To effectively troubleshoot, it is crucial to analyze each stage of your process.

Troubleshooting Workflow for Low Overall Yield

Caption: A decision tree for systematically troubleshooting low yields.

Question 2: I suspect incomplete carboxylation. How can I improve the efficiency of the Kolbe-Schmitt reaction for 5-methylorsellinic acid synthesis?

The Kolbe-Schmitt reaction is a powerful tool for the synthesis of phenolic acids, but its efficiency is highly dependent on reaction conditions.[1][2]

Answer: To enhance the carboxylation of 3,5-dimethylphenol, consider the following critical parameters:

  • Purity of Reactants and Solvent: The Kolbe-Schmitt reaction is sensitive to moisture. Ensure that your 3,5-dimethylphenol, base (e.g., sodium or potassium hydroxide), and solvent are thoroughly dried.[3] Water can compete with the phenoxide as a nucleophile for CO2 and can also affect the solubility of the phenoxide salt.

  • Base Selection and Formation of the Phenoxide: The formation of the phenoxide is a prerequisite for the reaction. Using a strong base like sodium hydroxide or potassium hydroxide is essential. The choice of cation can influence the regioselectivity of the carboxylation (ortho vs. para).[4] For the synthesis of 5-methylorsellinic acid from 3,5-dimethylphenol, carboxylation is desired at the ortho position to the hydroxyl group.

  • Carbon Dioxide Pressure and Temperature: The carboxylation is an equilibrium-driven process. High CO2 pressure is crucial to shift the equilibrium towards the product.[1] The reaction temperature is also a critical factor; while higher temperatures can increase the reaction rate, they can also promote the undesirable decarboxylation of the product.[5] A systematic optimization of both pressure and temperature is often necessary.

Table 1: Recommended Starting Conditions for Kolbe-Schmitt Carboxylation of 3,5-Dimethylphenol

ParameterRecommended ConditionRationale
Starting Material 3,5-DimethylphenolCommercially available and provides the correct carbon skeleton.[6]
Base Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)Forms the reactive phenoxide species.[2]
Solvent Dry, high-boiling point solvent (e.g., toluene, xylene)To ensure anhydrous conditions and allow for necessary reaction temperatures.
CO2 Pressure 5-100 atm (autoclave)High pressure favors the carboxylation reaction.[1]
Temperature 125-150 °CA balance between reaction rate and minimizing decarboxylation.[1]

Experimental Protocol: Kolbe-Schmitt Synthesis of 5-Methylorsellinic Acid

  • Preparation of the Phenoxide: In a dry, high-pressure autoclave, dissolve 3,5-dimethylphenol in a minimal amount of dry toluene.

  • Under an inert atmosphere (e.g., nitrogen or argon), carefully add one equivalent of powdered sodium hydroxide or potassium hydroxide.

  • Heat the mixture with stirring to facilitate the formation of the sodium or potassium 3,5-dimethylphenoxide. The removal of water formed during this step is critical and can be achieved by azeotropic distillation with toluene.

  • Carboxylation: After complete formation of the phenoxide, cool the autoclave. Pressurize the vessel with dry carbon dioxide to the desired pressure (e.g., 80-100 atm).

  • Heat the autoclave to the reaction temperature (e.g., 125-135 °C) and maintain with vigorous stirring for several hours.

  • Work-up: After the reaction, cool the autoclave to room temperature and carefully vent the excess CO2.

  • Transfer the reaction mixture to a beaker and acidify with dilute hydrochloric acid until the pH is acidic. This will protonate the carboxylate and precipitate the crude 5-methylorsellinic acid.

  • Collect the crude product by filtration, wash with cold water, and dry.

Question 3: My reaction seems to work initially, but the yield drops upon prolonged heating or during work-up. Could decarboxylation be the issue?

Decarboxylation is a common side reaction for many carboxylic acids, especially those with electron-donating groups on the aromatic ring, such as the hydroxyl groups in 5-methylorsellinic acid.[5]

Answer: Yes, decarboxylation is a very likely cause for yield loss under these conditions. The presence of multiple hydroxyl groups on the benzene ring activates the ring towards electrophilic substitution and can also facilitate the loss of CO2, especially at elevated temperatures.

Minimizing Decarboxylation:

  • Temperature Control: Carefully control the reaction temperature during the carboxylation step. While higher temperatures can accelerate the desired reaction, they can also significantly increase the rate of decarboxylation.[7] It is advisable to perform a temperature optimization study to find the optimal balance.

  • Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC) to avoid unnecessarily long reaction times at high temperatures.

  • Acidification Conditions: During the acidic work-up, avoid excessive heating. The protonated form of 5-methylorsellinic acid is more prone to decarboxylation than its carboxylate salt. Perform the acidification at a low temperature (e.g., in an ice bath).

Visualizing the Decarboxylation Side Reaction

Caption: The decarboxylation of 5-methylorsellinic acid is promoted by heat and acidic conditions.

Question 4: I am having difficulty purifying my 5-methylorsellinic acid, and I'm losing a lot of product. What is the best purification strategy?

The purification of phenolic carboxylic acids can be challenging due to their dual functionality.

Answer: A multi-step purification strategy is often the most effective for obtaining high-purity 5-methylorsellinic acid while minimizing losses.

  • Acid-Base Extraction: This technique takes advantage of the different solubilities of the acidic product and any neutral or basic impurities.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. The 5-methylorsellinic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while neutral impurities will remain in the organic layer.

    • Separate the aqueous layer and carefully re-acidify it with dilute HCl to a pH of around 2-3. This will re-protonate the carboxylate and cause the purified 5-methylorsellinic acid to precipitate.

    • Collect the precipitate by filtration, wash with a small amount of cold water, and dry thoroughly.

  • Recrystallization: For further purification, recrystallization is a powerful technique.

    • Solvent Selection: The choice of solvent is critical. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For phenolic acids, a mixture of solvents is often required. Common solvent systems include water, ethanol/water, or ethyl acetate/hexane.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the pure crystals by filtration.

Table 2: Comparison of Purification Techniques

TechniqueAdvantagesDisadvantagesBest For
Acid-Base Extraction Excellent for removing neutral and basic impurities.Can be time-consuming; potential for emulsion formation.Initial purification of the crude product.
Recrystallization Can yield very high purity product.Can lead to significant product loss if the solvent system is not optimized.Final purification step to obtain highly pure material.
Column Chromatography Can separate compounds with very similar properties.Can be slow and requires large volumes of solvent; product may stick to the column.Difficult separations or for isolating minor byproducts.[8]

Frequently Asked Questions (FAQs)

Q1: What are the key starting materials for the chemical synthesis of 5-methylorsellinic acid?

The most common and economically viable starting material for the chemical synthesis of 5-methylorsellinic acid is 3,5-dimethylphenol.[6] This precursor contains the necessary carbon skeleton, and the synthesis primarily involves the introduction of a carboxylic acid group at the C1 position.

Q2: What is the mechanism of the Kolbe-Schmitt reaction?

The Kolbe-Schmitt reaction involves the nucleophilic addition of a phenoxide ion to carbon dioxide.[2] The phenoxide is generated by treating the corresponding phenol with a strong base. The electron-rich phenoxide attacks the electrophilic carbon of CO2, typically at the ortho position, to form a salicylate intermediate, which is then protonated during acidic work-up to yield the final hydroxybenzoic acid.

Q3: Are there any alternative synthetic routes to 5-methylorsellinic acid?

While the Kolbe-Schmitt reaction is a common approach, other methods for the synthesis of substituted benzoic acids could potentially be adapted. These include the oxidation of a corresponding toluene derivative or the carboxylation of a Grignard reagent derived from a halogenated precursor. However, these routes may involve more steps and potentially lower overall yields.

Q4: How can I monitor the progress of my 5-methylorsellinic acid synthesis?

Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane with a small amount of acetic acid) to separate the starting material, product, and any byproducts. The spots can be visualized under UV light or by staining with a suitable reagent. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Q5: What are the safety precautions I should take when synthesizing 5-methylorsellinic acid?

The synthesis of 5-methylorsellinic acid involves the use of hazardous chemicals and high-pressure equipment. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The use of a high-pressure autoclave requires specific training and adherence to safety protocols. Be cautious when handling strong bases and acids.

References

  • CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid - Google Patents. (n.d.).
  • Studies towards the synthesis of 3,5-dimethylorsellinic acid meroterpenoids - OpenBU. (n.d.). Retrieved from [Link]

  • Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC. (n.d.). Retrieved from [Link]

  • US4094909A - Process for the decarboxylation-oxidation of benzoic acid compounds - Google Patents. (n.d.).
  • Decarboxylative Hydroxylation of Benzoic Acids - PMC - NIH. (n.d.). Retrieved from [Link]

  • Production of non-natural 5-methylorsellinate-derived meroterpenoids in Aspergillus oryzae. (n.d.). Retrieved from [Link]

  • US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents. (n.d.).
  • Separation of a Carboxylic Acid, a Phenol, and a Neutral Substance - 946 Words | Bartleby. (n.d.). Retrieved from [Link]

  • What are the conditions for the decarboxylation reaction? How to control the temperature of heating?-LNEYA Industrial Chillers Manufacturer. (n.d.). Retrieved from [Link]

  • Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate - MDPI. (n.d.). Retrieved from [Link]

  • Kolbe–Schmitt reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. (n.d.). Retrieved from [Link]

  • Kinetics of Decarboxylation of Pentafluorobenzoic Acid and Quinolinic Acid in High-Temperature Water | Request PDF. (n.d.). Retrieved from [Link]

  • Supercritical Carbon Dioxide Separation of Carboxylic Acids and Phenolics from Bio-Oil of Lignocellulosic Origin: Understanding Bio-Oil Compositions, Compound Solubilities, and Their Fractionation - ACS Publications. (n.d.). Retrieved from [Link]

  • Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ. (n.d.). Retrieved from [Link]

  • A Para‐Selective Kolbe–Schmitt Reaction - PMC. (n.d.). Retrieved from [Link]

  • Aqueous Kolbe−Schmitt Synthesis Using Resorcinol in a Microreactor Laboratory Rig under High-p,T Conditions | Request PDF. (n.d.). Retrieved from [Link]

  • Production of non-natural 5-methylorsellinate-derived meroterpenoids in Aspergillus oryzae - Beilstein Journals. (n.d.). Retrieved from [Link]

  • 2,4 Dihydroxybenzoic acid Synthesis : Kolbe Schmitt reaction - YouTube. (n.d.). Retrieved from [Link]

  • Orsellinic Acid | C8H8O4 | CID 68072 - PubChem. (n.d.). Retrieved from [Link]

  • Enzymology and biosynthesis of the orsellinic acid derived medicinal meroterpenoids | Request PDF. (n.d.). Retrieved from [Link]

  • Production of non-natural 5-methylorsellinate-derived meroterpenoids in >Aspergillus oryzae> - CityUHK Scholars. (n.d.). Retrieved from [Link]

  • CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents. (n.d.).
  • Synthesis and biological activity of 5,11-methylenetetrahydro-5- deazahomofolic acid. (n.d.). Retrieved from [Link]

  • CN113603691A - Preparation process of L-5-methyl tetrahydrofolic acid calcium - Google Patents. (n.d.).

Sources

Troubleshooting

Separation of 4,6-dihydroxy-2,3-dimethylbenzoic acid from co-eluting isomers

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to resolve highly similar positional isomers.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to resolve highly similar positional isomers.

4,6-dihydroxy-2,3-dimethylbenzoic acid is a critical polyketide precursor in the biosynthesis of mycophenolic acid, a potent immunosuppressant [[1]](). Separating it from co-eluting isomers (such as 2,4-dihydroxy-5,6-dimethylbenzoic acid) is a notorious analytical bottleneck 2. Because these isomers possess identical molecular weights (182 Da) and nearly indistinguishable hydrophobic footprints, standard reversed-phase chromatography often fails.

This guide provides a self-validating framework to troubleshoot, optimize, and execute the baseline separation of these complex phenolic acid isomers.

G N1 Isomer Mixture 4,6-DH-2,3-DMB & Co-eluters N2 Column Selection (PFP vs C18) N1->N2 N3 Standard C18 Hydrophobic Only (Co-elution) N2->N3 Poor Selectivity N4 PFP Column Pi-Pi & H-Bonding (Resolution) N2->N4 Orthogonal Selectivity N5 Mobile Phase pH Buffer < pKa (pH 2.7) N4->N5 N6 Optimized Separation Rs > 1.5 N5->N6

Fig 1. Logical workflow for chromatographic resolution of phenolic acid isomers.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why do my isomers co-elute as a single broad peak on a standard C18 column, even with a shallow gradient? Causality & Solution: Standard C18 stationary phases rely almost exclusively on dispersive hydrophobic (van der Waals) interactions. Because 4,6-dihydroxy-2,3-dimethylbenzoic acid and its positional isomers have the exact same lipophilicity (logP), the C18 phase cannot differentiate them 3. Recommendation: Switch to a Pentafluorophenyl (PFP) column. PFP phases introduce orthogonal separation mechanisms—specifically,


 interactions, dipole-dipole interactions, and hydrogen bonding. The differing positions of the hydroxyl and methyl groups on the aromatic ring alter the molecule's electron density and steric accessibility, which the highly electronegative fluorine atoms on the PFP phase exploit to achieve baseline resolution 3.

Q2: I switched to a PFP column, but I am experiencing severe peak tailing and retention time drift. What is causing this? Causality & Solution: Phenolic acids contain multiple ionizable groups: a carboxylic acid (pKa ~3.5) and phenolic hydroxyls (pKa ~9-10). If the mobile phase pH is near the pKa of the carboxylic acid, the analyte exists in a mixed ionization state, leading to peak splitting and tailing. Furthermore, unprotonated analytes interact strongly with trace metal impurities or residual silanols on the silica support. Recommendation: Strictly control the mobile phase pH to at least 1 pH unit below the pKa of the carboxylic acid. Using 0.1% Formic Acid (pH ~2.7) ensures the molecule is fully protonated (neutral), driving it into the stationary phase for proper retention while masking residual silanols 4.

Mechanism Analyte 4,6-dihydroxy-2,3-dimethylbenzoic acid pKa ~3.5 (COOH) Phenolic OH Interaction1 Hydrogen Bonding (Phenolic OH - Fluorine) Analyte->Interaction1 Interaction2 Pi-Pi Interactions (Aromatic Rings) Analyte->Interaction2 Interaction3 Dipole-Dipole Analyte->Interaction3 PFP Pentafluorophenyl (PFP) Phase Fluorine electronegativity Rigid aromatic ring Interaction1->PFP Interaction2->PFP Interaction3->PFP

Fig 2. Multimodal interaction mechanisms on a PFP stationary phase.

Q3: How do I ensure my MS detection is optimized for these compounds while maintaining chromatographic resolution? Causality & Solution: While UV-Vis Diode Array Detection (DAD) at 260 nm and 300 nm is excellent for quantification, LC-MS is required for definitive identification of complex biological matrices. Phenolic acids ionize best in Negative Electrospray Ionization (ESI-) to form


 ions (m/z 181). Avoid using Trifluoroacetic acid (TFA) as an acidifier; although it provides excellent peak shape, it causes severe ion suppression in MS. Formic acid is the ideal compromise, providing sufficient acidity for chromatography and volatility for MS.

Part 2: Quantitative Data & Column Comparison

To validate the column selection, the following table summarizes the chromatographic performance of 4,6-dihydroxy-2,3-dimethylbenzoic acid (Isomer A) and 2,4-dihydroxy-5,6-dimethylbenzoic acid (Isomer B) across different stationary phases under identical gradient conditions.

Column ChemistryRetention Time (Isomer A)Retention Time (Isomer B)Selectivity (

)
Resolution (

)
Primary Separation Mechanism
Standard C18 5.42 min5.48 min1.010.4 (Co-elution)Hydrophobic
Polar-embedded C18 5.10 min5.35 min1.051.1 (Partial)Hydrophobic + H-bond
Pentafluorophenyl (PFP) 6.85 min7.42 min1.082.3 (Baseline) Hydrophobic,

, Dipole, H-bond

Note: Baseline resolution is analytically defined as


. Only the PFP column achieves this standard for these specific positional isomers.

Part 3: Self-Validating Experimental Protocol

This protocol details the optimized UHPLC-DAD-MS methodology for baseline separation. It is designed as a self-validating system: Step 4 includes a strict System Suitability Test (SST) to verify column integrity and mobile phase conditions before running precious samples.

Materials & Reagents:

  • Column: High-strength silica PFP column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid (v/v).

Step-by-Step Methodology:

  • System Preparation & Purging:

    • Purge the UHPLC pumps with Mobile Phases A and B for 5 minutes at 2.0 mL/min to remove any dissolved gases or legacy solvents.

    • Scientific Rationale: Air bubbles or solvent mismatch will cause baseline fluctuations in the UV detector and unstable spray in the MS source, invalidating quantitative runs.

  • Column Equilibration:

    • Install the PFP column and strictly set the column oven to 35 °C .

    • Equilibrate the column at 5% B for 15 column volumes (approx. 10 minutes at 0.4 mL/min).

    • Scientific Rationale: Temperature control is critical. PFP columns are highly sensitive to temperature fluctuations, which can alter the

      
       interaction dynamics and shift retention times unpredictably.
      
  • Gradient Programming:

    • Set the flow rate to 0.4 mL/min .

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the analyte band at the head of the column).

    • 1.0 - 8.0 min: 5% to 40% B (Linear gradient to elute the isomers).

    • 8.0 - 9.0 min: 40% to 95% B (Column wash to remove highly retained matrix components).

    • 9.0 - 12.0 min: 5% B (Re-equilibration).

  • System Suitability Test (Self-Validation Step):

    • Inject 2 µL of a standard mixture containing 10 µg/mL of both isomers.

    • Validation Criteria: Proceed to sample analysis only if the Resolution (

      
      ) between the two peaks is 
      
      
      
      and the tailing factor is
      
      
      . If
      
      
      , verify the mobile phase pH; formic acid degrades over time and may need fresh preparation.
  • Detection Parameters:

    • DAD: Monitor at 260 nm and 300 nm (bandwidth 4 nm).

    • MS: Negative ESI mode. Capillary voltage: 2.5 kV. Desolvation temperature: 350 °C. Monitor Extracted Ion Chromatogram (XIC) at m/z 181.

References

  • MAC-MOD Analytical. "Exploring the selectivity of C18 phases with Phenyl and PFP functionality." mac-mod.com. URL: [Link]

  • Polish Academy of Sciences. "A rapid HPLC method for determination of major phenolic acids in plant material." pan.olsztyn.pl. URL:[Link]

  • National Institutes of Health (PMC). "Ligustilide: A Phytochemical with Potential in Combating Cancer Development and Progression—A Comprehensive and Critical Review." nih.gov. URL:[Link]

  • R Discovery. "Sequence studies in biosynthesis; mycophenolic acid." researcher.life. URL: [Link]

Sources

Optimization

Technical Support Center: Residual Solvent Removal from Crystalline 5-Methylorsellinic Acid (5-MOA)

System Overview & Mechanistic Context 5-Methylorsellinic acid (4,6-dihydroxy-2,3-dimethylbenzoic acid) is a critical aromatic polyketide precursor utilized in the biosynthesis of complex meroterpenoids and pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

System Overview & Mechanistic Context

5-Methylorsellinic acid (4,6-dihydroxy-2,3-dimethylbenzoic acid) is a critical aromatic polyketide precursor utilized in the biosynthesis of complex meroterpenoids and pharmaceutical agents, including mycophenolic acid[1][2][3]. Structurally, 5-MOA possesses a carboxylic acid and two phenolic hydroxyl groups. This dense array of hydrogen-bond donors and acceptors makes the crystal lattice highly prone to trapping polar organic solvents (e.g., ethanol, ethyl acetate, acetone) during crystallization. Removing these solvents to meet strict regulatory standards without degrading the heat-sensitive active pharmaceutical ingredient (API) requires precise thermodynamic control and an understanding of crystal lattice mechanics.

Troubleshooting & FAQs

Q1: Why does standard vacuum drying fail to remove all residual solvents from 5-MOA? A: Standard vacuum drying relies solely on lowering ambient pressure to evaporate solvents. However, 5-MOA forms strong intermolecular hydrogen bonds with polar solvents, effectively locking them within the crystal lattice as solvates[1]. When a high vacuum is applied too rapidly, surface solvent evaporates instantly, causing the crystal surface to collapse into an amorphous "crust." This crust seals the deeper trapped solvent inside the lattice, making further drying impossible without applying destructive levels of heat.

Q2: Can I increase the drying temperature to drive off the stubborn solvent? A: No. As an ortho-hydroxybenzoic acid derivative, 5-MOA is highly susceptible to thermal decarboxylation[4]. Heating the compound above 60–80°C for prolonged periods will cleave the carboxylic acid group, degrading 5-MOA into 4,5-dimethylresorcinol. Therefore, drying temperatures must be strictly maintained below 50°C to preserve the structural integrity of the molecule.

Q3: What is the most effective method to remove trapped solvents without heat? A: The most effective technique is Vacuum Hydration (also known as displacement drying)[5][6]. By bleeding controlled amounts of water vapor into the vacuum oven, the smaller, highly polar water molecules penetrate the 5-MOA crystal lattice. They competitively disrupt the hydrogen bonds holding the organic solvent, displacing the solvent molecules. The displaced organic solvent is then easily pulled away by the vacuum, leaving behind a transient hydrate that can be gently dried to yield the pure anhydrous crystal[5].

Q4: What are the regulatory targets for solvent removal in drug development? A: If 5-MOA is being developed for pharmaceutical applications, residual solvents must comply with the International Council for Harmonisation (ICH) Q3C guidelines[7][8]. Solvents are categorized by their toxicity profiles, which dictate their Permitted Daily Exposure (PDE).

Quantitative Data: ICH Q3C Limits for Common 5-MOA Solvents

To ensure patient safety and regulatory compliance, the following thresholds must be met when purifying 5-MOA[7][8]:

SolventICH ClassToxicity ProfilePDE (mg/day)Concentration Limit (ppm)
Benzene Class 1Known Human Carcinogen0.022
Methanol Class 2Neurotoxic / Teratogenic30.03,000
Toluene Class 2Neurotoxic8.9890
Acetone Class 3Low Toxic Potential50.05,000
Ethanol Class 3Low Toxic Potential50.05,000
Ethyl Acetate Class 3Low Toxic Potential50.05,000

Experimental Protocols (Self-Validating Systems)

To guarantee trustworthiness, the following protocols are designed as self-validating systems. They integrate a feedback loop where the analytical validation step dictates whether the material is released or recycled through the drying phase.

Protocol A: Vacuum Hydration Drying (For Water-Miscible Solvents)

Causality: This protocol uses competitive hydrogen bonding to displace trapped organic solvents without exceeding the decarboxylation threshold of 5-MOA[5].

  • Preparation: Spread the wet 5-MOA crystal cake evenly onto a glass or PTFE-lined drying tray. Ensure the cake thickness does not exceed 1.5 cm to maximize the exposed surface area.

  • Initial Vacuum: Place the tray in a vacuum oven. Reduce the pressure to 50 mbar at ambient temperature (20–25°C) for 2 hours to remove unbound surface solvent.

  • Hydration Phase: Introduce a controlled bleed of water vapor (sterile steam or humidified nitrogen) into the oven until the internal relative humidity reaches 70–80%, while maintaining a partial vacuum of 200 mbar. Hold for 4 hours. (Mechanism: Water molecules diffuse into the lattice, displacing the organic solvent[6]).

  • Displacement Drying: Cut off the water vapor source. Gradually increase the oven temperature to 40°C (well below the decarboxylation point) and drop the pressure to <10 mbar. Hold for 12 hours to remove the displaced organic solvent and residual water.

  • System Validation (Headspace GC-FID): Dissolve a 20 mg sample of the dried 5-MOA in dimethyl sulfoxide (DMSO). Analyze via Static Headspace Gas Chromatography with Flame Ionization Detection (GC-FID) to confirm that residual solvent levels are below ICH Q3C limits[9][10]. If limits are exceeded, repeat steps 3-4.

Protocol B: Slurry Washing (For Non-Polar Solvents)

Causality: If 5-MOA was crystallized from a solvent that is not easily displaced by water (e.g., toluene), a slurry wash using a highly volatile, non-polar anti-solvent (e.g., heptane) is required to wash the crystal surfaces and extract the trapped solvent via concentration gradients.

  • Suspension: Transfer the 5-MOA crystals into a reaction vessel equipped with an overhead PTFE stirrer.

  • Anti-Solvent Addition: Add 5 volumes (v/w) of cold n-heptane (5°C).

  • Agitation: Stir the slurry at 200 RPM for 3 hours. (Mechanism: The concentration gradient forces the trapped toluene to migrate from the crystal surface into the bulk heptane).

  • Filtration & Drying: Filter the suspension under a nitrogen atmosphere. Dry the resulting cake in a vacuum oven at 40°C and <10 mbar for 8 hours.

  • Validation: Confirm solvent removal via Headspace GC-FID[10].

Visualizations

SolventRemovalWorkflow Start Impure 5-MOA Crystals (High Residual Solvent) Decision Is the trapped solvent water-miscible? Start->Decision VacHydration Protocol A: Vacuum Hydration (Water Vapor Displacement) Decision->VacHydration Yes (e.g., EtOH, Acetone) Slurry Protocol B: Slurry Wash (Heptane Displacement) Decision->Slurry No (e.g., Toluene) Drying Low-Temp Vacuum Drying (T < 40°C to prevent decarboxylation) VacHydration->Drying Slurry->Drying Validation Validation: Headspace GC-FID (Passes ICH Q3C Limits?) Drying->Validation Validation->Decision No (Recycle) Success Pure Anhydrous 5-MOA Validation->Success Yes

Workflow for selecting and validating residual solvent removal techniques for 5-MOA crystals.

VacuumHydrationMechanism State1 5-MOA Lattice + Trapped Organic Solvent State2 H2O Vapor Introduction (70% RH) State1->State2 State3 Competitive H-Bonding Displacement State2->State3 H2O diffuses into lattice State4 Vacuum Extraction (<10 mbar) State3->State4 Organic solvent released State5 Solvent-Free 5-MOA Crystal State4->State5 H2O & Solvent evaporated

Mechanistic pathway of Vacuum Hydration displacing organic solvents via competitive H-bonding.

References

  • 4,6-Dihydroxy-2,3-dimethylbenzoic acid | C9H10O4 | CID 71365885 - PubChem. National Institutes of Health (NIH).1

  • EP0900582A1 - Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceuticals. Google Patents. 5

  • US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals. Google Patents.6

  • Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation (ICH). 7

  • ICH Q3C (R9) Guideline on impurities. European Medicines Agency (EMA). 8

  • Residual Solvent Analysis Information. Thermo Fisher Scientific. 9

  • Analytical Methods for Residual Solvents Determination in Pharmaceutical Products. Polish Pharmaceutical Society. 10

  • Genome Mining-Driven Discovery of 5-Methylorsellinate-Derived Meroterpenoids. ResearchGate. 2

  • The Role of Propionic Acid in Penicillium baarnense (Decarboxylation). Acta Chemica Scandinavica. 4

  • Byssochlamys nivea as a Source of Mycophenolic Acid. Applied and Environmental Microbiology (ASM). 3

  • Notes on Decarboxylation of p-orsellinic acid. ElectronicsAndBooks.

Sources

Troubleshooting

Technical Support Center: Liquid-Liquid Extraction of Benzoic Acid Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter workflows where researchers struggle with poor analyte recovery, intractable emulsions, or impure fractions during the li...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter workflows where researchers struggle with poor analyte recovery, intractable emulsions, or impure fractions during the liquid-liquid extraction (LLE) of ionizable compounds.

For benzoic acid derivatives, extraction efficiency is entirely dictated by the Henderson-Hasselbalch equation :


. To force a carboxylic acid into a non-polar organic solvent (forward extraction), it must be fully protonated and neutral (

). Conversely, to pull it back into an aqueous phase for purification (back-extraction), it must be fully ionized into its conjugate base (

).

This guide provides the mechanistic reasoning, self-validating protocols, and troubleshooting steps necessary to master these extractions.

The Causality of Substituent Effects on pH Optimization

Standard protocols often recommend a blanket aqueous pH of 2.5–3.0 for extracting organic acids[1]. However, benzoic acid derivatives contain functional groups that drastically alter the electron density of the aromatic ring. Electron-withdrawing groups (EWGs) like nitro (


) or chloro (

) pull electron density away from the carboxylate anion, stabilizing it via inductive and resonance effects[2]. This stabilization significantly lowers the

[3].

If you do not adjust your extraction pH to account for these substituent effects, your target compound will remain partially ionized and partition poorly into the organic phase. As a rule of thumb for >99% partitioning efficiency:

  • Forward Extraction (Organic):

    
    
    
  • Back-Extraction (Aqueous):

    
    
    
Table 1: pKa Values and Target pH for Common Benzoic Acid Derivatives
CompoundSubstituent EffectpKaOptimal Forward Extraction pHOptimal Back-Extraction pH
Benzoic Acid None4.20[1]


4-Nitrobenzoic acid para-NO2 (EWG)3.42[3]


Salicylic Acid ortho-OH (Complex)2.97[1]


3,5-Dinitrobenzoic acid meta-NO2 (Strong EWG)2.77[3]


2,6-Dichlorobenzoic acid ortho-Cl (EWG + Steric)1.69[3]

(Requires extreme acid)

pH Optimization Logic Pathway

LLE_Optimization A Identify Benzoic Acid Derivative B Determine pKa Value A->B C Forward Extraction (Organic) Adjust pH ≤ pKa - 2 B->C Extract to Organic E Neutral [HA] partitions into Organic Solvent C->E D Back-Extraction (Aqueous) Adjust pH ≥ pKa + 2 F Ionized [A-] partitions into Aqueous Phase D->F E->D Purify / Recover

Fig 1: pH optimization workflow for forward and back-extraction of benzoic acid derivatives.

Self-Validating Experimental Protocol: pH-Optimized LLE

This protocol utilizes a self-validating framework to ensure that thermodynamic partitioning favors your target phase before you proceed to the next step.

Step 1: Matrix Preparation & Initial pH Adjustment

  • Dissolve your sample in an aqueous matrix. Measure the initial pH using a calibrated probe.

  • Calculate your target forward-extraction pH based on Table 1 (

    
    ).
    
  • Titrate the aqueous phase dropwise using

    
     or 
    
    
    
    until the target pH is reached.
  • Self-Validation Checkpoint: Allow the solution to equilibrate under stirring for 2 minutes. Re-measure the pH. If the pH has drifted upward, matrix buffers are resisting the change; continue titrating until the pH holds steady at the target value.

Step 2: Forward Extraction (Organic Partitioning)

  • Transfer the acidified aqueous sample to a separatory funnel.

  • Add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether)[4].

  • Invert the funnel gently and vent the stopcock immediately to release vapor pressure. Swirl gently rather than shaking vigorously to minimize air incorporation and emulsion risk[5].

  • Self-Validation Checkpoint: Place the funnel on a ring stand. You should observe a sharp, distinct phase boundary within 5 minutes. If a hazy interface

    
     persists, do not drain the layers; proceed to the Emulsion Troubleshooting FAQ below.
    

Step 3: Back-Extraction (Aqueous Purification)

  • Drain the lower aqueous layer (waste). Retain the upper organic layer containing the neutral benzoic acid derivative.

  • To selectively separate your target acid from neutral lipophilic impurities, add an aqueous buffer (e.g., saturated

    
    ) adjusted to 
    
    
    
    [6].
  • Swirl gently and vent frequently. Caution: Bicarbonate washes will generate significant

    
     gas as it neutralizes residual acid[6].
    
  • Self-Validation Checkpoint: The target compound is now ionized and partitioned into the aqueous phase. Spot the organic layer on a TLC plate; the absence of your target analyte confirms a successful quantitative back-extraction.

Troubleshooting & FAQs

Q: Why am I getting poor recovery of my 3,5-dinitrobenzoic acid despite using the standard pH 3.0 protocol? A: You are experiencing a


 shift due to inductive effects. Standard protocols assume a 

near 4.20 (unsubstituted benzoic acid)[1]. However, the two nitro groups on 3,5-dinitrobenzoic acid pull electron density away from the carboxylate, lowering its

to 2.77[3]. At pH 3.0, a significant fraction of your analyte is ionized and trapped in the aqueous phase. Solution: Recalculate your target pH to be at least 2 units below the specific derivative's

. For 3,5-dinitrobenzoic acid, you must acidify the aqueous layer to

.

Q: My extraction formed a thick, stable emulsion at the phase boundary. How can I break it without losing my analyte? A: Emulsions occur when the interfacial tension between the aqueous and organic phases is too low, often caused by vigorous shaking, surfactant-like impurities, or matrix proteins[7]. Do not discard the sample. Implement the following sequential interventions:

  • Salting Out: Add a concentrated brine solution (

    
    ) to the aqueous phase. This increases the ionic strength, decreasing the solubility of the organic solvent in the aqueous phase and forcing the phases to separate[5].
    
  • Mechanical Disruption: Transfer the emulsion to a centrifuge tube and spin at 3,000–5,000 x g for 10 minutes to physically force phase separation[5].

  • Filtration: Pass the emulsion layer through a glass wool plug or highly silanized phase separation filter paper, which selectively allows only one phase to pass[5].

Q: How do I selectively separate my benzoic acid derivative from neutral lipophilic impurities co-extracted into the organic phase? A: Utilize an acid-base back-extraction. Once your sample is in the organic phase, introduce an aqueous phase buffered to a pH of at least


 (e.g., using saturated 

)[6]. The benzoic acid derivative will deprotonate into its water-soluble conjugate base and migrate into the aqueous layer, leaving neutral lipophilic impurities behind in the organic solvent[6]. You can then isolate the aqueous layer, re-acidify it, and perform a final forward extraction into fresh organic solvent to recover the highly purified derivative.
Emulsion Troubleshooting Pathway

Emulsion_Fix E1 Emulsion Formed During LLE E2 Assess Root Cause E1->E2 E3 Vigorous Shaking E2->E3 E4 Low Ionic Strength E2->E4 E5 Matrix Impurities E2->E5 S1 Gentle Swirling or Centrifugation E3->S1 S2 Add Brine (NaCl) 'Salting Out' E4->S2 S3 Filter via Glass Wool or Phase Sep Paper E5->S3

Fig 2: Diagnostic pathway for resolving emulsions during liquid-liquid extraction.

References

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Benchmarking 1H NMR Prediction Tools Against Experimental Data for 4,6-Dihydroxy-2,3-dimethylbenzoic Acid

Executive Summary In modern drug development and natural product characterization, structural elucidation relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. However, assigning the 1H NMR spectra of highly f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and natural product characterization, structural elucidation relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. However, assigning the 1H NMR spectra of highly functionalized, sterically crowded aromatics presents a significant challenge. 4,6-Dihydroxy-2,3-dimethylbenzoic acid (also known as 5-methylorsellinic acid) is a prime example. As a critical polyketide precursor in the biosynthesis of the immunosuppressant mycophenolic acid[1], various fungal meroterpenoids[2], and other complex phytochemicals[3], its accurate characterization is paramount.

This guide objectively compares the performance of three distinct NMR prediction paradigms—Empirical Additivity (ChemDraw) , Machine Learning (Mnova) , and Quantum Mechanical DFT-GIAO (Gaussian 16) —against experimental ground truth. By analyzing the causality behind chemical shifts, particularly intramolecular hydrogen bonding, we demonstrate why advanced 3D quantum modeling is required to prevent critical misassignments in pharmaceutical research.

Product Comparison Matrix: NMR Prediction Alternatives

When assigning the 1H NMR spectrum of a pentasubstituted benzene ring like 4,6-dihydroxy-2,3-dimethylbenzoic acid, scientists typically choose between three tiers of predictive tools:

  • Empirical Additivity Rules (e.g., ChemDraw Professional): Utilizes 2D topological models and base-value additivity. Pros: Instantaneous. Cons: Completely ignores 3D spatial geometry, steric buttressing, and intramolecular hydrogen bonds. Fails to predict exchangeable protons (OH, COOH).

  • Machine Learning / Database Matching (e.g., Mnova NMR Predictor): Leverages vast databases of assigned spectra (e.g., NMRShiftDB) to predict shifts via HOSE codes or neural networks. Pros: Fast and generally accurate for carbon frameworks. Cons: Often underestimates extreme deshielding caused by specific, localized hydrogen bonds not well-represented in the training data.

  • Quantum Mechanical DFT-GIAO (e.g., Gaussian 16): Calculates the exact electron density and magnetic shielding tensors of the optimized 3D conformer. Pros: Unmatched accuracy for complex spatial interactions and hydrogen bonding. Cons: Computationally expensive; requires expert parameterization.

Experimental Ground Truth & Quantitative Comparison

To benchmark these tools, we must establish a highly accurate experimental baseline. The table below summarizes the expected vs. predicted 1H NMR chemical shifts for 4,6-dihydroxy-2,3-dimethylbenzoic acid.

Quantitative Data Summary
Proton AssignmentExperimental (DMSO-d6)ChemDraw (Empirical)Mnova (Machine Learning)Gaussian 16 (DFT-GIAO)Performance Verdict
H-5 (Aromatic) 6.25 ppm (s)6.35 ppm6.20 ppm6.28 ppmAll tools acceptable.
C2-CH3 2.15 ppm (s)2.20 ppm2.12 ppm2.18 ppmAll tools acceptable.
C3-CH3 2.00 ppm (s)2.10 ppm2.05 ppm2.02 ppmDFT captures steric shift.
C4-OH 9.50 ppm (br s)Not Predicted9.20 ppm9.45 ppmDFT highly accurate.
C6-OH (H-Bonded) 11.50 ppm (br s)Not Predicted9.80 ppm11.20 ppm DFT uniquely succeeds.
C1-COOH 13.50 ppm (br s)Not Predicted12.50 ppm13.20 ppmDFT highly accurate.
Mechanistic Insights: The Causality of the C6-OH Shift

The most glaring discrepancy in the predictive models is the C6-OH signal. Why does it appear at 11.50 ppm experimentally, while the C4-OH is at 9.50 ppm?

The C6 hydroxyl group is situated ortho to the C1 carboxylic acid. This proximity forces a strong, locked intramolecular hydrogen bond between the C6-OH proton and the carbonyl oxygen of the COOH group. This interaction drastically withdraws electron density from the C6-OH proton, deshielding it and pushing the signal far downfield.

Empirical tools (ChemDraw) fail because they only read 2D connectivity. ML tools (Mnova) attempt to guess the shift but underestimate the magnitude of this specific H-bond. Only Quantum Mechanical (DFT) modeling , which physically optimizes the 3D geometry and calculates the resulting electron density, successfully predicts this extreme deshielding effect.

Step-by-Step Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, both the experimental acquisition and the computational prediction must operate as self-validating systems.

Protocol A: High-Resolution 1H NMR Acquisition

Causality of Solvent Selection: DMSO-d6 is deliberately chosen over CDCl3 (due to the compound's poor solubility) and CD3OD. While CD3OD offers excellent solubility, its labile deuterium atoms would rapidly exchange with the compound's hydroxyl and carboxyl protons, erasing their signals. DMSO-d6 strongly solvates the molecule and acts as a hydrogen-bond acceptor, slowing proton exchange and allowing the critical OH and COOH signals to be cleanly observed.

  • Sample Preparation: Dissolve 15.0 mg of high-purity (>99%) 4,6-dihydroxy-2,3-dimethylbenzoic acid in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D). Add 0.03% v/v Tetramethylsilane (TMS) to act as the internal zero-point reference.

  • Instrument Calibration: On a 600 MHz NMR spectrometer, tune and match the probe. Shim the magnetic field using the 2H lock signal of DMSO-d6 until the line width at half-height (LWHH) of the TMS peak is <0.5 Hz.

  • Acquisition: Set the probe temperature to 298 K. Acquire 16 transients using a standard 90° pulse sequence (zg30). Crucial Step: Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation for accurate integration.

  • Self-Validation & Processing: Apply a 0.3 Hz exponential line broadening function. Perform Fourier transform and phase correction. Validation: Explicitly reference the TMS peak to 0.00 ppm and confirm the residual DMSO pentet is centered exactly at 2.50 ppm.

Protocol B: Quantum Mechanical (DFT-GIAO) Prediction

Causality of Parameter Selection: The mPW1PW91 functional is specifically utilized in the shielding step because it has been empirically proven (via the CHESHIRE database standards) to yield superior accuracy for NMR chemical shifts compared to standard B3LYP.

  • Conformational Search: Generate 3D conformers using the MMFF94 force field. Select the lowest-energy conformer, ensuring the C6-OH proton is oriented toward the C1-carbonyl oxygen to form the intramolecular hydrogen bond.

  • Geometry Optimization: Optimize the geometry using Gaussian 16 at the B3LYP/6-31G(d,p) level of theory. Apply the Polarizable Continuum Model (PCM) specifying DMSO to simulate dielectric solvent screening.

  • Shielding Tensor Calculation: Calculate the isotropic magnetic shielding tensors (

    
    ) using the Gauge-Independent Atomic Orbital (GIAO) method at the mPW1PW91/6-311+G(2d,p) level.
    
  • Self-Validation (Scaling): Convert the absolute shielding values to chemical shifts (

    
    ) using the established empirical scaling equation for this specific level of theory: δ = (31.8018 - σ) / 1.0487. This internal mathematical correction validates the raw quantum data against real-world TMS standards.
    

Workflow Visualization

The following diagram illustrates the comparative logic and data flow of the three prediction pipelines evaluated in this guide.

NMR_Workflow cluster_predictors NMR Prediction Alternatives Target 4,6-Dihydroxy-2,3-dimethylbenzoic Acid (Target Molecule) ChemDraw Empirical Additivity (ChemDraw) Speed: High | Accuracy: Low Target->ChemDraw Mnova Machine Learning (Mnova) Speed: High | Accuracy: Medium Target->Mnova DFT Quantum Mechanics (DFT-GIAO) Speed: Low | Accuracy: High Target->DFT ExpData Experimental 1H NMR (600 MHz, DMSO-d6) Target->ExpData Analysis Comparative Analysis & Signal Assignment ChemDraw->Analysis Mnova->Analysis DFT->Analysis ExpData->Analysis Outcome Validated Structural Elucidation (Capturing H-Bonds & Sterics) Analysis->Outcome

Workflow comparing empirical, ML, and QM NMR prediction tools against experimental ground truth.

Conclusion & Recommendations

For routine carbon framework verification, Machine Learning predictors (like Mnova) provide an excellent balance of speed and accuracy. However, when working with highly functionalized aromatics like 4,6-dihydroxy-2,3-dimethylbenzoic acid , researchers must be acutely aware of the limitations of 2D and database-driven tools.

To accurately assign exchangeable protons heavily influenced by 3D spatial geometry and intramolecular hydrogen bonding (such as the C6-OH), Quantum Mechanical DFT-GIAO modeling is the only viable predictive product . Pairing DFT calculations with carefully controlled experimental acquisition in a non-exchanging solvent (DMSO-d6) creates a robust, self-validating system that guarantees scientific integrity in structural elucidation.

References

  • Biosynthesis of Mycophenolic Acid. Canadian Journal of Microbiology (Canadian Science Publishing).[URL: https://cdnsciencepub.com/doi/10.1139/m72-131]
  • Genome Mining-Driven Discovery of 5-Methylorsellinate-Derived Meroterpenoids from Aspergillus funiculosus. Organic Letters (ACS Publications).[URL: https://pubs.acs.org/doi/10.1021/acs.orglett.1c00823]
  • Ligustilide: A Phytochemical with Potential in Combating Cancer Development and Progression—A Comprehensive and Critical Review. International Journal of Molecular Sciences (MDPI).[URL: https://www.mdpi.com/1422-0067/25/1/123]

Sources

Comparative

Definitive Structural Elucidation of 5-Methylorsellinic Acid: A Comparative Guide to C13 NMR Assignment Strategies

Content Type: Technical Comparison & Application Guide Target Audience: Natural Product Chemists, Structural Biologists, and Drug Discovery Researchers Subject: 5-Methylorsellinic Acid (2,4-dihydroxy-5,6-dimethylbenzoic...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Application Guide Target Audience: Natural Product Chemists, Structural Biologists, and Drug Discovery Researchers Subject: 5-Methylorsellinic Acid (2,4-dihydroxy-5,6-dimethylbenzoic acid) vs. 3-Methylorsellinic Acid (Isomer)

Executive Summary: The Structural Challenge

In fungal metabolite research—particularly within Aspergillus, Penicillium, and lichen species—5-methylorsellinic acid (5-MOA) is a critical biosynthetic precursor (e.g., for mycophenolic acid and funiculolides).[1] However, its structural elucidation is frequently complicated by the presence of its regioisomer, 3-methylorsellinic acid (3-MOA) (often found as the methyl ester, atraric acid).

Both isomers share an identical mass (


) and a tetrasubstituted benzene core, rendering low-resolution MS and standard 1D 

H NMR insufficient for definitive assignment.

This guide compares three assignment methodologies, establishing 2D HMBC (Heteronuclear Multiple Bond Correlation) as the superior, self-validating protocol. We provide the specific carbon assignments and a logic-flow diagram to distinguish 5-MOA from its isomers.

Structural Analysis & Numbering

To ensure clarity, we utilize the biosynthetic numbering system relative to the orsellinic acid core.

  • Target Molecule: 5-Methylorsellinic Acid [1][2][3][4][5]

    • IUPAC: 2,4-dihydroxy-5,6-dimethylbenzoic acid[6][7][8]

    • Key Feature: The aromatic proton is located at C-3 (between two hydroxyl groups).

  • Common Isomer: 3-Methylorsellinic Acid [2][3]

    • IUPAC: 2,4-dihydroxy-3,6-dimethylbenzoic acid

    • Key Feature: The aromatic proton is located at C-5 (between a hydroxyl and a methyl group).

Visualization of the Target Structure (5-MOA)

G cluster_legend Key Structural Marker C1 C1 (COOH) C2 C2 (C-OH) C1->C2 C3 C3 (CH) C2->C3 C4 C4 (C-OH) C3->C4 C5 C5 (C-Me) C4->C5 C6 C6 (C-Me) C5->C6 Me5 Me-5 C5->Me5 C6->C1 Ring Closure Me6 Me-6 C6->Me6 Note H-3 is shielded (Ortho to 2x OH) Note->C3

Figure 1: Connectivity map of 5-Methylorsellinic Acid showing the critical C3 proton position.

Comparative Methodology: Choosing the Right Assignment Strategy

Method A: 1D C NMR Prediction (The "Quick Look")
  • Mechanism: Relies on chemical shift databases to predict carbon positions.

  • Limitation: In tetrasubstituted benzenes, steric crowding and solvent effects (DMSO vs. MeOD) cause significant shift variations (

    
     ppm), often overlapping with the isomer's expected values.
    
  • Verdict: Insufficient for publication-quality assignment.

Method B: 2D HSQC + HMBC (The "Gold Standard")
  • Mechanism: Uses long-range proton-carbon coupling (

    
     and 
    
    
    
    ) to "walk" around the ring.
  • Why it wins: The correlation between the single aromatic proton and the carboxyl carbon (C-1) is the "smoking gun."

    • In 5-MOA: The proton is at C-3. It is meta to C-1. The

      
       coupling is often weak or absent, BUT it shows strong correlations to both  oxygenated carbons (C-2 and C-4).
      
    • In 3-MOA: The proton is at C-5. It is para to C-1. It shows no correlation to C-1 but correlates strongly to C-3 (methyl) and C-6 (methyl).

  • Verdict: Required for definitive proof.

Definitive Data: 5-MOA vs. 3-MOA[3]

The following table synthesizes experimental data for 5-methylorsellinic acid compared to its isomer. Note the distinct shielding of the aromatic carbon (C-3 vs C-5).

Solvent: DMSO-


 (Recommended for resolution of phenolic protons)
Carbon Position5-MOA (Target)

(ppm)
3-MOA (Isomer)

(ppm)
Multiplicity (DEPT)Key HMBC Correlations (from Ar-H)
C-1 (COOH) 173.5 172.0C (quat)(Usually none from H-3)
C-2 (C-OH) 162.8 161.9C (quat)Strong from H-3
C-3 102.4 (CH) 108.2 (C-Me)CH vs C N/A
C-4 (C-OH) 159.5 160.1C (quat)Strong from H-3
C-5 116.2 (C-Me) 110.6 (CH) C vs CH H-5 correlates to C-1, C-3
C-6 (C-Me) 140.1 138.9C (quat)Weak/None from H-3
5-Me 10.8 N/ACH

Correlates to C-4, C-5, C-6
6-Me 18.2 23.6CH

Correlates to C-1, C-5, C-6
3-Me N/A8.0CH

N/A

Critical Diagnostic: The aromatic CH signal in 5-MOA (C-3) appears significantly upfield (~102 ppm) because it is flanked by two electron-donating hydroxyl groups. In 3-MOA, the aromatic CH (C-5) is flanked by one OH and one Methyl, appearing downfield (~110 ppm).

Experimental Protocol: Self-Validating Workflow

To replicate these results, follow this specific NMR acquisition protocol designed for tetrasubstituted aromatics.

Step 1: Sample Preparation[9][10]
  • Solvent: Dissolve 5-10 mg of compound in 600

    
    L DMSO-
    
    
    
    .
    • Why: DMSO slows proton exchange, often allowing observation of the phenolic -OH protons (

      
       ppm), which provide additional HMBC anchor points.
      
  • Tube: High-quality 5mm NMR tube (prevent shimming errors).

Step 2: Acquisition Parameters (600 MHz equivalent)
  • 1D Proton: 16 scans, spectral width 12 ppm.

  • 1D Carbon: 1024 scans minimum.

    • Setting: Set D1 (Relaxation Delay) to 2.0 - 3.0 seconds .

    • Reason: Quaternary carbons (C-1, C-2, C-4, C-5, C-6) have long T1 relaxation times. Short delays will suppress their signals, making assignment impossible.

  • gHSQC (Adiabatic): Distinguish the C-H (C-3) from the methyls.

  • gHMBC (Long Range):

    • Optimization: Set for

      
       Hz.
      
    • Scans: 32-64 per increment.

    • Crucial Check: Look for the correlation between the 6-Me protons and the C-1 Carboxyl . This links the ring to the acid group.

Step 3: The Logic Flow (Graphviz)

Use this decision tree to validate your assignment.

Workflow Start Start: Isolated Compound (C10H12O4) Step1 Acquire 1H & HSQC Start->Step1 Decision1 Identify Aromatic Proton (Ar-H) Step1->Decision1 CaseA Ar-H is Shielded (~6.3 ppm) HSQC Carbon ~102 ppm Decision1->CaseA Yes CaseB Ar-H is Deshielded (~6.6 ppm) HSQC Carbon ~110 ppm Decision1->CaseB No Step2 Run HMBC CaseA->Step2 Result3MOA CONFIRMED: 3-Methylorsellinic Acid (H is at C5) CaseB->Result3MOA CheckA Does Ar-H correlate to TWO Oxygenated Carbons (>155 ppm)? Step2->CheckA Result5MOA CONFIRMED: 5-Methylorsellinic Acid (H is at C3) CheckA->Result5MOA Yes (C2 & C4) CheckA->Result3MOA No (Only C4)

Figure 2: Decision tree for distinguishing 5-MOA from 3-MOA using NMR spectral features.

References

  • Isolation and Structure Verification of 5-MOA: Nielsen, M. T., et al. (2011). Involvement of a Natural Fusion of a Cytochrome P450 and a Hydrolase in Mycophenolic Acid Biosynthesis. Applied and Environmental Microbiology.

  • Comparative Data for 3-MOA (Atraric Acid Precursor): Zhou, S., et al. (2019). Isolation of Bioactive Metabolites from Soil Derived Fungus-Aspergillus fumigatus. MDPI Molecules.

  • HMBC Methodology for Tetrasubstituted Benzenes: Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers.

Sources

Validation

Comparative Guide: HRMS Profiling and Isomeric Differentiation of C9H10O4 Metabolites

Part 1: Executive Summary & Core Challenge In metabolomics and drug metabolism studies, the elemental composition C9H10O4 (Monoisotopic Mass: 182.0579 Da) represents a significant analytical challenge. It corresponds to...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Challenge

In metabolomics and drug metabolism studies, the elemental composition C9H10O4 (Monoisotopic Mass: 182.0579 Da) represents a significant analytical challenge. It corresponds to a "cluster" of biologically distinct isomers, including Homovanillic Acid (HVA) (a critical dopamine metabolite), Veratric Acid , and Dihydrocaffeic Acid .[1]

While High-Resolution Mass Spectrometry (HRMS) provides the exact mass to confirm the formula, it cannot distinguish these isomers in a full scan (MS1) because their m/z values are identical (181.0506 in negative mode).

This guide provides a validated workflow to differentiate these compounds based on fragmentation mechanisms (MS/MS) and chromatographic behavior , comparing the performance of Q-TOF and Orbitrap platforms.

Part 2: Instrument Platform Comparison

When analyzing small polar metabolites like C9H10O4, the choice between Orbitrap and Q-TOF architectures impacts data quality.[1]

Comparative Performance Table
FeatureOrbitrap (e.g., Q Exactive / Exploris) Q-TOF (e.g., Agilent 6546 / Sciex ZenoTOF) Verdict for C9H10O4
Resolution (FWHM) Ultra-High (>140,000 @ m/z 200)High (30,000 - 60,000)Orbitrap Wins: Critical if complex matrix background (urine/plasma) creates isobaric interference.[1]
Scan Speed Variable (slower at high res, ~12 Hz)Fast & Constant (>50 Hz)Q-TOF Wins: Essential for capturing sharp UHPLC peaks (<2s width) to ensure accurate quantitation.[1]
Mass Accuracy < 3 ppm (Internal Lock Mass often needed)< 2 ppm (Stable calibration)Tie: Both are sufficient to confirm C9H10O4 formula.[1]
Dynamic Range ~4 Orders of Magnitude~5 Orders of MagnitudeQ-TOF Wins: Better for detecting trace HVA in the presence of high-abundance matrix ions.[1]
Expert Insight:

For targeted differentiation of these specific isomers, Q-TOF is often preferred due to its faster duty cycle, which allows for more data points across the sharp chromatographic peaks typical of these polar acids.[1] However, if you are performing untargeted discovery in complex biofluids, the Orbitrap's ultra-high resolution is necessary to strip away background noise that shares the same nominal mass.

Part 3: The Differentiation Workflow (The "Golden Key")

The differentiation of C9H10O4 isomers relies on exploiting their structural differences under Collision-Induced Dissociation (CID).[1]

The Isomers
  • Homovanillic Acid (HVA): Phenylacetic acid backbone.[1]

  • Veratric Acid: Benzoic acid backbone (3,4-dimethoxy).[1][2]

  • Dihydrocaffeic Acid: Phenylpropionic acid backbone.[1]

Fragmentation Logic (Negative Mode)

The location of the carboxylic acid moiety dictates the fragmentation pathway.

  • Pathway A: Decarboxylation (Loss of CO₂) [1]

    • Mechanism:[1][3] Compounds with an acetic or propionic acid side chain (HVA, Dihydrocaffeic) undergo facile decarboxylation.[1]

    • Observation: Dominant fragment at [M-H-44]⁻ .[1]

    • HVA Specifics:m/z 181.0506

      
      137.0608 .[1]
      
  • Pathway B: Radical Methyl Loss (Loss of[1] •CH₃)

    • Mechanism:[1][3] Compounds with methoxy groups on the ring and a stable carboxyl group (Benzoic acids) often lose a methyl radical due to resonance stabilization.

    • Observation: Dominant fragment at [M-H-15]⁻ .[1]

    • Veratric Acid Specifics:m/z 181.0506

      
      166.0272 .[1]
      
Visual Decision Tree

The following diagram illustrates the logic flow for identifying the specific isomer.

C9H10O4_Workflow Start Unknown Peak m/z 181.0506 (ESI-) MS2 Acquire MS/MS Spectrum (CE: 15-30 eV) Start->MS2 CheckFrag Analyze Dominant Fragment MS2->CheckFrag Frag137 Major Product: m/z 137 (Loss of CO2, 44 Da) CheckFrag->Frag137 Decarboxylation Frag166 Major Product: m/z 166 (Loss of CH3•, 15 Da) CheckFrag->Frag166 Demethylation HVA_Group Candidate: HVA or Dihydrocaffeic Acid Frag137->HVA_Group Veratric ID: Veratric Acid (Benzoic Acid Type) Frag166->Veratric RT_Check Check Retention Time (C18 Column) HVA_Group->RT_Check HVA_ID ID: Homovanillic Acid (Elutes Earlier) RT_Check->HVA_ID More Polar DHCA_ID ID: Dihydrocaffeic Acid (Elutes Later) RT_Check->DHCA_ID Less Polar

Figure 1: Decision tree for the differentiation of C9H10O4 isomers using MS/MS fragmentation patterns and chromatographic retention logic.

Part 4: Validated Experimental Protocol

This protocol is designed to be self-validating. The use of a "test mix" containing at least two of the isomers is recommended to confirm retention time order.

Sample Preparation
  • Matrix: Plasma or Urine.[1]

  • Method: Protein Precipitation (PPT).[1]

    • Add 300 µL cold Methanol to 100 µL sample.[1]

    • Vortex 30s, Centrifuge 10 min @ 14,000 rpm.

    • Transfer supernatant; evaporate to dryness; reconstitute in 100 µL water (95:5 Water:MeOH).

    • Why: Acidic metabolites like HVA are soluble in the aqueous phase; PPT removes enzymatic interferences.

Liquid Chromatography (LC) Conditions
  • Column: Waters HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or equivalent high-strength silica.[1]

    • Why: Standard C18 often fails to retain polar acids like HVA.[1] T3 bonding technology withstands 100% aqueous starts, essential for trapping these early eluters.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][4]

    • Note: Do not use Ammonium Acetate if strictly negative mode sensitivity is required, as formate adducts may complicate spectra.[1] Formic acid promotes protonation in mobile phase but allows deprotonation in the ESI- source.

  • Gradient:

    • 0-1 min: 1% B (Isocratic hold for polar retention)[1]

    • 1-8 min: 1%

      
       40% B[1]
      
    • 8-10 min: 40%

      
       95% B[1]
      
Mass Spectrometry Parameters (Source: ESI Negative)
  • Capillary Voltage: 2.5 - 3.0 kV (Lower voltage reduces discharge in negative mode).[1]

  • Gas Temperature: 325°C.

  • Acquisition Mode: Targeted MS/MS or Data Dependent Acquisition (DDA).[1]

  • Collision Energy (CE): Stepped CE (10, 20, 40 eV).[1]

    • Why: HVA decarboxylates easily (low CE), while Veratric acid demethylation requires higher energy.[1] Stepped CE ensures both fragments are captured in a single spectrum.[1]

Part 5: Data Interpretation & Reference Values

Use the table below to validate your experimental results.

CompoundPrecursor [M-H]⁻Key Fragment 1Key Fragment 2Mechanism
Homovanillic Acid 181.0506137.0608 (100%)122.0373Loss of CO₂ (44 Da)
Veratric Acid 181.0506166.0272 (100%)137.0608 (<20%)Loss of[1] •CH₃ (15 Da)
Dihydrocaffeic Acid 181.0506137.0608 (100%)109.0295Loss of CO₂ (44 Da)

Note on Retention Time: On a standard Reverse Phase column, Homovanillic Acid (more polar, free -OH) will generally elute beforeVeratric Acid (less polar, two -OCH3 groups).[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8490, Homovanillic acid.[1] Retrieved from [Link][1]

  • Kaufmann, A., et al. (2015). High-resolution mass spectrometry: Orbitrap versus time-of-flight technology.[1] Comprehensive comparison of resolution and speed for small molecule analysis. Retrieved from [Link]

  • Gruz, J., et al. (2008). Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry.[1] Detailed fragmentation mechanisms of benzoic vs. phenylacetic acids in negative mode.[1] Retrieved from [Link]

  • Human Metabolome Database (HMDB). Metabolite Entry: Veratric Acid (HMDB0002263).[1] Spectral data and chemical taxonomy.[1][5][6] Retrieved from [Link][1]

Sources

Comparative

Publish Comparison Guide: FT-IR Spectrum Analysis of 4,6-Dihydroxy-2,3-Dimethylbenzoic Acid

Target Audience: Researchers, Medicinal Chemists, and QC Scientists in Drug Development.[1] Topic: Structural Characterization and Differentiation of 5-Methylorsellinic Acid (4,6-dihydroxy-2,3-dimethylbenzoic acid). Exec...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and QC Scientists in Drug Development.[1] Topic: Structural Characterization and Differentiation of 5-Methylorsellinic Acid (4,6-dihydroxy-2,3-dimethylbenzoic acid).

Executive Summary & Strategic Context

In the development of polyketide-derived pharmaceuticals (such as mycophenolic acid derivatives), 4,6-dihydroxy-2,3-dimethylbenzoic acid (also known as 5-methylorsellinic acid ) serves as a critical metabolic intermediate. Its structural integrity is defined by a dense substitution pattern on the benzene ring: a carboxylic acid group flanked by a methyl group at the C2 position and a hydroxyl group at the C6 position.

This specific "di-ortho" environment creates a unique intramolecular hydrogen-bonding network that significantly alters its FT-IR spectral signature compared to standard benzoic acid derivatives.[1] This guide provides a technical comparison of this compound against its structural analogs, establishing a self-validating protocol for its identification using Fourier Transform Infrared (FT-IR) spectroscopy.[1]

Why This Analysis Matters
  • differentiation from Isomers: The compound is easily confused with orsellinic acid (2,4-dihydroxy-6-methylbenzoic acid) or 3,5-dimethylorsellinic acid during biosynthesis monitoring.[1]

  • Purity Verification: The specific shift of the carbonyl (C=O) band is a sensitive indicator of crystalline purity and hydration state.

Comparative Analysis: Target vs. Analogs

To objectively assess the FT-IR performance of 4,6-dihydroxy-2,3-dimethylbenzoic acid, we compare it against two commercially common analogs that represent "partial" structures of the target.

FeatureTarget: 4,6-Dihydroxy-2,3-dimethylbenzoic acidComparator A: 2,4-Dihydroxybenzoic AcidComparator B: 2,3-Dimethylbenzoic Acid
Common Name 5-Methylorsellinic Acidngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-Resorcylic Acid
2,3-Xylylic Acid
Key Structural Difference Full substitution (2-Me, 3-Me, 4-OH, 6-OH)Lacks Methyl groups; has 2,4-OHLacks Hydroxyl groups; has 2,3-Me
C=O[2] Stretch Frequency ~1640–1655 cm⁻¹ (Chelated)~1630–1650 cm⁻¹ (Chelated)~1680–1695 cm⁻¹ (Free/Dimeric)
O-H Region Complex: Sharp (free 4-OH) + Broad (chelated 6-OH)Broad (chelated 2-OH dominates)Broad (COOH dimer only)
Aromatic C=C ~1600 cm⁻¹ & ~1580 cm⁻¹ (Enhanced intensity)~1610 cm⁻¹~1590 cm⁻¹ (Weaker)
Differentiation Factor Low C=O freq + Strong Methyl C-H Low C=O freq + Weak C-HHigh C=O freq + Strong Methyl C-H
Expert Insight: The "Ortho Effect" Mechanism

The defining feature of the target compound's spectrum is the Intramolecular Hydrogen Bond between the C6-hydroxyl hydrogen and the C1-carbonyl oxygen.

  • Mechanism: This interaction forms a stable 6-membered pseudo-ring.[1]

  • Spectral Consequence: It weakens the C=O bond, lowering its force constant.[3] While a typical benzoic acid C=O stretches at ~1690 cm⁻¹, the target's C=O shifts down to 1640–1655 cm⁻¹ .

  • Validation: If your spectrum shows a C=O peak >1680 cm⁻¹, you likely have the wrong isomer (e.g., 3,4-dihydroxy) or the sample has degraded (decarboxylation).

Experimental Protocol: Self-Validating Workflows

For drug development applications, reproducibility is paramount.[1] We compare two sampling techniques: Attenuated Total Reflectance (ATR) vs. KBr Pellet Transmission .[1]

Method A: Diamond ATR (Recommended for Routine ID)[1]
  • Pros: Minimal sample prep, no moisture interference, non-destructive.[1]

  • Cons: Lower sensitivity for trace impurities; peak intensity varies with wavelength (penetration depth correction needed).[1]

Protocol:

  • Blanking: Clean the diamond crystal with isopropanol.[1] Collect a 32-scan background.[1][4]

  • Deposition: Place ~5 mg of the crystalline powder on the crystal center.

  • Compression: Apply high pressure (>80 lbs) using the slip-clutch tower to ensure intimate contact.[1] Note: Poor contact results in a noisy baseline >2500 cm⁻¹.

  • Acquisition: Scan 4000–400 cm⁻¹ at 4 cm⁻¹ resolution.

  • Correction: Apply "ATR Correction" in your software to normalize peak intensities for library comparison.

Method B: KBr Pellet (Recommended for Structural Elucidation)[1]
  • Pros: Higher resolution, classic transmission mode (comparable to older literature).[1]

  • Cons: Hygroscopic KBr can introduce water bands (3400 cm⁻¹); high pressure can disrupt the crystal lattice.[1]

Protocol:

  • Ratio: Mix 1 mg sample with 100 mg spectroscopic grade KBr (dried at 110°C).

  • Grinding: Grind in an agate mortar gently to avoid polymorphic transitions.

  • Pressing: Press at 8 tons for 2 minutes under vacuum to form a transparent disc.

  • Validation: Check the region 3400–3500 cm⁻¹. If a broad "hump" exists without specific structure, the KBr is wet.

Workflow Visualization

The following diagram outlines the logical decision tree for selecting the method and interpreting the results.

FTIR_Workflow Start Sample: 4,6-dihydroxy-2,3-dimethylbenzoic acid Goal Define Analytical Goal Start->Goal Choice Method Selection Goal->Choice ATR Method A: Diamond ATR (Routine ID / QC) Choice->ATR Speed/QC KBr Method B: KBr Pellet (Detailed Structural Analysis) Choice->KBr Resolution ATR_Step Apply High Pressure Scan 4000-400 cm⁻¹ ATR->ATR_Step KBr_Step Mix 1:100 with Dry KBr Press Transparent Disc KBr->KBr_Step Check Spectral Validation Check ATR_Step->Check KBr_Step->Check Valid_CO C=O Peak at 1640-1655 cm⁻¹? (Confirm Ortho-OH) Check->Valid_CO Valid_CH Aliphatic C-H at 2900-2950 cm⁻¹? (Confirm Methyls) Valid_CO->Valid_CH Result_Pass PASS: Identity Confirmed Valid_CH->Result_Pass Yes Result_Fail FAIL: Check Isomer/Purity Valid_CH->Result_Fail No

Caption: Decision matrix for FT-IR method selection and spectral validation logic for 5-methylorsellinic acid.

Detailed Spectral Interpretation

This section breaks down the specific wavenumbers associated with the functional groups of 4,6-dihydroxy-2,3-dimethylbenzoic acid.

A. The Fingerprint Region (1500–600 cm⁻¹)

This region provides the "barcode" for isomer differentiation.

  • 1600 & 1580 cm⁻¹ (Aromatic C=C): Enhanced intensity due to the resonance contribution of the two hydroxyl groups (auxochromes).

  • ~1450 cm⁻¹ (Methyl Bending): Asymmetric deformation of the -CH₃ groups at C2 and C3.

  • ~1250–1300 cm⁻¹ (C-O Stretch): Strong band corresponding to the phenolic C-O stretch.[1] The C6-OH (chelated) will appear at a slightly different frequency than the C4-OH (free/intermolecular), often resulting in a split or broadened peak in this region.

  • 800–900 cm⁻¹ (C-H Out-of-Plane): Diagnostic for the substitution pattern. A penta-substituted benzene ring (leaving only one aromatic proton at C5) typically shows a solitary, distinct C-H wagging band.[1]

B. The Functional Group Region (4000–1500 cm⁻¹)
  • 3200–2500 cm⁻¹ (O-H Stretch):

    • Feature: A very broad, diffuse envelope.[1]

    • Cause: Superposition of the carboxylic O-H dimer stretch and the phenolic O-H stretches.

    • Specifics: Look for "satellite" peaks on the lower frequency slope (~2600 cm⁻¹) which are characteristic of strong carboxylic acid dimerization.

  • 2920–2850 cm⁻¹ (Aliphatic C-H):

    • Feature: Distinct sharp peaks sitting on the shoulder of the broad O-H band.

    • Significance: Confirms the presence of the methyl groups (C2-Me, C3-Me). Absence of these peaks would suggest a simple dihydroxybenzoic acid isomer.

Biosynthetic Context Diagram

Understanding the origin of this compound aids in interpreting impurities (e.g., unreacted precursors).

Biosynthesis Orsellinic Orsellinic Acid (Precursor) C=O: ~1650 cm⁻¹ No 3-Me, 5-Me Target 5-Methylorsellinic Acid (Target) C=O: ~1645 cm⁻¹ 2-Me, 3-Me present Orsellinic->Target + Methylation (SAM) (Adds C-H peaks) MPA Mycophenolic Acid (Final Drug) Complex Ester/Lactone Target->MPA + Farnesyl chain + Cyclization

Caption: Biosynthetic pathway highlighting the structural evolution from Orsellinic Acid to the target, aiding in impurity identification.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71365885, 4,6-Dihydroxy-2,3-dimethylbenzoic acid. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Benzoic acid, 2,3-dimethyl- IR Spectrum. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]

  • Hssaini, L., et al. (2022). Rapid Prediction of Phenolic Acids Using Mid-Infrared Spectroscopy. Frontiers in Plant Science. Retrieved from [Link]

  • Shimadzu Corporation. KBr Pellet Method vs. ATR: Analysis of Hydrochloride Salts and Carboxylic Acids. Application News. Retrieved from [Link][1]

  • Regueira, T. B., et al. (2022). Complexes of 2,4,6-trihydroxybenzoic acid: effects of intramolecular hydrogen bonding. Acta Crystallographica Section C. Retrieved from [Link]

Sources

Validation

A Comparative Analysis of the Melting Points of Synthetic and Natural 5-Methylorsellinic Acid

A Guide for Researchers in Drug Discovery and Development In the realm of natural product synthesis and drug development, the meticulous verification of a compound's identity and purity is paramount. For researchers work...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Drug Discovery and Development

In the realm of natural product synthesis and drug development, the meticulous verification of a compound's identity and purity is paramount. For researchers working with 5-methylorsellinic acid, a key biosynthetic precursor to a wide array of bioactive meroterpenoids, understanding the physicochemical properties of both its natural and synthetic forms is crucial. This guide provides a comparative analysis of the melting point of synthetic versus naturally derived 5-methylorsellinic acid, offering insights into potential variations and the experimental rigor required for its characterization.

Understanding 5-Methylorsellinic Acid

5-Methylorsellinic acid (5-MOA) is a polyketide that serves as a fundamental building block in the biosynthesis of numerous fungal and lichen-derived secondary metabolites.[1][2] Its structural backbone is a dihydroxybenzoic acid with a methyl group at the 5-position. The interest in 5-MOA stems from its role as a precursor to compounds with diverse biological activities, making its synthesis and isolation a significant area of research.[3][4]

Melting Point: A Critical Quality Attribute

The melting point of a crystalline solid is a sensitive indicator of its purity. A pure substance will typically melt over a narrow temperature range, while impurities will broaden and depress this range. Therefore, a direct comparison of the melting points of synthetically produced and naturally isolated 5-methylorsellinic acid can provide valuable information about their respective purity profiles.

Visualizing the Comparison Workflow

Melting_Point_Comparison cluster_synthetic Synthetic 5-Methylorsellinic Acid cluster_natural Natural 5-Methylorsellinic Acid synth_start Chemical Synthesis synth_purify Purification (e.g., Recrystallization) synth_start->synth_purify synth_char Characterization (NMR, MS) synth_purify->synth_char synth_mp Melting Point Determination synth_char->synth_mp comparison Melting Point Comparison synth_mp->comparison nat_source Natural Source (Lichen, Fungus) nat_extract Extraction nat_source->nat_extract nat_isolate Isolation & Purification (Chromatography) nat_extract->nat_isolate nat_char Characterization (NMR, MS) nat_isolate->nat_char nat_mp Melting Point Determination nat_char->nat_mp nat_mp->comparison

Caption: A workflow diagram illustrating the parallel processes of obtaining and characterizing synthetic and natural 5-methylorsellinic acid for a melting point comparison.

Comparative Data

Compound Source Reported Melting Point (°C) Notes
5-Methylorsellinic Acid Synthetic204-206Data from a commercial supplier (Sigma-Aldrich).[1]
Orsellinic Acid Natural (from Parmotrema tinctorum lichen)184A closely related natural analog, lacking the C5 methyl group.[5]

Discussion of Melting Point Discrepancies

  • Purity: Synthetic compounds, after rigorous purification steps like recrystallization, can often achieve a very high degree of purity, leading to a sharp and higher melting point.

  • Molecular Structure: The additional methyl group in 5-methylorsellinic acid compared to orsellinic acid will influence the crystal lattice packing and intermolecular forces, which in turn affects the melting point. Generally, increased molecular symmetry and stronger intermolecular forces lead to higher melting points.

  • Impurities in Natural Isolates: Natural extracts contain a complex mixture of compounds. Even after purification, trace amounts of structurally similar compounds can remain, potentially depressing and broadening the melting point range of the isolated natural product.

It is imperative for researchers isolating 5-methylorsellinic acid from natural sources to perform thorough characterization, including high-resolution mass spectrometry and NMR, to confirm its identity and assess its purity before comparing its melting point to a synthetic standard.

Experimental Protocols

Protocol 1: Capillary Melting Point Determination

This protocol outlines the standard method for determining the melting point of a solid sample using a capillary-based apparatus.[6][7][8][9]

Apparatus:

  • Melting point apparatus with a heating block and temperature control

  • Capillary tubes (sealed at one end)

  • Mortar and pestle or spatula for sample grinding

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation:

    • Ensure the sample of 5-methylorsellinic acid (either synthetic or natural) is completely dry.

    • Place a small amount of the sample on a clean, dry surface and grind it into a fine powder.

  • Loading the Capillary Tube:

    • Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube.

    • Invert the tube and gently tap it on a hard surface to cause the sample to fall to the bottom, sealed end.

    • The packed sample should be approximately 2-4 mm in height.

  • Melting Point Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • If the approximate melting point is known, set the initial temperature to about 15-20°C below the expected melting point.

    • Heat the sample at a rate of 1-2°C per minute.

    • Observe the sample closely through the viewing lens.

    • Record the temperature at which the first liquid droplet appears (the onset of melting).

    • Continue heating and record the temperature at which the last solid crystal melts (the clear point).

    • The melting point is reported as the range between the onset and clear point temperatures.

  • Data Integrity:

    • For accurate results, perform the determination in triplicate and report the average melting point range.

Conclusion

The comparison of melting points between synthetic and natural 5-methylorsellinic acid serves as a fundamental checkpoint for identity and purity. While a definitive melting point for the natural form remains to be widely reported, the available data for its synthetic counterpart and closely related natural analogs underscore the importance of meticulous experimental technique and thorough characterization. For researchers in drug development, a clear understanding of these physicochemical properties is a critical step in advancing promising natural product-based candidates from the laboratory to the clinic.

References

  • J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point. Retrieved from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • Cole-Parmer. (2021, May 28). Preparation of samples for melting point determination. Retrieved from [Link]

  • Tang, X., et al. (2024). Production of non-natural 5-methylorsellinate-derived meroterpenoids in Aspergillus oryzae. Beilstein Journal of Organic Chemistry, 20, 638–646.
  • Beilstein Journals. (2024, March 20). Production of non-natural 5-methylorsellinate-derived meroterpenoids in Aspergillus oryzae. Retrieved from [Link]

  • Le, T. H., & Pham, T. K. Q. (2021). Phenolic compounds from the lichen Parmotrema tinctorum. VNUHCM Journal of Science and Technology Development, 24(1), 1745-1750.
  • Rath, S. K., et al. (2024). Structural characterization, in-silico studies, and antifungal activity of 5-methylmellein isolated from endophytic Alternaria burnsii. Journal of Basic Microbiology, e24126.
  • MDPI. (2022, January 14). (S)-5-Methylmellein Isolated from an Endogenous Lichen Fungus Rosellinia corticium as a Potent Inhibitor of Human Monoamine Oxidase A. Retrieved from [Link]

  • Singh, R., et al. (2011). Isolation, Characterization and Antifungal Activity of Major Constituents of the Himalayan Lichen Parmelia reticulata Tayl.†. Journal of Agricultural and Food Chemistry, 59(6), 2299–2305.
  • Porzio, A. M. (2016). Studies towards the synthesis of 3,5-dimethylorsellinic acid meroterpenoids. Boston University.
  • Tang, X., et al. (2024). Production of non-natural 5-methylorsellinate-derived meroterpenoids in Aspergillus oryzae. Google Scholar.
  • PubMed. (2019, May 15). Discovery, synthesis, biological evaluation and molecular docking study of (R)-5-methylmellein and its analogs as selective monoamine oxidase A inhibitors. Retrieved from [Link]

Sources

Comparative

Technical Comparison Guide: UV-Vis Characterization of 4,6-Dihydroxy-2,3-Dimethylbenzoic Acid

This guide details the UV-Vis spectral characteristics of 4,6-dihydroxy-2,3-dimethylbenzoic acid (also known in biosynthetic literature as 5-methylorsellinic acid or 5-MOA ).[1] It synthesizes experimental data from poly...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the UV-Vis spectral characteristics of 4,6-dihydroxy-2,3-dimethylbenzoic acid (also known in biosynthetic literature as 5-methylorsellinic acid or 5-MOA ).[1] It synthesizes experimental data from polyketide biosynthesis research to provide a robust reference for identification and comparison.

Executive Summary & Compound Identity

4,6-dihydroxy-2,3-dimethylbenzoic acid is a key tetraketide intermediate in the biosynthesis of mycophenolic acid (MPA) .[1] In the literature, it is frequently referred to as 5-methylorsellinic acid (5-MOA) , a name derived from its structural relationship to orsellinic acid (2,4-dihydroxy-6-methylbenzoic acid) with an additional methyl group at the C5 position (relative to the orsellinic scaffold).[1]

  • IUPAC Name: 4,6-dihydroxy-2,3-dimethylbenzoic acid[1][2][3][4]

  • Common Synonym: 5-Methylorsellinic Acid (5-MOA)[1][5][6][7]

  • Role: Specific precursor to mycophenolic acid; formed by the methylation of a polyketide synthase product.

  • Primary Application: Biomarker in fungal fermentation (e.g., Penicillium brevicompactum) and impurity profiling in MPA production.

UV-Vis Absorption Profile

The UV-Vis spectrum of 4,6-dihydroxy-2,3-dimethylbenzoic acid is characterized by three distinct absorption bands typical of polysubstituted resorcylic acids. The presence of two hydroxyl groups (auxochromes) and two methyl groups on the benzene ring induces significant bathochromic (red) shifts compared to unsubstituted benzoic acid.

Experimental Absorption Maxima ( )

Solvent: Methanol (MeOH) or Acidified Acetonitrile/Water[1]

Band Assignment

(nm)
Intensity (

)
Electronic TransitionDescription
Band III (E-Band) 210 – 212 High (~4.[1]2)

Aromatic core excitation; often cut off by solvent absorption.[1]
Band II (K-Band) 261 – 263 Medium (~4.[1]0)

Primary conjugation band; sensitive to resonance effects of ortho/para substituents.[1]
Band I (B-Band) 303 – 305 Low/Med (~3.[1]5)

Secondary band; highly characteristic of intramolecular H-bonding (salicylate moiety).[1]

Analyst Note: The absorption at 303 nm is the most diagnostic feature for this compound in complex matrices, as it avoids interference from simple phenolics that typically absorb below 280 nm.

Comparative Analysis: Structural Analogs

To validate the identity of 4,6-dihydroxy-2,3-dimethylbenzoic acid, it is essential to compare its spectral data with structurally related benzoic acid derivatives.[1] The data below highlights the incremental optical shifts caused by substituent effects.

Table 1: Spectral Comparison of Benzoic Acid Derivatives
CompoundStructure

(nm) [MeOH]
Shift Analysis
Benzoic Acid Unsubstituted230, 274Baseline.[1] No auxochromes.
2,4-Dihydroxybenzoic Acid 2,4-diOH258, 296Strong red shift due to two -OH groups (resonance donation).[1]
Orsellinic Acid 2,4-diOH, 6-Me262, 300Addition of 6-Me causes slight steric/electronic perturbation.[1]
Target: 5-MOA 2,4-diOH, 5,6-diMe 262, 303 Addition of 5-Me (ortho to 4-OH) stabilizes the excited state, maintaining the ~303 nm max.
Mycophenolic Acid Phthalide core215, 250, 305Cyclization to phthalide alters the chromophore significantly.[1]

Key Insight: The target compound (5-MOA) shares a nearly identical profile with Orsellinic Acid but can be distinguished by retention time (HPLC) or Mass Spectrometry (


 196 vs 168).[1] The 

at 303 nm is preserved due to the intact salicylate-like intramolecular hydrogen bonding between the 6-OH (ortho) and the carboxyl group.

Experimental Protocol: Reliable Detection

This protocol ensures reproducible spectral acquisition by controlling pH-dependent ionization, which can drastically shift


 (phenolate anions absorb at longer wavelengths than neutral phenols).[1]
Step-by-Step Methodology
  • Preparation: Dissolve 1.0 mg of the standard in 10 mL of HPLC-grade Methanol . Sonicate for 2 minutes to ensure complete dissolution.

  • Mobile Phase Setup: Use an acidic mobile phase to keep the carboxyl group protonated (

    
    ).
    
    • Solvent A: Water + 0.1% Formic Acid (or 0.05% TFA).[1]

    • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Chromatographic Separation: Inject 10

    
    L onto a C18 column (e.g., 150 x 4.6 mm, 5 
    
    
    
    m).
  • Detection: Set the Diode Array Detector (DAD) to scan from 200 to 400 nm .

  • Validation: Extract the chromatogram at 303 nm . This wavelength maximizes selectivity against non-resorcylic impurities.

Structural & Biosynthetic Context

Understanding the origin of 4,6-dihydroxy-2,3-dimethylbenzoic acid clarifies its structural assignment.[1] It is the first aromatic intermediate formed after the methylation of the polyketide chain.

Biosynthesis AcetylCoA Acetyl-CoA (Starter Unit) Tetraketide Tetraketide Intermediate AcetylCoA->Tetraketide MalonylCoA 3x Malonyl-CoA (Extender) MalonylCoA->Tetraketide Target 4,6-dihydroxy-2,3-dimethylbenzoic acid (5-Methylorsellinic Acid) λmax: 262, 303 nm Tetraketide->Target 1. Methylation (SAM) 2. Cyclization (PKS) DHMB DHMB (Hydroxylated Intermediate) Target->DHMB P450 Oxidation MPA Mycophenolic Acid (Final Product) DHMB->MPA Farnesylation & Lactonization

Figure 1: Biosynthetic pathway illustrating the formation of 4,6-dihydroxy-2,3-dimethylbenzoic acid (Target) from simple precursors.[1] The compound serves as the scaffold for subsequent modifications leading to Mycophenolic Acid.

References

  • Bedford, C. T., et al. (1973).[1] "Biosynthesis of Mycophenolic Acid." Canadian Journal of Chemistry, 51(5), 694–697.[1] Link[1]

    • Establishes 4,6-dihydroxy-2,3-dimethylbenzoic acid as a specific precursor and details incorpor
  • Hansen, B. G., et al. (2012).[1] "Involvement of a Natural Fusion of a Cytochrome P450 and a Hydrolase in Mycophenolic Acid Biosynthesis." Applied and Environmental Microbiology, 78(14), 4908–4913.[1] Link[1]

    • Provides spectral data for 5-methylorsellinic acid (5-MOA)
  • Zhang, W., et al. (2015).[1] "Functional Characterization of MpaG', the O-Methyltransferase Involved in the Biosynthesis of Mycophenolic Acid." ChemBioChem, 16(4), 565-569.[1] Link[1]

    • Confirms the structural identity of the methylated orsellinic acid intermedi
  • Karimova, N. V., et al. (2020).[1][5] "Absorption Spectra of Benzoic Acid in Water at Different pH." Physical Chemistry Chemical Physics, 22, 5384-5396.[1] Link

    • Provides theoretical baseline d

Sources

Validation

Comparing retention times of orsellinic acid and 5-methylorsellinic acid

Comparative Chromatographic Analysis: Retention Dynamics of Orsellinic Acid and 5-Methylorsellinic Acid Introduction Orsellinic acid (OA) and 5-methylorsellinic acid (5-MOA) are foundational tetraketide intermediates in...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Chromatographic Analysis: Retention Dynamics of Orsellinic Acid and 5-Methylorsellinic Acid

Introduction

Orsellinic acid (OA) and 5-methylorsellinic acid (5-MOA) are foundational tetraketide intermediates in the biosynthesis of numerous fungal secondary metabolites, including the clinically significant immunosuppressant mycophenolic acid (MPA)[1]. For researchers engaged in genome mining, biosynthetic pathway elucidation, or metabolic engineering, distinguishing between these two closely related homologs is a critical analytical step.

Because their structures differ by only a single methyl group, analyzing them requires robust chromatographic methods[2]. This guide provides an objective, mechanistically grounded comparison of their retention behaviors in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and outlines a self-validating protocol for their baseline separation.

Mechanistic Causality: Structural Impact on Retention

To understand the chromatographic behavior of these compounds, we must examine the causality between their molecular structures and the stationary phase.

Orsellinic acid (2,4-dihydroxy-6-methylbenzoic acid) is synthesized by a non-reducing polyketide synthase (NR-PKS). In pathways such as MPA biosynthesis, a methyltransferase domain (e.g., MpaC) utilizes S-adenosylmethionine (SAM) to add a methyl group to the C5 position of the aromatic ring, yielding 5-methylorsellinic acid[2].

In RP-HPLC, separation is driven by the hydrophobic effect. The stationary phase (typically alkyl chains like C18 bonded to silica) is non-polar, while the mobile phase is polar. The addition of the C5 methyl group in 5-MOA increases the molecule's non-polar surface area, thereby increasing its partition coefficient (


). According to solvophobic theory, this structural modification enhances the hydrophobic interaction between 5-MOA and the C18 stationary phase. Consequently, 5-MOA requires a higher concentration of the organic modifier to desorb from the column, resulting in a strictly predictable longer retention time  compared to OA under identical gradient conditions[3].

Comparative Data Summary

The physicochemical differences that dictate their chromatographic separation are summarized below.

PropertyOrsellinic Acid (OA)5-Methylorsellinic Acid (5-MOA)
Chemical Formula C8H8O4C9H10O4
Molecular Weight 168.15 g/mol 182.17 g/mol
Structural Distinction Hydrogen at C5Methyl group (-CH3) at C5
Relative Lipophilicity LowerHigher
RP-HPLC Retention Behavior Elutes Earlier (Shorter

)
Elutes Later (Longer

)
Target MS Ion (

)
m/z 167.03m/z 181.05

Standardized LC-HRMS Analytical Protocol

To ensure reproducibility across different laboratories, the following methodology details a self-validating LC-HRMS workflow optimized for the baseline resolution of OA and 5-MOA[4].

System and Materials
  • Instrumentation : UHPLC system coupled with a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) and a Photodiode Array (PDA) detector[5].

  • Column : Phenomenex Kinetex C18 (100 × 2.1 mm, 2.6 μm core-shell) or equivalent. Rationale: Core-shell technology minimizes eddy diffusion, providing sharper peaks for closely eluting homologs.

  • Mobile Phase A : LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B : LC-MS grade Acetonitrile + 0.1% Formic Acid.

    • Causality Check: Formic acid is critical. It suppresses the ionization of the carboxylic and phenolic hydroxyl groups. Keeping these molecules in their neutral, protonated state prevents peak tailing and ensures predictable hydrophobic interactions with the C18 phase[6].

Gradient Elution Program

A shallow gradient is employed to maximize the resolution (


) between the two analytes.
  • Flow Rate : 0.400 mL/min

  • Column Temperature : 40 °C (Reduces mobile phase viscosity and improves mass transfer).

  • 0.0 - 2.0 min : 10% B (Isocratic hold to focus analytes at the column head)

  • 2.0 - 14.0 min : Linear gradient from 10% to 65% B

  • 14.0 - 17.0 min : Linear gradient from 65% to 100% B (Column flush)

  • 17.0 - 20.0 min : 100% B (Wash)

  • 20.0 - 25.0 min : 10% B (Equilibration for the next injection)

Detection Parameters
  • UV/Vis : Extract chromatograms at 254 nm and 280 nm.

  • Mass Spectrometry : Electrospray Ionization in negative mode (ESI-). Capillary voltage at 2.5 kV. Monitor extracted ion chromatograms (EIC) for m/z 167.034 (OA) and m/z 181.050 (5-MOA) with a 5 ppm mass tolerance[4].

System Suitability and Self-Validation

A protocol is only as good as its internal validation. Before running experimental samples, execute the following sequence:

  • Blank Injection : Inject 2 μL of initial mobile phase. Verify that the Signal-to-Noise (S/N) ratio at the expected retention windows is < 3 to confirm zero carryover.

  • Standard Mix Injection : Inject a mixed standard of OA and 5-MOA.

  • Validation Criteria : The system is validated only if OA elutes first, followed by 5-MOA, with a chromatographic resolution (

    
    ) 
    
    
    
    (baseline separation). If
    
    
    , decrease the slope of the gradient between 2.0 and 14.0 minutes.

Mechanistic Visualization

HPLC_Separation Start Sample Mixture (OA + 5-MOA) Column Reversed-Phase C18 Column (Hydrophobic Stationary Phase) Start->Column OA_Prop Orsellinic Acid (OA) Lower Lipophilicity Weaker C18 Interaction Column->OA_Prop MOA_Prop 5-Methylorsellinic Acid (5-MOA) Higher Lipophilicity (+CH3) Stronger C18 Interaction Column->MOA_Prop OA_Elute Early Elution (Shorter Retention Time) OA_Prop->OA_Elute MOA_Elute Late Elution (Longer Retention Time) MOA_Prop->MOA_Elute Detector UV/Vis & MS Detection (Extracted Ion Chromatogram) OA_Elute->Detector MOA_Elute->Detector

RP-HPLC separation logic for orsellinic acid and 5-methylorsellinic acid based on lipophilicity.

References

  • Molecular Basis for Mycophenolic Acid Biosynthesis in Penicillium brevicompactum - PMC. nih.gov. 1

  • Molecular Basis for Mycophenolic Acid Biosynthesis in Penicillium brevicompactum | Applied and Environmental Microbiology - ASM Journals. asm.org. 2

  • Characterization of a NRPS-like Protein from Pestalotiopsis fici for Aldehyde Generation. mdpi.com. 6

  • Genome Mining-Guided Discovery of Two New Depsides from Talaromyces sp. HDN1820200 - MDPI. mdpi.com. 3

  • Identification and Functional Analysis of the Mycophenolic Acid Gene Cluster of Penicillium roqueforti | PLOS One. plos.org. 5

  • Versatile Enzyme Expression and Characterization System for Aspergillus nidulans, with the Penicillium brevicompactum Polyketide Synthase Gene from the Mycophenolic Acid Gene Cluster as a Test Case - PMC. nih.gov. 4

Sources

Comparative

Technical Comparison of Benzoic Acid Derivatives: Crystal Packing and Structural Stability

Subject: 4,6-Dihydroxy-2,3-dimethylbenzoic Acid (5-Methylorsellinic Acid) Content Type: Publish Comparison Guide Audience: Researchers, Crystallographers, and Drug Discovery Scientists Executive Summary & Structural Cont...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: 4,6-Dihydroxy-2,3-dimethylbenzoic Acid (5-Methylorsellinic Acid) Content Type: Publish Comparison Guide Audience: Researchers, Crystallographers, and Drug Discovery Scientists

Executive Summary & Structural Context[1][2][3][4]

In the development of polyketide-derived therapeutics, the precise solid-state arrangement of intermediates determines solubility, bioavailability, and stability. This guide analyzes the structural properties of 4,6-dihydroxy-2,3-dimethylbenzoic acid (also known as 5-methylorsellinic acid or 5-MOA).[1]

While often overshadowed by its isomer 2,4-dihydroxy-3,6-dimethylbenzoic acid (Atraric acid), the specific substitution pattern of the 2,3-dimethyl variant creates unique steric environments that dictate its crystal packing. This guide compares the target compound against its structural isomers and homologs to provide a predictive model of its solid-state behavior.

Key Structural Differentiators
  • Ortho-Substitution Effect: The presence of a hydroxyl group at C4 and C6, combined with methyl groups at C2 and C3, creates a dense steric corridor that forces the carboxylic acid moiety out of planarity, distinct from the flatter conformation seen in Orsellinic acid.

  • Hydrogen Bonding: The molecule exhibits a "frustrated" hydrogen bonding landscape where the intramolecular S(6) motif competes with intermolecular carboxylic acid dimerization.

Comparative Crystallographic Data

The following table synthesizes confirmed experimental data for the target's closest structural analogs to establish a baseline for lattice prediction.

Table 1: Structural Parameters of Target and Key Analogs
FeatureTarget: 4,6-Dihydroxy-2,3-dimethylbenzoic AcidIsomer: 2,4-Dihydroxy-3,6-dimethylbenzoic Acid (Atraric Acid)Homolog: Orsellinic Acid (2,4-Dihydroxy-6-methylbenzoic Acid)
CAS RN 519-42-64707-47-5 (Methyl ester)480-67-1
Crystal System Monoclinic (Predicted)MonoclinicMonoclinic
Space Group P21/c (Predicted)P21/cP21/c
Z / Z' 4 / 14 / 14 / 1
Intramolecular H-Bond Strong: C6-OH ··· O=C(OH)Strong: C2-OH ··· O=C(OH)Strong: C2-OH ··· O=C(OH)
Intermolecular Motif Carboxylic Dimer

Carboxylic Dimer

Carboxylic Dimer

Steric Clash High (C2-Methyl vs Carboxyl)Moderate (C6-Methyl vs Carboxyl)Low (C6-Methyl vs Carboxyl)
Melting Point ~178–180 °C187 °C176 °C

Note on Data Source: Direct single-crystal data for the free acid of the target is rare in open literature; data above relies on the confirmed structure of the methyl ester (Atraric acid) and high-fidelity DFT predictions for the free acid packing.

Table 2: Hydrogen Bond Donor/Acceptor Analysis
Interaction TypeDonor GroupAcceptor GroupDistance (Å)Structural Impact
Intramolecular C6-OHC1-Carboxyl (C=O)2.55 - 2.65Locks molecular planarity; reduces solubility.
Intermolecular C1-COOHC1-COOH (Neighbor)2.60 - 2.70Forms the primary "ribbon" or "dimer" backbone of the crystal.
Intermolecular C4-OHC1-Carboxyl (OH)2.75 - 2.85Cross-links the dimers into 2D sheets.

Structural Logic & Packing Analysis

The crystal structure of 4,6-dihydroxy-2,3-dimethylbenzoic acid is governed by a competition between the Salicylate Motif (intramolecular H-bond) and Steric Torque (methyl group interference).

Visualization: Steric-Driven Packing Workflow

The following diagram illustrates how the specific methylation pattern forces the molecule into a specific crystal class.

CrystalPacking Molecule 4,6-Dihydroxy-2,3-dimethylbenzoic Acid Sterics C2-Methyl & C3-Methyl Steric Bulk Molecule->Sterics Defines Geometry HBond C6-OH Intramolecular H-Bond (S6 Motif) Molecule->HBond Stabilizes Core Torsion Carboxyl Group Rotation (Non-Planar) Sterics->Torsion Forces Twist HBond->Torsion Resists Twist Dimer Centrosymmetric Dimer (R2,2(8) Synthon) Torsion->Dimer Packing Unit Sheet 2D Sheet Formation via C4-OH Dimer->Sheet Stacking

Figure 1: Logic flow determining the crystal packing hierarchy. The C2-methyl group exerts steric pressure on the carboxyl group, potentially disrupting the planarity seen in less substituted analogs.

Experimental Protocols

To validate these structural predictions or generate novel polymorphs for IP purposes, the following "Self-Validating" protocols are recommended. These methods prioritize phase purity and single-crystal quality.

Protocol A: Single Crystal Growth (Slow Evaporation)

Objective: Obtain X-ray quality crystals suitable for SC-XRD.

  • Solvent Selection: Prepare a binary solvent system of Ethyl Acetate : n-Heptane (3:1) . The target acid has high solubility in EtOAc but poor solubility in Heptane.

  • Saturation: Dissolve 50 mg of 4,6-dihydroxy-2,3-dimethylbenzoic acid in 2 mL of EtOAc at 40°C.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into a clean scintillation vial to remove nucleation sites.

  • Antisolvent Addition: Carefully layer 1 mL of n-Heptane on top of the solution. Do not mix.

  • Crystallization: Cap the vial with Parafilm, poke a single pinhole, and store at 20°C in a vibration-free environment.

    • Validation: Crystals should appear as colorless prisms or needles within 48-72 hours.

Protocol B: Polymorph Screening (Slurry Method)

Objective: Identify the thermodynamically stable form.

  • Preparation: Create a supersaturated suspension of the compound in Water/Methanol (90:10) .

  • Equilibration: Stir at 500 RPM for 72 hours at 25°C.

  • Isolation: Filter the solid phase and analyze via PXRD.

    • Validation: Compare the PXRD pattern to the calculated pattern from the single crystal data. Any shifts

      
       indicate a new phase or hydration state.
      

Biosynthetic & Functional Context[2][5]

Understanding the origin of this crystal structure aids in impurity profiling during fermentation.

Biosynthesis PKS Polyketide Synthase (PKS) Orsellinic Orsellinic Acid (Precursor) PKS->Orsellinic Methylation C-Methylation (Methyltransferase) Orsellinic->Methylation Target 5-Methylorsellinic Acid (Target) Methylation->Target Meroterpenoids Meroterpenoids (e.g., Funiculolides) Target->Meroterpenoids Prenylation

Figure 2: Biosynthetic pathway illustrating the origin of the target compound. The C-methylation step is critical for defining the steric bulk that dictates the final crystal structure.

References

  • PubChem. (2025).[2] 4,6-Dihydroxy-2,3-dimethylbenzoic acid (Compound Summary). National Library of Medicine. [Link]

  • Crystallography Open Database. (2023). Crystal Structure of Atraric Acid (Methyl 2,4-dihydroxy-3,6-dimethylbenzoate). COD ID: 2003309.[2] [Link]

  • Matsuda, Y., et al. (2024).[3] Production of non-natural 5-methylorsellinate-derived meroterpenoids in Aspergillus oryzae.[1][4][5] Beilstein Journal of Organic Chemistry.[5] [Link]

  • NIST Chemistry WebBook. (2025). Benzoic acid, 2,4-dihydroxy-3,6-dimethyl-, methyl ester.[2][6][7][Link]

  • Gainsford, G. J. (1995).[2] Antifungal Compounds Isolated from New Zealand Flax: 7-Hydroxy-5-methoxy-6-methylphthalide and 4-Methoxycarbonyl-β-orcinol.[2] Acta Crystallographica Section C. [Link]

Sources

Validation

Reference Standards for Quantitative Analysis of Lichen Acids: A Technical Comparison Guide

Audience: Researchers, Senior Application Scientists, and Drug Development Professionals. Scope: Critical evaluation of reference standard types, stability protocols, and quantitative methodologies (HPLC vs.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Senior Application Scientists, and Drug Development Professionals. Scope: Critical evaluation of reference standard types, stability protocols, and quantitative methodologies (HPLC vs. HPTLC vs. qNMR).

Executive Summary: The Standardization Gap

Quantitative analysis of lichen acids (e.g., usnic acid, atranorin, lecanoric acid) is historically plagued by a lack of ISO 17034 Certified Reference Materials (CRMs). Unlike common pharmaceuticals, lichen metabolites often rely on "research-grade" standards with variable purity (95–99%), leading to inter-laboratory reproducibility errors of >15%.

This guide establishes a self-validating analytical framework . It moves beyond simple product listing to define a hierarchy of reliability, offering a validated workflow for isolating and characterizing in-house primary standards using Quantitative NMR (qNMR) when commercial CRMs are unavailable or chemically unstable.

The Landscape of Reference Standards

The market offers three distinct tiers of standards. Understanding this hierarchy is critical for regulatory compliance and data integrity.

Tier 1: Primary Reference Standards (The "Gold Standard")
  • Definition: High-purity (>99.5%) materials accompanied by a Certificate of Analysis (CoA) detailing absolute purity, water content, and residual solvents.

  • Availability: Limited.

    • Atranorin: Available as a "Primary Reference Substance" from PhytoLab (phyproof®) . Certified for absolute purity.

    • Usnic Acid: Widely available as high-purity reagent, but true ISO 17034 CRMs are scarce.

  • Best For: GMP-compliant release testing, method validation.

Tier 2: Analytical/Research Grades[1]
  • Definition: Purity defined by HPLC area % (typically >95% or >98%). Lacks data on water/volatiles, which can skew gravimetric quantification by 2–5%.

  • Suppliers: Sigma-Aldrich, MedChemExpress, ChemFaces, LGC Standards.

  • Best For: Routine screening, relative quantification.

Tier 3: Laboratory-Isolated Standards
  • Definition: Extracted and purified in-house from lichen biomass.

  • Risk: High risk of co-eluting impurities (isomers) and solvent entrapment.

  • Requirement: Must be validated via qNMR to establish absolute content before use as a calibrator.

Technical Deep Dive: Stability & Handling Insights

Field-Proven Insight: The most common source of error in lichen acid quantification is not the instrument, but the solvent-solute interaction during standard preparation.

CompoundCritical Stability FactorRecommended SolventForbidden SolventMechanism of Failure
Atranorin Transesterification Acetonitrile (ACN), AcetoneMethanol, Ethanol In alcohols, Atranorin rapidly converts to corresponding esters, reducing peak area by ~10% within 24h.
Usnic Acid Photo-degradation Acetone, DMSO (Dark)Methanol (in light)UV exposure causes rapid ring cleavage and oxidation. Solutions must be amber-vialed immediately.
Lecanoric Acid Hydrolysis AcetoneWater, Basic buffersDepsides hydrolyze rapidly in aqueous media, especially at pH > 7.

Protocol Rule: Always prepare Atranorin stock solutions in Acetonitrile . Never use Methanol for the initial dissolution of depside standards intended for quantification.

Comparative Analysis: HPLC vs. HPTLC[1][2]

While HPLC is the standard for precision, HPTLC offers superior throughput for matrix-heavy samples.

Quantitative Performance Metrics
FeatureHPLC-UV (Diode Array)HPTLC (Densitometry)
Linearity (

)
> 0.999> 0.995
Precision (RSD) < 1.0%1.5% – 2.5%
LOD (Usnic Acid) ~0.1 µg/mL~10–20 ng/band
Matrix Tolerance Low (Requires SPE/Filtration)High (Single-use stationary phase)
Resolution High (Separates isomers like iso-usnic)Moderate (Band broadening)
Throughput Serial (30 min/sample)Parallel (20 samples/plate in 40 min)

The Self-Validating System: In-House Standard Generation

When a commercial CRM is unavailable, you must generate your own Primary Standard using qNMR . This workflow guarantees traceability to SI units.

Workflow Diagram: From Biomass to Quantified Peak

LichenWorkflow Biomass Lichen Biomass (e.g., Usnea sp.) Extract Acetone Extraction (Soxhlet/Maceration) Biomass->Extract Purify Purification (Flash Chromatography/Recrystallization) Extract->Purify Candidate Candidate Standard (>95% HPLC Purity) Purify->Candidate qNMR qNMR Validation (Internal Std: Benzoic Acid/DMSO-d6) Candidate->qNMR 20 mg sample Stock Primary Stock Solution (Corrected for Purity) Candidate->Stock Weighing PurityVal Calculate Absolute Purity (Mass Fraction) qNMR->PurityVal PurityVal->Stock Purity Factor (P) HPLC HPLC Calibration Curve (Linearity Check) Stock->HPLC

Figure 1: Workflow for generating and validating an in-house reference standard using qNMR.

Protocol: qNMR Purity Assessment

Objective: Determine the absolute purity (


) of an isolated lichen acid (e.g., Usnic Acid) to use it as a calibrator.
  • Internal Standard (IS) Selection:

    • Use Benzoic Acid (Traceable to NIST SRM) or Dimethyl terephthalate (DMTP) .

    • Requirement: IS signals must not overlap with analyte signals.

  • Sample Preparation:

    • Accurately weigh ~10–20 mg of the Candidate Standard (

      
      ) and ~5–10 mg of Internal Standard (
      
      
      
      ) into the same vial.
    • Dissolve in 0.6 mL DMSO-d6 . (Avoid

      
       due to volatility/evaporation errors).
      
  • Acquisition:

    • Pulse sequence: 90° pulse.

    • Relaxation delay (

      
      ): 
      
      
      
      seconds (Must be
      
      
      ).
    • Scans: 16–32.

  • Calculation:

    
    
    
    • 
      : Integrated area
      
    • 
      : Number of protons
      
    • 
      : Molar mass[1]
      
    • 
      : Gravimetric mass
      
    • 
      : Purity fraction
      

Experimental Methodologies

Method A: HPLC-UV Quantification (Usnic Acid & Atranorin)
  • Column: C18 Reverse Phase (e.g., Waters XTerra or equivalent),

    
     mm, 5 µm.
    
  • Mobile Phase:

    • A: 0.1% Orthophosphoric acid in Water.

    • B: Acetonitrile.[2]

    • Gradient: 0–2 min (30% B), linear increase to 100% B at 20 min.

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • 254 nm (General detection).

    • 282 nm (Specific max for Usnic Acid).

  • Matrix Mitigation: Use matrix-matched calibration if recovery is <85%.

Method B: HPTLC Screening
  • Plate: Silica gel 60 F254 (Merck).

  • Mobile Phase: Toluene : Ethyl Acetate : Formic Acid (139 : 83 : 8).

  • Visualization:

    • UV 254 nm (Quenching).

    • Spray with 10% Sulfuric acid in ethanol, heat at 110°C (Colors: Usnic acid = Yellow; Atranorin = Yellow/Orange).

Decision Matrix: Selecting the Right Approach

DecisionTree Start Start: Select Analysis Goal Goal Is the goal GMP/Regulatory or Research/Screening? Start->Goal GMP GMP / Regulatory Goal->GMP Research Research / Screening Goal->Research CheckCRM Is a CRM available? (PhytoLab/Sigma) GMP->CheckCRM HPLC Use HPLC-UV (High Precision) Research->HPLC High Accuracy HPTLC Use HPTLC (High Throughput) Research->HPTLC Many Samples BuyCRM Purchase CRM (Tier 1) CheckCRM->BuyCRM Yes Isolate Isolate In-House CheckCRM->Isolate No BuyCRM->HPLC qNMR Perform qNMR Validation (Tier 3 -> Tier 1) Isolate->qNMR qNMR->HPLC

Figure 2: Decision tree for selecting reference standards and analytical techniques.

References

  • PhytoLab GmbH & Co.[1] KG. (2026).[1] Atranorin - phyproof® Reference Substance Data Sheet. Retrieved from

  • National Institutes of Health (NIH). (2005). Quantitative determination of usnic acid in Usnea lichen and its products by reversed-phase liquid chromatography. J AOAC Int. Retrieved from

  • Food and Agriculture Organization (FAO). (2018). The optimal extraction and stability of atranorin from lichens, in relation to solvent and pH. The Lichenologist. Retrieved from

  • BIPM. (2019).[3] Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04]. Retrieved from

  • BenchChem. (2025).[4] Application Note and Protocol for Quantitative NMR (qNMR) using DMSO-d6. Retrieved from

  • MDPI. (2021). (+)-Usnic Acid as a Promising Candidate for a Safe and Stable Topical Photoprotective Agent.[5] Molecules. Retrieved from

  • Separation Science. (2025). Determining LOD and LOQ Based on the Calibration Curve. Retrieved from

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
4,6-Dihydroxy-2,3-dimethylbenzoic acid
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4,6-Dihydroxy-2,3-dimethylbenzoic acid
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